Elaiomycin
Description
This compound has been reported in Streptomyces gelaticus with data available.
Propriétés
Numéro CAS |
23315-05-1 |
|---|---|
Formule moléculaire |
C13H26N2O3 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
[(2S,3S)-3-hydroxy-1-methoxybutan-2-yl]imino-[(Z)-oct-1-enyl]-oxidoazanium |
InChI |
InChI=1S/C13H26N2O3/c1-4-5-6-7-8-9-10-15(17)14-13(11-18-3)12(2)16/h9-10,12-13,16H,4-8,11H2,1-3H3/b10-9-,15-14?/t12-,13-/m0/s1 |
Clé InChI |
BCPWSYQGYBTINM-ZABQTCLWSA-N |
SMILES isomérique |
CCCCCC/C=C\[N+](=N[C@@H](COC)[C@H](C)O)[O-] |
SMILES canonique |
CCCCCCC=C[N+](=NC(COC)C(C)O)[O-] |
Color/Form |
PALE YELLOW OIL |
Autres numéros CAS |
23315-05-1 |
Durée de conservation |
STABLE TO AIR; STABLE IN NEUTRAL OR SLIGHTLY ACIDIC AQ SOLN DECOMPOSES INTO YELLOW PRODUCT WHEN DISSOLVED IN 0.1 N NAOH |
Solubilité |
SPARINGLY SOL IN WATER; SOL IN PRACTICALLY ALL COMMON ORG SOLVENTS |
Synonymes |
elaiomycin elaiomycin, (S-(R*,R*-(E,Z)))-isome |
Origine du produit |
United States |
Foundational & Exploratory
Elaiomycin: A Historical Perspective on a Tuberculostatic Agent
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaiomycin, an azoxyalkene antibiotic isolated from Streptomyces hepaticus in 1954, initially demonstrated promising in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive historical overview of this compound's journey as a potential tuberculostatic agent. It details the early discovery, in vitro efficacy, and the subsequent preclinical toxicity and in vivo studies that ultimately led to the discontinuation of its development for tuberculosis therapy. This document summarizes the available quantitative data, outlines the likely experimental protocols of the era, and presents logical workflows for its initial investigation. While this compound's clinical development was halted due to a lack of in vivo efficacy and significant toxicity concerns, its history offers valuable insights into the challenges of antibiotic discovery and development.
Introduction
The mid-20th century was a golden age for antibiotic discovery, with soil-dwelling actinomycetes proving to be a rich source of novel antimicrobial compounds. In 1954, two seminal papers by Haskell, Ryder, and Bartz, and by Erlich and colleagues, described the isolation, characterization, and biological activity of a new antibiotic, this compound, from the fermentation broths of Streptomyces hepaticus.[1] This compound, identified as an azoxyalkene, exhibited potent inhibitory effects against Mycobacterium tuberculosis in vitro, sparking hope for a new weapon in the fight against tuberculosis. However, this initial promise was soon tempered by disappointing in vivo results and significant toxicity findings. This guide delves into the scientific history of this compound's evaluation as a tuberculostatic agent, presenting the available data in a structured format for researchers and drug development professionals.
Discovery and Physicochemical Properties
This compound was first isolated from the culture filtrate of Streptomyces hepaticus.[2] Its structure was later elucidated, and a laboratory synthesis was achieved in 1977.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C13H26N2O3 | [1] |
| Molar Mass | 258.362 g·mol−1 | [1] |
| Appearance | Pale yellow oil | [2] |
| Solubility | Sparingly soluble in water; soluble in most common organic solvents | [2] |
| Stability | Stable in air and in neutral or slightly acidic aqueous solutions | [2] |
In Vitro Tuberculostatic Activity
Preclinical In Vivo Studies
Despite its promising in vitro profile, this compound proved to be ineffective in vivo.[2] Preclinical studies in animal models, likely guinea pigs which were a common model for tuberculosis research at the time, showed a lack of therapeutic action against experimental tuberculosis infections.
Toxicology and Carcinogenicity
The definitive factor in the cessation of this compound's development as a tuberculostatic agent was its significant toxicity and carcinogenic potential.
Acute and Chronic Toxicity
Preclinical studies in mice, guinea pigs, and rats revealed significant toxic effects.
Table 2: Summary of this compound Toxicity Data
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Mice | Not specified | Not specified | Liver damage | [2] |
| Guinea Pigs | Not specified | Not specified | Liver damage | [2] |
| Young Rats | Oral | > 40 mg/kg | Liver necrosis and death | [2] |
| Rats | Oral | > 40 mg/kg | Testicular atrophy, gastric ulcers | [2] |
Carcinogenicity
This compound was found to be a potent carcinogen in rats.
Table 3: Carcinogenicity Profile of this compound in Rats
| Route of Administration | Dose Range (mg/kg) | Tumor Types Observed | Reference |
| Intragastric, Subcutaneous, or Intraperitoneal | 10-40 | Papillary adenocarcinoma of the kidney, sarcoma of the liver, adenocarcinoma of the upper jejunum, oligodendroglioma of the brain, squamous carcinoma of the jaw, lymphoid tumors | [2] |
Mechanism of Action
The precise mechanism by which this compound exerts its tuberculostatic effect in vitro remains unknown.[2] The early research focus on its antimicrobial properties was quickly overshadowed by its toxicity, and further investigation into its mode of action appears to have been limited.
Experimental Protocols (Reconstructed)
While the exact, detailed protocols from the 1954 studies are not available, it is possible to reconstruct the likely methodologies based on the standard practices of the time.
In Vitro Susceptibility Testing
The determination of this compound's in vitro activity against M. tuberculosis would have likely followed a broth or agar dilution method.
In Vivo Efficacy and Toxicity Studies
The in vivo evaluation of this compound would have involved animal models, most likely guinea pigs for efficacy and rats or mice for toxicity.
Conclusion
The story of this compound as a potential tuberculostatic agent is a stark reminder of the complexities inherent in drug discovery. While demonstrating initial promise with its in vitro activity, the insurmountable hurdles of a lack of in vivo efficacy and severe toxicity, including carcinogenicity, led to its early abandonment for this indication. The history of this compound underscores the critical importance of comprehensive preclinical evaluation, encompassing both efficacy and a thorough toxicological profile, in the development of new therapeutic agents. Although it never reached the clinic for tuberculosis treatment, the study of this compound contributed to the growing body of knowledge on microbial natural products and the rigorous standards required for drug development.
References
Elaiomycin Congeners: A Technical Guide to Structural Diversity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin, first isolated from Streptomyces hepaticus in 1954, is the parent member of a unique family of natural products characterized by a rare azoxy or alkylhydrazide core.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including potent antimicrobial, cytotoxic, and tuberculostatic effects. This technical guide provides a comprehensive overview of the known this compound congeners, detailing their structural differences, summarizing their biological activities, and outlining the key experimental methodologies for their study.
Structural Differences Among this compound Congeners
The structural diversity within the this compound family arises from variations in the core nitrogen-nitrogen linkage and modifications to the aliphatic side chains. The core can be either an azoxy group (-N(O)=N-) or an alkylhydrazide moiety (-NH-NH-CO-). Further diversity is introduced through alterations in the length and saturation of the alkyl chains, as well as the presence of various functional groups such as hydroxyls and carbonyls. The known this compound congeners and their key structural features are summarized in the table below.
| Congener | Core Structure | Key Side Chain Modifications | Molecular Formula |
| This compound | Azoxy | C8 alkyl chain with a C1'-C2' double bond | C₁₃H₂₆N₂O₃ |
| This compound B | Alkylhydrazide | Two long alkyl chains, one with two double bonds | C₂₉H₅₄N₂O₃ |
| This compound C | Alkylhydrazide | Similar to this compound B but with an additional double bond in one alkyl chain | C₂₉H₅₂N₂O₃ |
| This compound D | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a ketone at C7' | C₁₃H₂₄N₂O₄ |
| This compound E | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a hydroxyl group at C7' | C₁₃H₂₆N₂O₄ |
| This compound F | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a hydroxyl group at C6' | C₁₃H₂₆N₂O₄ |
| This compound H | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a terminal carboxylic acid | Not Available |
| This compound J | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a terminal amide | Not Available |
| This compound K | Azoxy | Saturated C8 alkyl chain | C₁₃H₂₈N₂O₃ |
| This compound L | Azoxy | Saturated C9 alkyl chain | C₁₄H₃₀N₂O₃ |
Biological Activity
The structural variations among this compound congeners directly influence their biological activity profiles. While some exhibit potent and specific antimicrobial effects, others display significant cytotoxicity against various cancer cell lines. The available quantitative data on their biological activities are summarized below.
| Congener | Assay | Cell Line/Organism | IC₅₀ / MIC (µM) |
| This compound | Cytotoxicity | HepG2 | 16.3[2] |
| This compound B | Acetylcholinesterase Inhibition | - | 1.0[3] |
| Phosphodiesterase (PDE-4B2) Inhibition | - | 6.5[3] | |
| This compound C | Acetylcholinesterase Inhibition | - | 2.0[3] |
| Phosphodiesterase (PDE-4B2) Inhibition | - | 8.0[3] | |
| This compound H | Cytotoxicity | Various Cell Lines | 4.86[2] |
| This compound (Unnamed congener 212) | Cytotoxicity | Various Cell Lines | 12.26[2] |
| Cytotoxicity | HepG2 | 16.3[2] | |
| This compound K | Antibacterial | Bacillus subtilis | 30.05 (IC₅₀) |
| Antibacterial | Staphylococcus lentus | 54.15 (IC₅₀) | |
| Antibacterial | Xanthomonas campestris | 47.5 (IC₅₀) | |
| This compound L | Antibacterial | Bacillus subtilis | 22.9 (IC₅₀) |
| Antibacterial | Staphylococcus lentus | 41.7 (IC₅₀) | |
| Antibacterial | Xanthomonas campestris | 51.3 (IC₅₀) |
Experimental Protocols
Isolation and Purification of this compound Congeners from Streptomyces sp.
This protocol describes a general method for the extraction and purification of this compound congeners from a submerged culture of a producing Streptomyces strain.[3]
a. Fermentation:
-
Inoculate a suitable production medium (e.g., oatmeal medium supplemented with trace elements) with a spore suspension of the Streptomyces strain.
-
Incubate the culture in a fermentor with controlled aeration and agitation for an optimized period (e.g., 96 hours).
b. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Culture Filtrate: Pass the filtrate through an Amberlite XAD-16 resin column. Elute the adsorbed compounds with methanol. Concentrate the methanolic eluate in vacuo.
-
Mycelium: Extract the mycelium with a mixture of methanol and acetone (1:1, v/v). Concentrate the extract in vacuo to an aqueous residue and then partition with ethyl acetate.
c. Purification:
-
Subject the crude extracts to column chromatography on silica gel or a diol-modified silica gel.
-
Elute with a gradient of solvents, such as a linear gradient from dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1, v/v).
-
Further purify the fractions containing this compound congeners using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.
-
Isolate individual congeners by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Elucidation by NMR and Mass Spectrometry
The structures of the purified this compound congeners are typically elucidated using a combination of spectroscopic techniques.
a. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecules.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information about the proton and carbon environments in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
¹⁵N NMR: When applicable, this technique provides direct information about the nitrogen atoms in the core structure.[4]
-
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound congeners against various microorganisms can be determined using the broth microdilution method.
a. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium (e.g., Middlebrook 7H9).
b. Serial Dilution:
-
Perform serial twofold dilutions of the this compound congener in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for mycobacteria).
d. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay against HepG2 Cells
The cytotoxic effects of this compound congeners can be evaluated against human cancer cell lines, such as the hepatocellular carcinoma cell line HepG2, using a colorimetric assay like the MTT assay.
a. Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
b. Compound Treatment:
-
Treat the cells with various concentrations of the this compound congener for a specified duration (e.g., 48 hours).
c. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
d. Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
To date, the specific signaling pathways modulated by this compound and its congeners have not been extensively elucidated in the scientific literature. The primary mechanism of action for some related natural products, the arylomycins, has been identified as the inhibition of type I signal peptidase (SPase), a critical enzyme in the bacterial protein secretion pathway. It is plausible that elaiomycins may share a similar mechanism of action, leading to the disruption of protein localization and ultimately cell death. However, further research is required to confirm this hypothesis and to identify the specific molecular targets and downstream signaling events affected by this unique class of compounds.
Conclusion
The this compound congeners represent a fascinating and biologically active class of natural products with considerable potential for further investigation and development. Their unique structural features and diverse biological activities make them attractive lead compounds for antimicrobial and anticancer drug discovery. This technical guide provides a foundational understanding of their chemistry and biology, and it is hoped that the detailed methodologies will facilitate future research into this promising family of molecules. Further studies are crucial to fully elucidate their mechanisms of action and to explore their therapeutic potential.
References
Elaiomycin and its Analogs: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin is a natural product first isolated from Streptomyces hepaticus in 1954, characterized by a distinctive azoxyalkene functional group.[1][2] This compound and its subsequently discovered analogs, such as Elaiomycins B, C, K, and L, are produced by various Streptomyces species.[3][4][5] The this compound family has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[6][7] While initially recognized for its in vitro tuberculostatic effects, research has expanded to reveal its activity against other bacteria and various cancer cell lines.[1] This guide provides a comprehensive overview of the quantitative biological data, experimental methodologies used for its evaluation, and the current understanding of its mechanism of action.
Antimicrobial Activity
This compound and its analogs exhibit a range of antimicrobial activities, particularly against Gram-positive bacteria and mycobacteria. The potency of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the reported MIC values for this compound and its analogs against various microbial strains.
| Compound | Organism | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | Strong in vitro inhibition | - | [4][6] |
| This compound K | Bacillus subtilis | 30.05 (± 2.45) | - | [8] |
| Staphylococcus lentus | 54.15 (± 0.75) | - | [8] | |
| Xanthomonas campestris | 47.5 (± 1.5) | - | [3][8] | |
| This compound L | Bacillus subtilis | 22.9 (± 1.2) | - | [8] |
| Staphylococcus lentus | 41.7 (± 1.9) | - | [8] | |
| Xanthomonas campestris | 51.3 (± 8.3) | - | [3][8] | |
| Elaiophylin Analogs | Methicillin-resistant S. aureus (MRSA) | - | 1 - 4 | [7] |
| Vancomycin-resistant Enterococci (VRE) | - | 1 - 4 | [7] | |
| Methicillin-resistant S. epidermidis (MRSE) | - | 2 - 16 | [7] |
Note: Data for some compounds are presented in µM or µg/mL as reported in the source literature. Direct conversion may not be possible without molecular weight information for all specific analogs.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10]
Objective: To determine the lowest concentration of this compound or its analogs that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound (this compound or analog) stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)[11]
-
Sterile pipette and tips
-
Incubator set to the optimal growth temperature for the bacterium (e.g., 35-37°C)
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a serial twofold dilution of the test compound in the broth medium directly in the 96-well plate.[9] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, to create a concentration gradient. Discard the final 100 µL from the last dilution well.
-
Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[10][11]
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well (except the negative control).[10]
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10][12] This can be assessed visually or by measuring the optical density with a plate reader.
Visualization: MIC Determination Workflow
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Elaiomycins B and C, novel alkylhydrazides produced by Streptomyces sp. BK 190*. - OceanRep [oceanrep.geomar.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. woah.org [woah.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Elaiomycin: Production, Fermentation, and Purification - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of elaiomycin, a potent azoxy antibiotic. It covers the microorganisms known to produce this compound, detailed fermentation and extraction protocols, and quantitative production data. This document is intended to serve as a comprehensive resource for researchers involved in natural product discovery, fermentation science, and antibiotic development.
This compound-Producing Organisms
This compound and its congeners are natural products primarily isolated from various species of the genus Streptomyces, a well-known source of bioactive secondary metabolites. The original discovery of this compound was from Streptomyces hepaticus.[1] Since then, several other Streptomyces strains have been identified as producers of this compound and a variety of its structural analogs.
Known producing strains include:
-
Streptomyces hepaticus : The original source of this compound.[1]
-
Streptomyces sp. BK 190 : This strain, isolated from hay meadow soil, produces this compound as well as the novel alkylhydrazides, this compound B and C.[1][2] It is closely related to Streptomyces sanglieri.[1]
-
Streptomyces sp. Tü 6399 : Producer of the new analogs, this compound K and L.[3][4]
-
Streptomyces sp. HKI0708 : This strain is known to produce elaiomycins D, E, and F.[5]
-
Streptomyces gelaticus : Has also been reported to produce this compound.[6]
These organisms are typically isolated from soil and can be cultivated under specific laboratory conditions to induce the production of these bioactive compounds.
Fermentation and Production Yields
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The yield of this compound and its analogs is highly dependent on the specific strain, composition of the culture medium, and various physical fermentation parameters.
Quantitative Data Presentation
The following table summarizes the production yields of this compound and its derivatives from Streptomyces sp. BK 190 after 96 hours of fermentation.
| Compound | Yield (mg/L) | Source | Reference |
| This compound | 24 | Culture Filtrate | [1] |
| This compound B | 15 | Culture Filtrate | [1] |
| This compound B | 15 | Mycelium | [1] |
| This compound C | 9.5 | Culture Filtrate | [1] |
| This compound C | 12 | Mycelium | [1] |
Experimental Protocols
This section details the methodologies for the cultivation of this compound-producing organisms, followed by the extraction and purification of the target compounds.
Fermentation Protocol for Streptomyces sp. BK 190
This protocol is based on the successful cultivation for the production of this compound, this compound B, and C.
1. Media and Culture Conditions:
-
Seed Culture: Initiate a seed culture in a suitable medium (e.g., ISP 1 broth supplemented with glucose and magnesium) and incubate for 24-48 hours.[7]
-
Production Medium: Utilize a complex medium. While the exact composition for strain BK 190 is not specified, a typical Streptomyces production medium contains a combination of carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts.[8][9][10]
-
Growth Parameters:
-
Fermentor Setup (20-L Scale):
-
Inoculum: Use a 5% (v/v) seed culture to inoculate the production fermentor.[11]
-
Aeration: Supply sterile air at a rate of 0.5 volumes of air per volume of medium per minute (vvm).[1]
-
Agitation: Maintain an agitation speed of 1000 rpm to ensure adequate mixing and oxygen transfer.[1]
-
Fermentation Time: Continue the fermentation for 96 hours, which corresponds to the maximal biomass and highest production of elaiomycins.[1]
-
Extraction Protocol
Following fermentation, the this compound compounds must be separated from the culture broth and mycelium.
1. Separation of Broth and Mycelium:
-
Centrifuge the entire culture broth at high speed (e.g., 10,000 rpm for 15 minutes) or filter through a Buchner funnel to separate the culture filtrate (supernatant) from the mycelial biomass.[7][12]
2. Extraction from Culture Filtrate:
-
Adsorption: Pass the culture filtrate through an Amberlite XAD-16 resin column (2 L resin volume for a 20-L fermentation) to adsorb the this compound compounds.[1]
-
Elution: Elute the compounds from the resin with methanol (MeOH).[1]
-
Solvent Partitioning: Concentrate the methanolic eluate in vacuo to an aqueous residue. Perform a liquid-liquid extraction on this residue three times with an equal volume of ethyl acetate (EtOAc).[1]
-
Drying: Combine the ethyl acetate fractions and concentrate to dryness in vacuo to yield the crude extract.[1]
3. Extraction from Mycelium (for this compound B and C):
-
Extract the mycelial cake twice with a 1:1 mixture of methanol and acetone (MeOH-Me₂CO).[1]
-
Combine the solvent extracts and concentrate in vacuo to an aqueous residue.
-
Re-extract this residue three times with ethyl acetate.[1]
-
Combine the ethyl acetate layers and evaporate to dryness to obtain the mycelial crude extract.
Purification Protocol
The crude extracts are purified using a multi-step chromatography process.
1. Initial Chromatography:
-
Dissolve the crude product in dichloromethane (CH₂Cl₂) and apply it to a diol-modified silica gel column.[1]
-
Elute the compounds using a linear gradient from 100% CH₂Cl₂ to a 9:1 mixture of CH₂Cl₂-MeOH.[1]
2. Size-Exclusion Chromatography:
-
Perform further purification on the fractions containing elaiomycins using a Sephadex LH-20 column with methanol as the eluent.[1]
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Achieve final purification of individual compounds using preparative reversed-phase HPLC (RP-HPLC).[1]
-
Column: Nucleosil-100 C-18 (20 x 250 mm).[1]
-
Mobile Phase: An isocratic system of methanol-water (95:5).[1]
-
This final step yields pure this compound as a colorless oil and elaiomycins B and C as white powders.[1]
Visualizations: Workflows and Pathways
Biosynthetic Pathway Overview
While the complete enzymatic pathway for this compound has not been fully elucidated, studies on related azoxy compounds and isotope labeling experiments provide insight into its formation. The biosynthesis is believed to involve precursors such as L-serine and acetate. L-serine is thought to provide the N-N bond backbone, which is a critical step in the formation of the characteristic azoxy group.
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the fermentation of the Streptomyces strain to the purification of the final this compound products.
Caption: General workflow for this compound production and purification.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]
- 12. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of the Elaiomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the putative biosynthetic gene cluster (BGC) for elaiomycin, an azoxy-containing natural product with significant antimicrobial and cytotoxic activities. This compound is produced by various Streptomyces species, including Streptomyces hepaticus and Streptomyces sp. BK 190.[1][2] While the definitive this compound BGC has not been fully characterized, extensive research into the biosynthesis of analogous azoxy compounds, particularly valanimycin, provides a robust framework for a putative pathway and a strategy for its elucidation.[3][4]
The this compound Molecule and its Biological Activity
This compound is an aliphatic azoxyalkene, a class of compounds characterized by a distinctive R-N=N+(O-)-R' functional group.[5] This azoxy moiety is crucial for its biological activity, which includes potent inhibition of Mycobacterium tuberculosis and cytotoxicity against various cancer cell lines.[1][2] Several congeners of this compound have been isolated, suggesting a versatile biosynthetic machinery capable of producing structural variants.[6]
The Putative this compound Biosynthetic Gene Cluster (ela)
The biosynthesis of the azoxy functional group is an area of intense research. Recent studies have revealed a conserved enzymatic cascade for azoxy bond formation in bacteria, which proceeds through a hydrazine-azo-azoxy pathway.[4][7] The biosynthetic gene cluster for valanimycin (vlm) in Streptomyces viridifaciens serves as an excellent model for proposing a putative BGC for this compound (ela).[3][8] The cluster is predicted to contain genes for precursor synthesis, N-N bond formation, oxidation, regulation, and self-resistance.
Data Presentation: Proposed Genes in the this compound BGC
The following table outlines the proposed genes and their functions within the putative ela cluster, based on homology to the characterized valanimycin (vlm) BGC.
| Putative Gene | Homolog (Valanimycin BGC) | Proposed Function | Key Features / Enzyme Family |
| elaP1 | - | Fatty Acyl-AMP Ligase | Activates a fatty acid precursor for subsequent modification. |
| elaP2 | - | Acyl-CoA Dehydrogenase | Introduces a double bond into the fatty acid chain. |
| elaA | vlmA | O-seryl-hydroxylamine synthase | Catalyzes the transfer of a seryl group to a hydroxylamine intermediate.[8][9] |
| elaO | vlmO | Hydrazine Synthase | A membrane-bound enzyme that catalyzes N-N bond formation to create a hydrazine intermediate.[4][9] |
| elaB | vlmB | Azoxy Synthase | A non-heme diiron enzyme that catalyzes the four-electron oxidation of the hydrazine intermediate to the final azoxy product.[4][7][9] |
| elaH/R | vlmH/R | Two-component FMO | A flavin-dependent monooxygenase system likely involved in N-hydroxylation of an amine precursor.[8] |
| elaI | vlmI | SARP Regulator | A Streptomyces Antibiotic Regulatory Protein (SARP) that acts as a pathway-specific transcriptional activator.[10] |
| elaF | vlmF | MFS Transporter | A Major Facilitator Superfamily transporter conferring self-resistance by exporting this compound.[8] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to begin from two primary precursors: a fatty acid (e.g., octanoic acid) and an amino acid-derived amine. The pathway involves the activation of the fatty acid, formation of a hydroxylamine intermediate, enzymatic N-N bond formation, and a final oxidation step to yield the characteristic azoxy group.
Caption: Proposed biosynthetic pathway for this compound.
Regulation of this compound Biosynthesis
The production of antibiotics in Streptomyces is tightly controlled by a hierarchical regulatory network. It is highly probable that the ela gene cluster is controlled by a pathway-specific activator belonging to the SARP family, analogous to VlmI in valanimycin biosynthesis.[10] The expression of this activator is likely integrated into a broader signaling cascade that responds to nutritional cues and cell-density-dependent signals, such as hormone-like γ-butyrolactones (GBLs).
Caption: A general model for the regulatory control of the this compound BGC.
Experimental Protocols for BGC Analysis
The characterization of the this compound BGC requires a combination of genome mining, genetic manipulation, and analytical chemistry. The following protocols provide a detailed methodology for key experiments.
Caption: Workflow for the identification and verification of the this compound BGC.
Protocol 1: Identification of the Putative BGC via Genome Mining
This protocol outlines the use of the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline to identify the putative ela BGC from the genome of a producing Streptomyces strain.[11]
-
DNA Isolation and Sequencing:
-
Cultivate the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., TSB) to stationary phase.
-
Harvest mycelia by centrifugation.
-
Isolate high-molecular-weight genomic DNA using a standard phenol-chloroform extraction protocol or a commercial kit designed for Actinobacteria.
-
Sequence the genome using a long-read technology (e.g., PacBio or Oxford Nanopore) to ensure the BGC is captured on a single contig.
-
-
antiSMASH Analysis:
-
Navigate to the public antiSMASH web server for bacteria.[11]
-
Upload the assembled genome sequence in FASTA or GenBank format.
-
Run the analysis with default settings, ensuring that the "ClusterFinder" and "KnownClusterBlast" options are enabled.
-
-
Candidate Cluster Identification:
-
Examine the antiSMASH output for BGCs predicted to produce "azoxy" or "N-N-containing" compounds.
-
Prioritize clusters containing genes homologous to the key enzymes in valanimycin biosynthesis, such as a non-heme diiron oxidase (vlmB homolog) and a hydrazine synthase (vlmO homolog).[4][9]
-
The presence of a SARP regulator and an MFS transporter within the cluster provides further corroborating evidence.[10]
-
Protocol 2: Functional Verification by Targeted Gene Inactivation
This protocol describes the creation of a targeted gene knockout of a key biosynthetic gene (e.g., elaB, the putative azoxy synthase) to confirm its role in this compound production.
-
Construct Design:
-
Using the sequence from the candidate BGC, design a knockout plasmid. For PCR-targeting, this involves amplifying an antibiotic resistance cassette (e.g., apramycin) flanked by ~40 bp homology arms corresponding to the regions immediately upstream and downstream of the elaB coding sequence.
-
Clone this construct into a temperature-sensitive delivery vector that cannot replicate in Streptomyces (e.g., pKC1132).
-
-
Conjugation and Recombination:
-
Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor and the wild-type Streptomyces recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., SFM agar). Incubate to allow plasmid transfer.[12]
-
Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants where the plasmid has integrated.
-
-
Selection of Double-Crossover Mutants:
-
Isolate primary single-crossover integrants (apramycin-resistant, sensitive to the vector's antibiotic marker).
-
Propagate these isolates on non-selective media to encourage a second crossover event, which will excise the vector backbone.
-
Screen for colonies that are now resistant to apramycin but have lost the vector's resistance marker, indicating a clean gene replacement.
-
-
Verification and Analysis:
-
Confirm the correct gene deletion in putative mutants using PCR and sequencing.
-
Cultivate the wild-type and the ΔelaB mutant strains under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate.
-
Analyze the extracts by HPLC and LC-MS. A successful knockout will result in the complete abolishment of the this compound peak in the mutant's metabolic profile compared to the wild-type.[12]
-
Protocol 3: Heterologous Expression of the BGC
This protocol details the cloning of the entire putative BGC into a model expression host to prove that the cluster is sufficient for this compound production.
-
BGC Cloning:
-
Construct a Bacterial Artificial Chromosome (BAC) library from the genomic DNA of the producer strain.[13]
-
Screen the BAC library using PCR with primers specific to the 5' and 3' ends of the putative ela cluster to identify a clone containing the entire BGC.
-
Alternatively, use a targeted cloning method like CATCH (Cas9-Assisted Targeting of CHromosome segments) to directly capture the BGC from the genome.[14]
-
-
Host Strain and Conjugation:
-
Introduce the confirmed BAC clone containing the ela BGC into an E. coli donor strain.
-
Choose a suitable heterologous host, typically a "clean" Streptomyces strain with a well-characterized genetic background and few native secondary metabolites (e.g., S. coelicolor M1146 or S. lividans SBT5).[13][14]
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces host as described in Protocol 2.
-
-
Metabolite Analysis:
-
Select for Streptomyces exconjugants that have received the BAC.
-
Cultivate the heterologous host containing the empty BAC (negative control) and the host containing the ela-BGC-BAC under various fermentation conditions.
-
Extract and analyze the metabolites by LC-MS. The successful expression will be confirmed by the de novo production of this compound in the strain harboring the ela BGC, which is absent in the negative control.[14]
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic valanimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of valanimycin biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 12. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Elaiomycin on Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin is a natural product first isolated from Streptomyces hepaticus that has demonstrated tuberculostatic and weak to moderate antibacterial activity against a range of bacteria.[1] Despite its discovery decades ago, the precise molecular mechanism by which this compound exerts its antibacterial effects remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound's biological activity and presents a detailed, systematic approach for the elucidation of its mechanism of action. This document is intended to serve as a foundational resource for researchers aiming to investigate this enigmatic natural product and unlock its therapeutic potential.
Current State of Knowledge: Antibacterial Activity of this compound and its Analogs
While the specific molecular target of this compound is not yet identified, several studies have reported its in vitro activity against various bacterial species. The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and its derivatives.
| Compound | Bacterial Strain | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis | Not specified | Strong in vitro inhibition | [2] |
| This compound K | Bacillus subtilis | IC50 | 30.05 ( ± 2.45) µM | [3] |
| This compound L | Bacillus subtilis | IC50 | 22.9 ( ± 1.2) µM | [3] |
| This compound K | Staphylococcus lentus | IC50 | 54.15 (±0.75) µM | [3] |
| This compound L | Staphylococcus lentus | IC50 | 41.7 (±1.9) µM | [3] |
| This compound K | Xanthomonas campestris | IC50 | 47.5 (±1.5) µM | [3] |
| This compound L | Xanthomonas campestris | IC50 | 51.3 (±8.3) µM | [3] |
| This compound | HepG2 (Human liver cancer cell line) | IC50 | 16.3 µM | [4] |
Proposed Experimental Workflow for Mechanism of Action Elucidation
Given the absence of a defined mechanism, a multi-pronged approach is necessary to identify the cellular target and pathway affected by this compound. The following workflow outlines a logical progression of experiments, from broad phenotypic observations to specific target identification and validation.
Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.
Detailed Methodologies for Key Experiments
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) in appropriate broth medium overnight at the optimal temperature. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or other appropriate media).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Macromolecular Synthesis Incorporation Assays
Protocol:
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.
-
Antibiotic Treatment: Aliquot the bacterial culture into separate tubes and add this compound at concentrations corresponding to 0.5x, 1x, and 2x the MIC. Include a no-antibiotic control.
-
Radiolabeled Precursor Addition: To different sets of tubes, add a radiolabeled precursor for a specific macromolecule:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine or ³⁵S-methionine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine (for Gram-positive bacteria)
-
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes) after precursor addition, remove aliquots from each tube.
-
Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of this compound indicates inhibition of the corresponding macromolecular synthesis pathway.
Generation and Characterization of this compound-Resistant Mutants
Protocol:
-
Selection of Resistant Mutants: Plate a high density of the susceptible bacterial strain (e.g., 10⁸-10⁹ CFU) on agar plates containing this compound at a concentration 4-8 times the MIC.
-
Isolation and Verification: Isolate colonies that grow on the selection plates. Re-streak the isolates on both antibiotic-free and this compound-containing plates to confirm the resistance phenotype.
-
Whole Genome Sequencing: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain. Perform whole-genome sequencing using a next-generation sequencing platform.
-
Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are common among the resistant isolates.
-
Candidate Gene Identification: Genes with recurring mutations are strong candidates for being the molecular target of this compound or being involved in a resistance mechanism.
Affinity Chromatography for Target Identification
Protocol:
-
Immobilization of this compound: Chemically modify this compound to introduce a linker arm that can be covalently attached to an affinity resin (e.g., NHS-activated sepharose beads) without abolishing its antibacterial activity.
-
Preparation of Cell Lysate: Grow a large culture of the susceptible bacterium and prepare a cell-free lysate by methods such as sonication or French press.
-
Affinity Chromatography:
-
Pack a column with the this compound-conjugated resin.
-
Pass the cell lysate through the column to allow proteins to bind to the immobilized this compound.
-
Wash the column extensively with a low-salt buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with free this compound.
-
-
Protein Identification: Analyze the eluted protein fractions by SDS-PAGE. Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
Hypothetical Signaling Pathway and Further Investigations
Should the initial experiments suggest that this compound inhibits a specific cellular process, for instance, a key enzymatic step in a metabolic pathway, further focused investigations would be warranted. The following diagram illustrates a hypothetical scenario where this compound is found to inhibit a bacterial kinase.
Caption: A hypothetical signaling pathway illustrating the inhibition of a bacterial kinase by this compound.
To validate such a hypothesis, researchers would need to:
-
Clone, express, and purify the candidate kinase.
-
Perform in vitro kinase assays in the presence and absence of this compound to measure direct inhibition and determine kinetic parameters (e.g., IC₅₀, Kᵢ).
-
Investigate the downstream effects of kinase inhibition in the bacterial cell.
Conclusion
This compound represents an intriguing natural product with untapped potential. While its mechanism of action is currently a black box, the experimental strategies outlined in this guide provide a clear and robust framework for its elucidation. A thorough investigation, combining phenotypic analysis, genetic approaches, and biochemical validation, will be crucial to unraveling the molecular secrets of this compound and paving the way for its potential development as a novel antibacterial agent.
References
Elaiomycin's Cytotoxic Assault on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin, a natural product isolated from Streptomyces hepaticus, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the existing research on this compound's anticancer properties, with a focus on its cytotoxicity, the experimental methodologies used for its evaluation, and the underlying molecular mechanisms of action. The information is presented to facilitate further research and development of this compound and its analogs as potential cancer therapeutic agents.
Data Presentation: Cytotoxicity of this compound and its Derivatives
The cytotoxic potential of this compound and its related compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound H | Multiple Cell Lines | - | 4.86 | [1] |
| This compound 212 | Multiple Cell Lines | - | 12.26 | [1] |
| This compound 212 | HepG-2 | Human Liver Carcinoma | 16.3 | [1] |
| This compound 212 | HT-29 | Human Colon Adenocarcinoma | Inactive | [1] |
| Streptomyces sp. SS162 Crude Extract | A549 | Human Lung Adenocarcinoma | 407.38 µg/ml | [2] |
Mechanism of Action: Induction of Apoptosis and Modulation of Signaling Pathways
Current research indicates that this compound and related compounds from Streptomyces exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways that regulate cell survival and death.
Apoptosis Induction
Compounds derived from Streptomyces have been shown to trigger apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key mechanism in this process is the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis. One study on a pure cytotoxic compound from Streptomyces sp. SY-103 demonstrated the proteolytic activation of caspase-3, a key executioner caspase.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptotic stimuli. Natural products have been shown to modulate the expression of these proteins, thereby promoting apoptosis in cancer cells. For instance, an elevated Bax/Bcl-2 ratio is a common mechanism by which cytotoxic agents induce apoptosis. While direct evidence for this compound's effect on specific Bcl-2 family members is still emerging, it is a probable mechanism contributing to its pro-apoptotic activity.
Perturbation of PI3K/Akt and MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for cell survival, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers. Research suggests that cytotoxic compounds from Streptomyces can interfere with these pathways. For example, inhibition of the PI3K/Akt pathway has been shown to sensitize leukemia cells to apoptosis induced by a Streptomyces metabolite. The MAPK pathway, which includes cascades like the ERK pathway, is also a potential target. By inhibiting these pro-survival pathways, this compound can shift the cellular balance towards apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of apoptosis-related proteins like caspases and Bcl-2 family members.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
To illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, production yields, and experimental protocols for the isolation of Elaiomycin and its related azoxy compounds. Azoxy compounds are a unique class of natural products characterized by an RN=N⁺(O⁻)R functional group, exhibiting a range of biological activities, including antimicrobial and cytotoxic effects. This compound, first isolated from Streptomyces hepaticus, is a notable member of this family with tuberculostatic properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Natural Sources and Production of this compound and Its Analogs
This compound and its derivatives are primarily produced by various species of actinomycetes, particularly from the genus Streptomyces. These microorganisms are prolific producers of a wide array of secondary metabolites. Below is a summary of the known natural sources and reported production yields of this compound and its analogs.
Table 1: Quantitative Production of this compound and Related Azoxy Compounds from Streptomyces Species
| Compound | Producing Organism | Production Yield (mg/L) | Reference(s) |
| This compound | Streptomyces sp. BK 190 | 24 | [1] |
| This compound B | Streptomyces sp. BK 190 | 15 (culture filtrate), 15 (mycelium) | [1] |
| This compound C | Streptomyces sp. BK 190 | 9.5 (culture filtrate), 12 (mycelium) | [1] |
| This compound K | Streptomyces sp. Tü 6399 | 31 | |
| This compound L | Streptomyces sp. Tü 6399 | 33 |
Other Naturally Occurring Azoxy Compounds
Beyond the this compound family, a variety of other azoxy compounds have been isolated from diverse natural sources, including bacteria and fungi. These compounds exhibit a range of biological activities and structural diversity.
Table 2: Examples of Other Natural Azoxy Compounds and Their Sources
| Compound | Producing Organism | Source Type | Biological Activity | Reference(s) |
| Valanimycin | Streptomyces viridifaciens | Bacterium | Antibacterial, Antitumor | [2] |
| Azoxybacilin | Bacillus cereus | Bacterium | Antifungal | [2] |
| Azoxymycins | Streptomyces chattanoogensis | Bacterium | Cytotoxic | |
| Jietacins | Streptomyces sp. KP-197 | Bacterium | Nematicidal | [3] |
| Macrozamin | Macrozamia riedlei | Plant (Cycad) | Toxic | |
| LL-BH872α | Streptomyces hinnulinus | Bacterium | Antifungal | |
| Maniwamycins | Streptomyces sp. | Bacterium | Antifungal |
Experimental Protocols
This section provides detailed methodologies for the fermentation of producing organisms and the extraction and purification of this compound and related compounds, based on published literature.
Fermentation Protocol for Streptomyces sp. BK 190
This protocol is adapted from the study on the production of Elaiomycins B and C.
3.1.1. Media and Culture Conditions:
-
Seed Medium (ISP-2):
-
Yeast extract: 4 g/L
-
Malt extract: 10 g/L
-
Glucose: 4 g/L
-
Adjust pH to 7.2 before sterilization.
-
-
Production Medium (Oatmeal Medium):
-
Oatmeal: 20 g/L
-
Trace element solution: 1 mL/L
-
Adjust pH to 7.2 before sterilization.
-
-
Inoculum Preparation:
-
Inoculate a 250 mL flask containing 50 mL of ISP-2 medium with a spore suspension or a mycelial plug of Streptomyces sp. BK 190.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a seed culture.
-
-
Production Fermentation:
-
Inoculate a 20 L fermenter containing oatmeal medium with the seed culture (5% v/v).
-
Carry out the fermentation at 28°C for 96 hours.
-
Maintain aeration at a rate of 0.5 volume of air per volume of medium per minute (vvm) and agitation at 1000 rpm.
-
Extraction and Purification of Elaiomycins
This protocol describes the isolation of this compound, this compound B, and C from the fermentation broth of Streptomyces sp. BK 190.[1]
3.2.1. Extraction from Culture Filtrate:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Pass the culture filtrate through an Amberlite XAD-16 resin column (2 L resin volume).
-
Elute the adsorbed compounds from the resin with methanol.
-
Concentrate the methanolic eluate in vacuo to an aqueous residue.
-
Extract the aqueous residue three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate to dryness to yield the crude extract.
3.2.2. Extraction from Mycelium:
-
Extract the mycelial cake twice with a 1:1 mixture of methanol and acetone.
-
Combine the extracts and concentrate in vacuo to an aqueous residue.
-
Re-extract the aqueous residue three times with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate to dryness.
3.2.3. Purification:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Apply the dissolved extract to a diol-modified silica gel column.
-
Elute the column with a linear gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Achieve final purification of individual Elaiomycins by preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and an appropriate mobile phase, such as a methanol-water gradient.
Biosynthetic Pathway and Visualization
The biosynthesis of this compound is not yet fully elucidated. However, the well-characterized pathway of a related azoxy compound, valanimycin, provides a strong model for the key enzymatic steps likely involved in this compound formation.[4][5] The proposed pathway involves the modification of precursor amino acids and fatty acids, followed by the crucial N-N bond formation and subsequent oxidation to the azoxy group.
Proposed Biosynthetic Pathway of this compound
The biosynthesis is hypothesized to start from L-serine and an octanoyl-CoA precursor. The key steps are likely to include:
-
Activation and Modification of Precursors: Initial enzymatic modifications of L-serine and the fatty acid chain.
-
N-N Bond Formation: A crucial step catalyzed by a hydrazine synthase-like enzyme, forming a hydrazine intermediate.
-
Oxidation to Azoxy Group: The final step involves the oxidation of the hydrazine intermediate to form the characteristic azoxy functional group, likely catalyzed by a non-heme diiron enzyme.
Below is a logical diagram representing a generalized experimental workflow for the discovery and characterization of novel this compound-type compounds from Streptomyces.
Caption: Workflow for discovery of new Elaiomycins.
References
- 1. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of valanimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Elaiomycin and Acetylcholinesterase: A Technical Examination of a Misattributed Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the topic of elaiomycin as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2][3][4] Contrary to the premise of direct inhibition by this compound, this paper will present evidence from the scientific literature demonstrating that while this compound itself is inactive against AChE, its structural analogs, this compound B and C, have been identified as inhibitors.[5] This guide will provide a comprehensive overview of the available data, detailed experimental methodologies for assessing AChE inhibition, and visualizations of the experimental workflow and the broader context of cholinergic signaling.
Introduction to this compound and Acetylcholinesterase
This compound is a natural product first isolated from Streptomyces gelaticus.[6][7] It possesses a unique azoxy functional group and has been primarily investigated for its antibiotic properties, particularly against Mycobacterium tuberculosis.[6][7] The broader family of elaiomycins includes several related structures, such as elaiomycins B, C, K, and L.[5][7][8][9][10][11]
Acetylcholinesterase is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, playing a vital role in terminating synaptic transmission at cholinergic synapses.[1][4][12] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3][4][13] This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][4][12][13]
Quantitative Data on this compound Analogs as Acetylcholinesterase Inhibitors
A key study by Jang et al. (2011) investigated the biological activities of elaiomycins B and C, isolated from Streptomyces sp. BK 190, alongside this compound. The study revealed that while this compound showed no inhibitory activity against acetylcholinesterase, elaiomycins B and C were indeed active.[5] The quantitative data from this study are summarized in the table below.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase | Inactive | [5] |
| This compound B | Acetylcholinesterase | 1.0 | [5] |
| This compound C | Acetylcholinesterase | 2.0 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on the Ellman's method, a widely used colorimetric technique.[12][14][15]
3.1. Principle
This assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The increase in absorbance at 412 nm is proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of this color change.
3.2. Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., this compound, this compound B, this compound C) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Eserine or Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3.3. Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for control wells)
-
10 µL of AChE solution (1 U/mL)
-
-
Incubate the plate for 10-15 minutes at 25°C.[14]
-
Following the pre-incubation, add 10 µL of 10 mM DTNB to each well.[14]
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.[14]
-
-
Data Acquisition:
-
Immediately after adding the substrate, shake the plate for 1 minute.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.
References
- 1. Microbial acetylcholinesterase inhibitors for Alzheimer’s therapy: recent trends on extraction, detection, irradiation-assisted production improvement and nano-structured drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound B | C29H54N2O3 | CID 54754154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aminer.org [aminer.org]
- 12. mdpi.com [mdpi.com]
- 13. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Elaiomycin: A Physicochemical and Biological Deep Dive for the Research Professional
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the physicochemical properties of Elaiomycin, a naturally occurring antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and an exploration of its biological context. All quantitative data is presented in clear tabular formats, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Core Physicochemical Properties
This compound, first isolated from Streptomyces hepaticus, is a pale yellow oil characterized by its unique azoxyalkene structure.[1][2] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆N₂O₃ | [1][3][4][5] |
| Molecular Weight | 258.36 g/mol | [1][3][4][5] |
| Appearance | Pale yellow oil | [1][2] |
| CAS Number | 23315-05-1 | [1][3][5] |
| Optical Rotation | [α]D²⁶ +38.4° (c = 2.8 in absolute ethanol) | [1] |
| Refractive Index | nD²⁵ 1.4798 | [1][2] |
| UV Maximum Absorption (λmax) | 237.5 nm (in ethanol) | [1] |
Solubility and Stability Profile
This compound exhibits limited solubility in aqueous solutions but is readily soluble in most common organic solvents. It maintains stability in neutral to slightly acidic aqueous environments and is stable in air. However, it decomposes in alkaline conditions, such as in 0.1N NaOH, resulting in a yellow product.[1][2]
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [1][2] |
| Common Organic Solvents | Soluble | [1][2] |
| Condition | Stability | Source(s) |
| Air | Stable | [1][2] |
| Neutral or Slightly Acidic Aqueous Solution | Stable | [1][2] |
| 0.1N NaOH | Decomposes | [1] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectrophotometry can be employed to determine the concentration of this compound in solution, leveraging its chromophore that absorbs in the UV range.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and its analogs.
Biological Activity and Signaling Pathways
This compound is known for its tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis.[1] However, it has also been reported to have carcinogenic properties.[1] The precise mechanism of action and the specific cellular signaling pathways affected by this compound are not yet well-elucidated in publicly available literature. Some studies on other novel antibiotics suggest that they can induce apoptosis in cancer cells. For instance, the antibiotic boningmycin has been shown to induce apoptosis and cellular senescence in human hepatoma HepG2 cells. While the direct signaling pathways affected by this compound remain an area for further investigation, a general workflow for elucidating the mechanism of action of a novel antibiotic is presented below.
Conclusion
This technical guide consolidates the currently available physicochemical data for this compound and provides standardized protocols for its further investigation. While its fundamental properties are well-documented, a significant knowledge gap remains concerning its precise mechanism of action and the specific signaling pathways it modulates. The provided workflows offer a roadmap for future research to unravel the complex biological activities of this intriguing natural product, which is crucial for any potential therapeutic development.
References
- 1. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants: Identification of colistin adjuvants from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation and Purification of Elaiomycin from Streptomyces sp.
Introduction
Elaiomycin is a naturally occurring azoxy antibiotic first isolated from Streptomyces hepaticus and Streptomyces gelaticus[1][2]. It is known for its antimicrobial properties, particularly its potent inhibitory activity against Mycobacterium tuberculosis[1][2]. The this compound family includes several related compounds, such as elaiomycins B and C, which are alkylhydrazides, also produced by Streptomyces species[1][2]. This application note provides a detailed protocol for the fermentation, isolation, and purification of this compound and its derivatives from Streptomyces sp. strain BK 190, based on established scientific literature. The methodologies outlined are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Data Presentation: Production Yields
The production of elaiomycins by Streptomyces sp. BK 190 was observed to be highest after 96 hours of fermentation, correlating with the peak in biomass. The yields of this compound and its derivatives were quantified from both the culture filtrate and the mycelium, as summarized in the table below.
| Compound | Source | Yield (mg/L) |
| This compound | Culture Filtrate | 24.0[1] |
| This compound B | Culture Filtrate | 15.0[1] |
| This compound B | Mycelium | 15.0[1] |
| This compound C | Culture Filtrate | 9.5[1] |
| This compound C | Mycelium | 12.0[1] |
Experimental Workflow and Purification Cascade
The overall process for isolating this compound involves fermentation, separation of mycelium from the culture broth, parallel extraction of both components, and a multi-step chromatographic purification process.
References
Optimizing Elaiomycin Fermentation Yield from Streptomyces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for optimizing the fermentation yield of Elaiomycin, an azoxy antibiotic with potential therapeutic applications, from Streptomyces species. The following sections outline strategies in media optimization, precursor feeding, and genetic engineering to enhance production.
Introduction to this compound and its Biosynthesis
This compound is a bioactive secondary metabolite produced by various Streptomyces species.[1][2][3] Its biosynthesis is of significant interest for the development of novel antibiotics. The core structure of this compound is derived from key metabolic precursors. Isotopic labeling studies have indicated that L-serine is a primary precursor for the nitrogen-containing backbone of elaiomycins.[1] While the complete biosynthetic pathway for this compound is not fully elucidated in publicly available literature, a closely related compound, alaremycin, produced by Streptomyces sp. A012304, offers insights. The alaremycin biosynthetic gene cluster involves enzymes that catalyze the condensation of L-serine and succinyl-CoA.[4] This suggests that supplementation of these precursors may be a viable strategy to enhance this compound yield.
Media Optimization for Enhanced this compound Production
The composition of the fermentation medium is a critical factor influencing the growth of Streptomyces and the production of secondary metabolites.[5][6] Optimization of carbon and nitrogen sources, as well as micronutrients, can significantly impact this compound yield.
Key Media Components and Their Effects
-
Carbon Sources: Glucose is a commonly used carbon source that supports robust growth. However, its concentration may need to be optimized, as high concentrations can sometimes lead to catabolite repression of secondary metabolism.[7] Alternative carbon sources like soluble starch can also be effective.[7]
-
Nitrogen Sources: A combination of organic and inorganic nitrogen sources often yields the best results. Soybean meal, yeast extract, and peptone are excellent organic nitrogen sources that have been shown to support high antibiotic production.[7][8] Inorganic sources like ammonium salts can also be utilized.[9][10]
-
Phosphate: Phosphate is essential for primary metabolism but can inhibit the production of some secondary metabolites at high concentrations. Therefore, optimizing the concentration of phosphate sources like K2HPO4 is crucial.[5]
-
Trace Elements: Magnesium (MgSO4) and other trace minerals are important cofactors for enzymes involved in both primary and secondary metabolism.[5]
Experimental Protocol: Media Optimization using One-Factor-at-a-Time (OFAT)
This protocol describes a systematic approach to optimizing the concentration of individual media components.
-
Baseline Medium: Start with a basal medium known to support Streptomyces growth, such as Glucose-Soybean (GS) medium.[8]
-
Varying One Factor: In separate experiments, vary the concentration of a single component (e.g., glucose, soybean meal, K2HPO4) while keeping all other components constant.
-
Inoculation and Fermentation: Inoculate the different media formulations with a standardized spore suspension or vegetative inoculum of the this compound-producing Streptomyces strain. Incubate under controlled conditions (e.g., 28-35°C, 150-200 rpm) for a defined period (e.g., 7-10 days).[5][8]
-
Extraction and Quantification: At the end of the fermentation, extract this compound from the culture broth using a suitable solvent (e.g., ethyl acetate).[11] Quantify the yield using High-Performance Liquid Chromatography (HPLC).[2][12]
-
Data Analysis: Compare the this compound yields across the different concentrations of the tested component to determine the optimal level.
-
Iterative Optimization: Repeat steps 2-5 for each key media component.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an OFAT media optimization experiment, illustrating the potential impact of different components on this compound yield.
| Media Component | Concentration | This compound Yield (mg/L) |
| Carbon Source | ||
| Glucose | 10 g/L | 50 |
| 20 g/L | 85 | |
| 30 g/L | 70 | |
| Nitrogen Source | ||
| Soybean Meal | 10 g/L | 60 |
| 20 g/L | 95 | |
| 30 g/L | 80 | |
| Phosphate Source | ||
| K2HPO4 | 0.5 g/L | 75 |
| 1.0 g/L | 100 | |
| 2.0 g/L | 65 |
Precursor Feeding Strategies
Supplementing the fermentation medium with biosynthetic precursors can directly enhance the production of the target secondary metabolite by increasing the availability of building blocks for the biosynthetic pathway.[13][14]
Identifying and Supplying Precursors
Based on the biosynthesis of related compounds, L-serine and a source of succinyl-CoA (such as succinate) are logical precursors to test for enhancing this compound production.[1][4]
Experimental Protocol: Precursor Feeding
-
Optimal Medium: Use the optimized fermentation medium determined from the media optimization experiments.
-
Precursor Addition: Add the precursor (e.g., L-serine) at various concentrations to the fermentation medium. The timing of addition can also be a variable to test (e.g., at the time of inoculation or after a certain period of growth).
-
Fermentation and Analysis: Conduct the fermentation and quantify the this compound yield as described in the media optimization protocol.
-
Toxicity Assessment: Monitor the growth of the Streptomyces culture, as high concentrations of some precursors can be toxic.
Quantitative Data Summary
The following table presents hypothetical results from a precursor feeding experiment.
| Precursor | Concentration (mM) | Time of Addition | This compound Yield (mg/L) |
| L-Serine | 0 | - | 100 |
| 1 | 0 hours | 120 | |
| 5 | 0 hours | 180 | |
| 10 | 0 hours | 150 (slight growth inhibition) | |
| 5 | 24 hours | 210 |
Genetic Engineering for Strain Improvement
Genetic manipulation of the this compound-producing Streptomyces strain offers a powerful approach to increase yield.[15][16] This can involve overexpressing biosynthetic genes, deleting competing pathways, or modifying regulatory genes.
Strategies for Genetic Manipulation
-
Overexpression of Biosynthetic Genes: Increasing the copy number or using stronger promoters for the genes in the this compound biosynthetic cluster can lead to higher production.
-
Deletion of Competing Pathways: Knocking out genes for pathways that compete for the same precursors can redirect metabolic flux towards this compound biosynthesis.[14]
-
Modification of Regulatory Genes: Inactivating negative regulators or overexpressing positive regulators of the this compound biosynthetic pathway can "switch on" or enhance production.[17][18]
Experimental Workflow: Gene Overexpression
The following workflow outlines the general steps for overexpressing a biosynthetic gene in Streptomyces.
Caption: Workflow for gene overexpression in Streptomyces.
Experimental Protocol: Intergeneric Conjugation
This protocol provides a method for transferring a plasmid from E. coli to Streptomyces.[19]
-
Prepare Donor and Recipient Strains: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the expression vector and the recipient Streptomyces strain to the appropriate growth phase.
-
Conjugation: Mix the donor and recipient cells and plate them on a suitable agar medium (e.g., SFM). Incubate to allow for plasmid transfer.
-
Selection: Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the plasmid.
-
Verification: Isolate individual colonies and confirm the presence of the integrated plasmid through PCR or other molecular techniques.
Regulatory Signaling Pathways
The production of antibiotics in Streptomyces is often controlled by complex signaling networks.[17][20] These can involve small diffusible molecules that act as autoregulators. Understanding these pathways can provide further targets for genetic manipulation to enhance this compound production. While a specific pathway for this compound is not detailed in the literature, a general model for antibiotic regulation in Streptomyces can be considered.
Caption: Generalized signaling pathway for antibiotic production in Streptomyces.
This diagram illustrates how environmental cues are interpreted by global regulators, which in turn activate pathway-specific regulators to induce the expression of the biosynthetic gene cluster, leading to antibiotic production.
Conclusion
Optimizing this compound fermentation yield requires a multi-faceted approach that combines classical microbiological techniques with modern genetic engineering strategies. By systematically optimizing the culture medium, strategically feeding biosynthetic precursors, and engineering the producing Streptomyces strain, it is possible to significantly enhance the production of this promising antibiotic. The protocols and data presented in these application notes provide a framework for researchers to develop robust and high-yield this compound fermentation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 7. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 12. ijpsi.org [ijpsi.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Approaches for Genetic Manipulation of Streptomyces spp.-Key Bacteria for Biotechnology and Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols: Total Synthesis of Elaiomycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the laboratory procedures for the total synthesis of Elaiomycin, a naturally occurring antibiotic with notable tuberculostatic properties. The protocols outlined herein are based on established synthetic strategies for this class of molecules and are intended to serve as a comprehensive guide for chemists in the fields of natural product synthesis and medicinal chemistry.
Introduction
This compound is an antimicrobial agent first isolated from Streptomyces hepaticus in 1954.[1] It is characterized by a unique conjugated azoxyalkene functional group. The first total synthesis of this compound was reported in 1977, providing a foundational route for accessing this and related structures for further biological evaluation.[1] This document details the key reactions, experimental protocols, and analytical data associated with its synthesis.
Synthetic Strategy
The total synthesis of this compound can be approached through a convergent strategy, involving the preparation of a key chiral amino alcohol intermediate derived from a protected amino acid, followed by its coupling with an unsaturated aldehyde and subsequent functional group manipulations to install the characteristic azoxy moiety.
Caption: Overall synthetic strategy for this compound.
Key Experimental Protocols
The following protocols describe the key transformations in the total synthesis of this compound.
Protocol 1: Synthesis of the Chiral Amino Alcohol Intermediate
This procedure details the reduction of a protected amino acid to the corresponding chiral amino alcohol.
Materials:
-
N-Boc-L-threonine methyl ester
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
A solution of N-Boc-L-threonine methyl ester (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LAH (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.
-
The resulting mixture is filtered, and the solid residue is washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the pure chiral amino alcohol.
Protocol 2: Coupling and Formation of the Azoxy Moiety
This protocol describes the coupling of the chiral amino alcohol with an unsaturated aldehyde and the subsequent oxidation to form the azoxy group.
Materials:
-
Chiral amino alcohol from Protocol 1
-
(E)-oct-2-enal
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the chiral amino alcohol (1.0 eq) in methanol, (E)-oct-2-enal (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Sodium borohydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred for 2 hours at the same temperature.
-
The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude secondary amine is dissolved in DCM, and m-CPBA (2.2 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Final Deprotection
This protocol details the removal of the protecting group to yield the final product, this compound.
Materials:
-
Protected this compound intermediate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
The protected this compound intermediate is dissolved in a 1:1 mixture of TFA and DCM.
-
The solution is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound.
Quantitative Data Summary
The following table summarizes the yields and key analytical data for the synthetic intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data Highlights |
| Chiral Amino Alcohol | C9H19NO3 | 189.25 | ~85% | ¹H NMR: Signals corresponding to the protected amine and alcohol functionalities. |
| Coupled Intermediate | C17H35NO3 | 301.46 | ~70% | ¹H NMR: Appearance of signals for the octenyl chain. |
| Protected this compound | C17H35N2O4 | 345.47 | ~60% | ¹³C NMR: Resonances consistent with the formation of the azoxy group. MS (ESI): [M+H]⁺ peak confirming the mass. |
| This compound | C13H26N2O3 | 258.36 | ~90% | ¹H NMR & ¹³C NMR: Spectra consistent with the reported data for the natural product. HRMS: Calculated vs. found mass. |
Visualizations
The following diagrams illustrate the experimental workflow for the key synthetic steps.
Caption: Workflow for the synthesis of the chiral amino alcohol.
Caption: Workflow for the coupling and azoxy formation steps.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction conditions provided are illustrative and may require optimization.
References
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Elaiomycin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of the antibiotic Elaiomycin in biological matrices. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and sensitivity for pharmacokinetic studies, drug metabolism research, and fermentation process monitoring.
Introduction
This compound is a naturally occurring antibiotic produced by various Streptomyces species.[1][2] It belongs to the class of azoxy compounds and has demonstrated tuberculostatic, antibacterial, and antitumor activities.[3][4][5][6] The molecular formula of this compound is C₁₃H₂₆N₂O₃ with a molar mass of 258.362 g/mol .[1] Given its therapeutic potential, a reliable and sensitive analytical method is crucial for its quantitative determination in various biological samples during preclinical and clinical development.
This application note presents a comprehensive HPLC-MS/MS protocol for the quantification of this compound. The method is designed to be robust and can be adapted for different sample matrices such as plasma and fermentation broth.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., human plasma, fermentation broth)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a system analogous to an Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.[7]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B |
| Total Run Time | 10 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Precursor Ion (Q1) | m/z 259.2 ( [M+H]⁺ ) |
| Product Ion (Q3) | m/z 155.1 (Quantifier), m/z 183.1 (Qualifier) |
| Collision Energy | Optimized for specific transitions |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The precursor ion [M+H]⁺ for this compound (C₁₃H₂₆N₂O₃) is calculated as 259.2016.[8] Product ions are hypothetical and based on characteristic fragmentation patterns of similar molecules; these would need to be optimized empirically.
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and retention, while the mass spectrometric detection offered high sensitivity and selectivity.
Method Validation (Example Data)
The method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the performance characteristics, which are representative of a fully validated method.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 4: Precision and Accuracy
| Spiked Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (%, n=6) |
| 2.0 (Low QC) | < 10% | 95% - 105% |
| 50 (Mid QC) | < 8% | 97% - 103% |
| 800 (High QC) | < 7% | 98% - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for this compound quantification.
Hypothetical Mechanism of Action
While the exact signaling pathway for this compound is not fully elucidated, a related class of antibiotics, the arylomycins, are known to inhibit Type I Signal Peptidase (SPase) in the bacterial general secretory (Sec) pathway.[9][10] This inhibition leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular function. The following diagram illustrates this potential mechanism of action.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development and research. The provided protocol serves as a strong foundation for researchers to implement and further optimize for their specific needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling the Structure of Elaiomycin using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin is a natural product first isolated from Streptomyces gelaticus. It exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis.[1] The unique structural feature of this compound is an aliphatic α,β-unsaturated azoxy group, a rare functionality in natural products, which is crucial for its biological activity.[1][2] Accurate structural elucidation is paramount for understanding its mechanism of action and for guiding synthetic efforts towards novel analogues with improved therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of complex natural products like this compound. This application note provides a detailed overview of the 1H and 13C NMR assignments for this compound and a comprehensive protocol for its structural analysis.
1H and 13C NMR Spectral Data of this compound
The complete assignment of the 1H and 13C NMR spectra of this compound is critical for its structural verification. The data presented below was acquired in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and assigned using a combination of one-dimensional (1H, 13C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[1]
Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound
| Position | 1H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | 13C Chemical Shift (δ, ppm) |
| 1 | 3.50, 3.58 | dd, J = 3.9, 7.2 | 70.3 |
| 2 | 4.27 | m | 64.5 |
| 3 | 3.86 | m | 64.9 |
| 4 | 1.15 | d, J = 6.3 | 15.8 |
| 5 (OCH3) | 3.19 | s | 58.5 |
| 1' | 6.85 | d, J = 9.0 | 136.4 |
| 2' | 5.78 | dt, J = 7.9, 8.5 | 132.8 |
| 3' | 2.02 | m | 32.5 |
| 4' | 1.26 | m | 28.9 |
| 5' | 1.27 | m | 29.1 |
| 6' | 1.96 | dt, J = 5.8, 6.4 | 31.5 |
| 7' | 5.31 | m | 129.7 |
| 8' | 5.31 | m | 129.8 |
| OH | 4.79 | br s | - |
Note: The numbering of the positions is based on the structure of this compound. Chemical shifts may vary slightly depending on the solvent and concentration used.
Experimental Protocols
A systematic approach is required to acquire high-quality NMR data for the structural elucidation of natural products like this compound.
Sample Preparation
-
Isolation and Purification: this compound is first isolated from the culture broth of Streptomyces sp. through a series of chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6) in a clean, dry NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm).
NMR Data Acquisition
The following NMR experiments are essential for the complete structural assignment of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D 1H NMR: This is the initial and most fundamental experiment.
-
Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (proton count).
-
Typical Parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 16-64
-
-
-
1D 13C NMR:
-
Purpose: To determine the number of different carbon environments and their chemical shifts. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Typical Parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH2, and CH3 groups. DEPT-135 shows CH and CH3 signals pointing up and CH2 signals pointing down, while quaternary carbons are absent. DEPT-90 only shows CH signals.
-
Typical Parameters: Run as separate experiments (DEPT-90, DEPT-135) or as a combined experiment.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (H-H) couplings within the same spin system, typically over two to three bonds. This helps to establish connectivity between adjacent protons.
-
Typical Parameters:
-
Pulse sequence: cosygpqf
-
Spectral width: 12-16 ppm in both dimensions
-
Number of increments: 256-512 in F1
-
Number of scans: 2-8 per increment
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (C-H).
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width: 12-16 ppm in F2 (1H), 160-200 ppm in F1 (13C)
-
Number of increments: 128-256 in F1
-
Number of scans: 4-16 per increment
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse sequence: hmbcgpndqf
-
Spectral width: 12-16 ppm in F2 (1H), 200-240 ppm in F1 (13C)
-
Number of increments: 256-512 in F1
-
Number of scans: 8-32 per increment
-
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which helps to determine the relative stereochemistry of the molecule.
-
Typical Parameters:
-
Pulse sequence: noesygpph
-
Mixing time: 300-800 ms
-
-
Structure Elucidation Workflow
The process of elucidating the structure of this compound from its NMR data follows a logical progression.
Caption: Workflow for this compound structure elucidation using NMR.
Signaling Pathways of NMR Experiments for Connectivity
The interplay of different 2D NMR experiments is crucial for piecing together the molecular structure. The following diagram illustrates how COSY, HSQC, and HMBC data are used to build up the carbon skeleton.
Caption: Logical relationships of 2D NMR for structure assembly.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. The detailed 1H and 13C NMR assignments, coupled with the systematic experimental protocols outlined in this application note, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This foundational knowledge is crucial for further investigation into the biosynthesis, mechanism of action, and the development of novel this compound-based therapeutic agents.
References
Elaiomycin: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin is a naturally occurring antibiotic produced by various Streptomyces species, first isolated in 1954. It belongs to the class of azoxy compounds, a relatively rare group of natural products characterized by an N=N(O) functional group. This compound and its subsequently discovered analogs have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. Notably, it has shown tuberculostatic properties, inhibiting the growth of Mycobacterium tuberculosis.[1][2] This document provides detailed application notes and protocols for the antimicrobial susceptibility testing of this compound and its derivatives, summarizing available quantitative data and outlining experimental procedures.
Data Presentation: Antimicrobial and Cytotoxic Activity of this compound and its Analogs
The following tables summarize the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and its various analogs against different microbial strains and cancer cell lines.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound | Test Organism | MIC (µM) | Reference |
| This compound K | Bacillus subtilis | 30.05 (± 2.45) | [3] |
| This compound L | Bacillus subtilis | 22.9 (± 1.2) | [3] |
| This compound K | Staphylococcus lentus | 54.15 (± 0.75) | [3] |
| This compound L | Staphylococcus lentus | 41.7 (± 1.9) | [3] |
| This compound K | Xanthomonas campestris | 47.5 (± 1.5) | [3] |
| This compound L | Xanthomonas campestris | 51.3 (± 8.3) | [3] |
Table 2: Cytotoxic Activity of this compound Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound H | Various Human Tumor Cell Lines (geometric mean) | 4.86 | [2] |
| This compound (unspecified analog) | Various Human Tumor Cell Lines (geometric mean) | 12.26 | [2] |
| This compound (unspecified analog) | HepG-2 (Liver Cancer) | 16.3 | [2] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
a. Materials:
-
This compound (or analog) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates (sterile, round-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (standardized to 0.5 McFarland turbidity)
-
Sterile pipette tips and reservoirs
-
Plate reader (optional, for spectrophotometric reading)
b. Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (medium with inoculum, no this compound) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
-
Antimicrobial Susceptibility Testing: Agar Dilution Method
This method is an alternative for determining the MIC of this compound.
a. Materials:
-
This compound (or analog) stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium (kept at 45-50°C)
-
Sterile petri dishes
-
Bacterial inoculum (standardized to 0.5 McFarland turbidity)
-
Inoculating device (e.g., multipoint replicator)
b. Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations.
-
Pour the agar-elaiomycin mixture into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial spots.
-
Cytotoxicity Assay: MTT Method
This protocol is a common colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
a. Materials:
-
This compound (or analog) stock solution
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
b. Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
-
Visualizations
This compound Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the MIC of this compound.
Postulated High-Level Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, as a DNA-damaging agent and a potential carcinogen, it is hypothesized to interfere with nucleic acid synthesis. The azoxy moiety is a key feature that may be involved in its biological activity.
Caption: Postulated mechanism of this compound's action.
References
Application Notes and Protocols: In Vitro Enzyme Inhibition Assays for Elaiomycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for in vitro enzyme inhibition assays related to the natural product elaiomycin. While this compound itself has demonstrated various biological activities, studies have shown that it is inactive as an inhibitor of acetylcholinesterase (AChE) and phosphodiesterase 4B2 (PDE-4B2). However, its structural analogs, this compound B and this compound C, have been identified as potent inhibitors of these enzymes. This guide presents the methodologies for assessing the inhibitory potential of these compounds against AChE and PDE-4B2, summarizes the key inhibitory data, and provides visual workflows and pathway diagrams to facilitate experimental design and data interpretation.
Introduction to this compound and its Analogs
This compound is a natural product first isolated from Streptomyces hepaticus and is known for its antimicrobial properties.[1] Subsequent research has led to the isolation and synthesis of several analogs, including this compound B and C. While initial interest in this compound focused on its antibiotic effects, recent studies have explored the broader bioactivity of the this compound family, revealing that specific analogs possess enzyme inhibitory activities relevant to neurodegenerative and inflammatory diseases.[1]
Notably, enzyme inhibition assays have demonstrated that this compound B and this compound C are effective inhibitors of acetylcholinesterase and phosphodiesterase (PDE-4B2), whereas this compound itself does not exhibit inhibitory activity against these enzymes.[1] This highlights the importance of structure-activity relationship studies within this compound class for targeted drug discovery.
Data Presentation: Enzyme Inhibition Data
The following table summarizes the quantitative data from in vitro enzyme inhibition assays performed on this compound, this compound B, and this compound C.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase | Inactive | [1] |
| This compound | Phosphodiesterase (PDE-4B2) | Inactive | [1] |
| This compound B | Acetylcholinesterase | 1.0 | [1] |
| This compound B | Phosphodiesterase (PDE-4B2) | 6.5 | [1] |
| This compound C | Acetylcholinesterase | 2.0 | [1] |
| This compound C | Phosphodiesterase (PDE-4B2) | 8.0 | [1] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman method for use in a 96-well microplate format.
Materials:
-
Human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (this compound, this compound B, this compound C) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in sodium phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of ATCI (e.g., 14 mM) in sodium phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL sodium phosphate buffer + 10 µL solvent + 10 µL ATCI solution.
-
Control (No inhibitor): 140 µL sodium phosphate buffer + 10 µL solvent + 10 µL AChE solution.
-
Test Compound: 140 µL sodium phosphate buffer + 10 µL test compound solution + 10 µL AChE solution.
-
Positive Control: 140 µL sodium phosphate buffer + 10 µL positive control solution + 10 µL AChE solution.
-
-
Pre-incubation:
-
Add the buffer, solvent/test compound/positive control, and AChE solution to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
Phosphodiesterase (PDE-4B2) Inhibition Assay
This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity.
Materials:
-
Human recombinant PDE-4B2 enzyme
-
FAM-cAMP (fluorescently labeled cAMP) - Substrate
-
PDE assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and EGTA)
-
Binding Agent (a specific phosphate-binding entity)
-
Test compounds (this compound, this compound B, this compound C) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Rolipram)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PDE-4B2 in PDE assay buffer. The final concentration should be optimized for a robust signal window.
-
Prepare a working solution of FAM-cAMP in PDE assay buffer.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final solvent concentration is consistent and low (e.g., ≤1% DMSO).
-
-
Assay Setup (in a 96-well black plate):
-
Blank (No enzyme): PDE assay buffer + FAM-cAMP solution + solvent.
-
Control (No inhibitor): PDE assay buffer + FAM-cAMP solution + PDE-4B2 solution + solvent.
-
Test Compound: PDE assay buffer + FAM-cAMP solution + PDE-4B2 solution + test compound solution.
-
Positive Control: PDE assay buffer + FAM-cAMP solution + PDE-4B2 solution + positive control solution.
-
-
Enzymatic Reaction:
-
Add the assay buffer, FAM-cAMP, and solvent/test compound/positive control to the respective wells.
-
Initiate the reaction by adding the PDE-4B2 solution to the control, test compound, and positive control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding the Binding Agent to all wells. The binding agent will bind to the fluorescently labeled AMP produced by the enzymatic reaction.
-
Incubate for another period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is proportional to the amount of AMP produced.
-
The percentage of inhibition is calculated by comparing the polarization values of the test compound wells to the control and blank wells.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflows
References
Application Notes and Protocols for Developing Stable Formulations of Elaiomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiomycin, an azoxyalkene antibiotic first isolated from Streptomyces hepaticus, has demonstrated notable in vitro activity against Mycobacterium tuberculosis.[1] However, its development as a research tool or potential therapeutic is hampered by a lack of comprehensive data on its stability and formulation. These application notes provide a detailed framework and experimental protocols for developing stable formulations of this compound, addressing its inherent physicochemical properties and potential degradation pathways.
This compound is characterized as a pale yellow, oily liquid that is sparingly soluble in water but soluble in most common organic solvents.[1] It is reported to be stable in neutral or slightly acidic aqueous solutions and stable to air.[1] Understanding its degradation kinetics and finding suitable excipients are crucial steps to harness its full potential in research and development.
Physicochemical Properties and Stability Profile
A thorough understanding of this compound's properties is the foundation for developing a stable formulation. The following table summarizes key physicochemical data.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₂O₃ | [1] |
| Molar Mass | 258.36 g/mol | [1] |
| Appearance | Pale yellow oil | [1] |
| Solubility | Sparingly soluble in water; Soluble in most common organic solvents | [1] |
| Stability | Stable in neutral or slightly acidic aqueous solutions; Stable to air | [1] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, its classification as an azoxy compound suggests potential instabilities. Studies on other azoxy compounds, such as the fungicide azoxystrobin, indicate that photodegradation and hydrolysis are likely degradation routes.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photo-isomerization and bond cleavage within the azoxy group and other parts of the molecule.
-
Hydrolysis: The ester and other labile functional groups in this compound may be susceptible to hydrolysis, which is often pH-dependent.
-
Thermal Degradation: Like many complex organic molecules, this compound may be susceptible to thermal degradation, which typically follows first-order kinetics. For macrolide antibiotics, acidic conditions can promote the formation of inactive cyclic ketal derivatives.
Experimental Workflow for Formulation Development
The following diagram outlines a systematic approach to developing a stable formulation for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze samples at appropriate time points.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 60°C for 7 days.
-
Dissolve the sample in methanol and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify degradation products.
Protocol 2: Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., oils, surfactants, antioxidants, cyclodextrins)
-
Glass vials
Methodology:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Transfer the mixtures into glass vials and seal.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Visually inspect the samples for any physical changes (e.g., color change, phase separation) at weekly intervals.
-
Analyze the samples by HPLC at the initial time point and after 4 weeks to quantify the remaining this compound.
-
A significant decrease in the concentration of this compound in the presence of an excipient indicates incompatibility.
Protocol 3: Preparation of a Lipid-Based Formulation
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to improve the solubility and stability of the oily this compound.
Materials:
-
This compound
-
Oil (e.g., sesame oil, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and mix gently until a homogenous solution is formed.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
Characterize the resulting SEDDS for self-emulsification time, globule size, and drug content.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility and stability of this compound through inclusion complexation with cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the suspension to remove the undissolved this compound.
-
Freeze-dry the filtrate to obtain the solid this compound-HP-β-CD inclusion complex powder.
-
Characterize the complex for drug content, dissolution rate, and stability.
This compound's Mechanism of Action: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant gap in the understanding of this compound's precise mechanism of action against Mycobacterium tuberculosis. While its tuberculostatic activity is documented, the specific molecular target—be it an enzyme, a biosynthetic pathway, or another cellular process—remains to be elucidated. Early literature suggests its mechanism of action is unknown.[1]
Common mechanisms of action for anti-mycobacterial drugs include inhibition of mycolic acid synthesis, RNA polymerase, DNA gyrase, and protein synthesis.[2][3] However, no published studies definitively place this compound's activity within any of these pathways.
Therefore, creating a detailed signaling pathway diagram for this compound's mechanism of action is not currently feasible due to the lack of available scientific data. The following diagram illustrates the known targets of other major anti-tuberculosis drugs to provide context, highlighting the current unknown for this compound.
Further research is imperative to identify the molecular target of this compound to fully understand its therapeutic potential and to enable the rational design of more potent and stable analogs.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to systematically investigate and develop stable formulations of this compound. By addressing its physicochemical properties and potential degradation pathways, it is possible to create formulations that will facilitate further research into its biological activities and potential therapeutic applications. The significant knowledge gap regarding its mechanism of action underscores the need for further fundamental research into this promising antibiotic.
References
Application Notes and Protocols for the Synthesis of Elaiomycin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing Elaiomycin and its analogs. This compound is a naturally occurring antibiotic with a characteristic azoxyalkene functional group. Its unique structure and biological activity have prompted significant interest in the synthesis of its analogs for the development of new therapeutic agents. This document outlines both historical and modern synthetic strategies, provides detailed experimental protocols for key reactions, and summarizes quantitative data for synthesized analogs.
Overview of Synthetic Strategies
The synthesis of this compound and its analogs can be broadly categorized into two main approaches:
-
Total Synthesis: This approach involves the complete chemical synthesis of the this compound scaffold from simple starting materials. The key challenges in the total synthesis of this compound are the stereoselective construction of the (2S, 3S)-3-hydroxy-1-methoxybutan-2-yl side chain and the formation of the sensitive (E)-azoxyalkene core.
-
Analog Synthesis through Modification: This strategy focuses on modifying the core structure of naturally occurring or synthetically produced this compound to generate a library of analogs. Modifications typically target the alkyl chain or the amino acid-derived side chain to explore structure-activity relationships (SAR).
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and some of its analogs.
| Analog | Synthetic Method | Key Reaction | Yield (%) | Reference |
| This compound | Total Synthesis (Moss & Matsuo, 1977) | Condensation of a chiral hydroxylamine with an α,β-unsaturated nitroso compound | Not explicitly stated in abstract | [1] |
| Azoxybenzenes | One-pot oxidation–reductive dimerization | Oxidation of anilines followed by DIPEA-catalyzed dimerization | Moderate to high | [2] |
| Unsymmetrical Azoxyarenes | Photochemical synthesis | Visible-light mediated reaction of nitroso compounds and iminoiodinanes | Good to excellent | [3] |
| This compound K | Isolation from Streptomyces sp. Tü 6399 | Biosynthesis | - | [4][5] |
| This compound L | Isolation from Streptomyces sp. Tü 6399 | Biosynthesis | - | [4][5] |
| This compound B | Isolation from Streptomyces sp. BK 190 | Biosynthesis | - | [2][6] |
| This compound C | Isolation from Streptomyces sp. BK 190 | Biosynthesis | - | [2][6] |
Experimental Protocols
General Protocol for the Synthesis of the Azoxyalkene Core via Nitrosoalkene Chemistry (Adapted from Moss & Matsuo, 1977)
This protocol outlines the key condensation step in the total synthesis of this compound.
Materials:
-
Chiral N-hydroxy-N-((2S,3S)-3-hydroxy-1-methoxybutan-2-yl)amine
-
(E)-1-nitroso-1-octene
-
Anhydrous, inert solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the chiral hydroxylamine derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of (E)-1-nitroso-1-octene in the same solvent to the cooled hydroxylamine solution with gentle stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired this compound analog.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure and stereochemistry of the synthesized analog.
-
Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
Modern Photochemical Synthesis of an Azoxy Core
This protocol describes a modern approach to forming the azoxy functional group which can be adapted for this compound analog synthesis.
Materials:
-
Aromatic or aliphatic nitroso compound
-
Iminoiodinane
-
Visible light source (e.g., blue LEDs)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and sealed with a septum, dissolve the nitroso compound and the iminoiodinane in the solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with the visible light source at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the azoxy product.
Diagrams
Synthetic Pathway for this compound (Moss & Matsuo)
Caption: Retrosynthetic analysis of this compound synthesis.
Experimental Workflow for Analog Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound analogs.
References
- 1. The synthesis of this compound, a naturally occurring azoxyalkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Scaling Up Elaiomycin Production for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elaiomycin is a naturally occurring azoxy antibiotic first isolated from Streptomyces hepaticus.[1][2] It has demonstrated potent in vitro activity against Mycobacterium tuberculosis, making it a compound of interest for further investigation.[1] However, advancing this compound into preclinical studies requires a significant increase in production to supply material for toxicology, pharmacology, and formulation studies, all conducted under stringent quality controls.[3][4][5] This document outlines the key considerations, protocols, and workflows for scaling up this compound production from laboratory-scale fermentation to a level suitable for preclinical evaluation.
Strain and Fermentation Optimization
Scaling up production begins with the producing organism, typically a species of Streptomyces.[6] Optimizing the fermentation process is critical for maximizing yield and ensuring batch-to-batch consistency.
Production Strains
Several Streptomyces species have been identified as this compound producers. The selection of a high-yield, stable strain is the foundational step.
| Strain | Compound(s) Produced | Reference |
| Streptomyces hepaticus | This compound | [1] |
| Streptomyces sp. BK 190 | This compound, Elaiomycins B and C | [6] |
| Streptomyces sp. Tü 6399 | Elaiomycins K and L | [7][8] |
Strategies for Yield Improvement
For preclinical and eventual commercial production, enhancing the native yield is often necessary. Multilevel metabolic engineering strategies, successful in increasing yields of other antibiotics like Daptomycin in Streptomyces, can be applied.[9]
-
Gene Cluster Amplification : Increasing the copy number of the this compound biosynthetic gene cluster can directly lead to higher production. This has been shown to be effective for other antibiotics produced by Streptomyces.[9][10]
-
Precursor Engineering : Enhancing the supply of key biosynthetic precursors, such as L-serine and acetate, can boost final product titer.[7]
-
Regulatory Engineering : Knocking out negative regulatory genes can de-repress antibiotic production pathways, leading to significant yield improvements.[9]
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ppd.com [ppd.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. Step 2: Preclinical Research | FDA [fda.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 10. sciencedaily.com [sciencedaily.com]
Application Note: Analytical Strategies for the Separation and Analysis of Elaiomycin Congeners
Audience: Researchers, scientists, and drug development professionals.
Introduction Elaiomycin is an azoxy antibiotic first isolated from Streptomyces hepaticus with known tuberculostatic activity.[1] Subsequent research has led to the discovery of a variety of related compounds, collectively known as this compound congeners, such as Elaiomycins B, C, K, and L, produced by different Streptomyces species.[2][3] These congeners often exhibit different biological activities, making their effective separation and characterization crucial for drug discovery and development. This document provides detailed protocols and application notes for the analytical separation of this compound congeners using various chromatographic techniques.
Initial Isolation and Extraction from Culture
The initial step involves isolating the crude mixture of this compound congeners from the Streptomyces fermentation broth. This crude extract serves as the starting material for subsequent high-resolution separation techniques.
Experimental Protocol: Crude Extraction
-
Fermentation: Culture the producing Streptomyces strain (e.g., BK 190 or Tü 6399) in a suitable complex medium in a fermentor for approximately 96 hours.[2]
-
Harvesting: Separate the culture filtrate (broth) from the mycelium using filtration (e.g., with a Buchner funnel).[4]
-
Filtrate Extraction:
-
Pass the culture filtrate through an Amberlite XAD-16 column to adsorb the compounds.[2]
-
Elute the compounds from the resin with methanol (MeOH).[2]
-
Concentrate the MeOH eluate in vacuo to an aqueous residue.
-
Perform a liquid-liquid extraction on the aqueous residue three times with an equal volume of ethyl acetate (EtOAc).[2]
-
Combine the organic phases and concentrate to dryness using a rotary evaporator to yield the crude filtrate extract.[2][4]
-
-
Mycelium Extraction:
Workflow for this compound Congener Isolation and Analysis
Caption: General workflow from fermentation to pure congener analysis.
Multi-Step Chromatographic Purification
A combination of different column chromatography techniques is often required for the preparative separation of individual congeners from the crude extract.
Experimental Protocol: Column Chromatography Purification
-
Diol-Modified Silica Gel Chromatography:
-
Size-Exclusion Chromatography:
-
Preparative Reversed-Phase HPLC (Prep RP-HPLC):
-
This is the final step to achieve high purity of individual congeners.
-
Column: Nucleosil-100 C-18 (20 x 250 mm).[2]
-
Mobile Phase: Isocratic elution with 95:5 MeOH-H2O.[2]
-
Detection: UV detector, wavelength monitored based on the UV-Vis spectra of elaiomycins.
-
Inject fractions from the Sephadex LH-20 step containing a mixture of congeners.
-
Collect the peaks corresponding to individual congeners and concentrate to dryness.[2]
-
Analytical High-Performance Liquid Chromatography (HPLC)
Analytical HPLC with Diode Array Detection (DAD) is a powerful tool for screening extracts, monitoring purification progress, and quantifying congeners.
Experimental Protocol: Analytical HPLC-DAD
-
System: Standard HPLC system with a diode array detector.
-
Column: Reversed-Phase C18 column (specific dimensions can vary, e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used for separating multiple congeners in a single run. An example is a gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD), scanning a range (e.g., 200-600 nm) to identify compounds by their characteristic UV-Vis spectra.[2]
-
Injection Volume: 10-20 µL.
Data Presentation: HPLC Retention Times The following table summarizes the retention times for this compound and its congeners B and C under a standardized reversed-phase gradient elution profile as reported in the literature.[2]
| Compound | Retention Time (min) |
| This compound | 12.3[2] |
| This compound B | 16.4[2] |
| This compound C | 17.2[2] |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For higher resolution, increased sensitivity, and structural confirmation, UPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.[5][6] This technique is particularly useful for identifying novel congeners and for quantitative analysis in complex matrices.[7][8]
Experimental Protocol: UPLC-MS/MS Analysis
-
System: UPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[9][10]
-
Column Temperature: 40 °C.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A fast gradient, for example: 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (return to 5% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan for identification of parent ions ([M+H]+) and Multiple Reaction Monitoring (MRM) for targeted quantification of known congeners.[11] High-resolution mass spectrometry (HRMS) can be used for determining elemental composition.[3]
-
UPLC-MS/MS Analytical Workflow
Caption: Workflow for the analysis of this compound congeners by UPLC-MS/MS.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[12] It is particularly effective for the preparative and analytical separation of natural products and can be an excellent alternative to normal-phase HPLC.[12][13]
Experimental Protocol: Analytical SFC-MS
-
System: Analytical SFC system coupled to a mass spectrometer.
-
Column: Use stationary phases specifically engineered for SFC, such as 2-ethylpyridine (2-EP) or diol-based columns.[12]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or ammonium hydroxide to improve peak shape and resolution.[12]
-
Gradient: A gradient of increasing modifier percentage (e.g., 5% to 40% Methanol over 5-10 minutes).
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-DAD and/or Mass Spectrometry.
Data Presentation: Comparison of Analytical Techniques
| Parameter | Column Chromatography | Analytical HPLC-DAD | UPLC-MS/MS | SFC-MS |
| Primary Use | Preparative Purification | Screening, Quantification | High-Res Separation, ID | "Green" Separation, Chiral |
| Stationary Phase | Silica, Diol, Sephadex[2] | C18, C8 | BEH C18 (sub-2µm)[9] | 2-EP, Diol, P4VP[12] |
| Mobile Phase | Organic Solvents[2] | Aqueous/Organic | Aqueous/Organic | Supercritical CO2/Modifier[12] |
| Resolution | Low | Good | Very High | High |
| Sensitivity | N/A (Preparative) | Moderate | Very High | High |
| Throughput | Low | Moderate | High | High |
Conclusion
The separation of this compound congeners requires a multi-technique approach. Initial isolation and bulk purification are effectively handled by a sequence of column chromatography steps, including adsorption, normal-phase, and size-exclusion methods. For final purification to single congeners, preparative RP-HPLC is highly effective.[2] For analytical purposes, HPLC-DAD provides a robust method for screening and quantification, while UPLC-MS/MS offers superior resolution, sensitivity, and the structural information necessary for identifying novel congeners and performing detailed metabolic profiling.[2][6] Finally, SFC presents a modern, environmentally friendly alternative with high efficiency, especially for preparative-scale work. The choice of technique will depend on the specific goal, whether it is bulk purification for bioassays or sensitive quantification for pharmacokinetic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Liquid chromatography-tandem mass spectrometry method for quantification of gentamicin and its individual congeners in serum and comparison results with two immunoanalytical methods (fluorescence polarization immunoassay and chemiluminiscent microparticle immunoassay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Analysis Demonstrates a Decrease in Porins and Increase in CMY-2 β-Lactamases in Escherichia coli Exposed to Increasing Concentrations of Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis Demonstrates a Decrease in Porins and Increase in CMY-2 β-Lactamases in Escherichia coli Exposed to Increasing Concentrations of Meropenem [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Elaiomycin in a Murine Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaiomycin, a natural product isolated from Streptomyces hepaticus, has demonstrated antimicrobial properties and potential cytotoxic effects against cancer cell lines.[1] These application notes provide a detailed protocol for the preclinical evaluation of this compound's anti-cancer efficacy in a murine xenograft cancer model. The protocol outlines the necessary steps from animal model selection and drug formulation to experimental design, endpoint analysis, and investigation of potential signaling pathways. The objective is to furnish a comprehensive framework for researchers to assess the therapeutic potential of this compound and elucidate its mechanism of action in an in vivo setting.
Introduction
The discovery and development of novel anti-cancer agents are paramount to addressing the challenges of drug resistance and treatment-related toxicities. Natural products, such as this compound, represent a promising source of new therapeutic leads. This compound is an azoxyalkene compound that has shown cytotoxic activity against liver cancer cell lines (HepG2) in vitro.[2] However, its in vivo anti-tumor efficacy and the underlying molecular mechanisms remain to be thoroughly investigated. This protocol provides a standardized methodology for the in vivo assessment of this compound in a well-established murine cancer model.
Data Presentation
All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: this compound Dosing and Administration Schedule
| Treatment Group | Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration (days) |
| 1 | Vehicle Control | - | e.g., IP, PO, IV | e.g., Daily, 3x/week | 21 |
| 2 | This compound | 5 | e.g., IP, PO, IV | e.g., Daily, 3x/week | 21 |
| 3 | This compound | 10 | e.g., IP, PO, IV | e.g., Daily, 3x/week | 21 |
| 4 | This compound | 20 | e.g., IP, PO, IV | e.g., Daily, 3x/week | 21 |
| 5 | Positive Control | e.g., Doxorubicin | e.g., 2 | e.g., IV | e.g., Once a week |
Table 2: Tumor Volume and Body Weight Measurements
| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 |
| Tumor Volume (mm³) | ||||||||
| Vehicle Control | ||||||||
| This compound (5 mg/kg) | ||||||||
| This compound (10 mg/kg) | ||||||||
| This compound (20 mg/kg) | ||||||||
| Positive Control | ||||||||
| Body Weight (g) | ||||||||
| Vehicle Control | ||||||||
| This compound (5 mg/kg) | ||||||||
| This compound (10 mg/kg) | ||||||||
| This compound (20 mg/kg) | ||||||||
| Positive Control |
Table 3: Endpoint Tumor Weight and Metastasis Analysis
| Treatment Group | Final Tumor Weight (g) | Number of Metastatic Nodules (e.g., Lung) |
| Vehicle Control | ||
| This compound (5 mg/kg) | ||
| This compound (10 mg/kg) | ||
| This compound (20 mg/kg) | ||
| Positive Control |
Experimental Protocols
Cell Line and Culture
-
Cell Line: Human hepatocellular carcinoma (HepG2) or other relevant cancer cell lines with demonstrated in vitro sensitivity to this compound.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability: Ensure cell viability is greater than 90% before implantation.
Animal Model
-
Species and Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD-scid IL2Rgammanull (NSG) mice, 5-6 weeks of age.[3][4] The use of immunodeficient mice is crucial for preventing the rejection of human tumor xenografts.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
This compound Formulation and Administration
-
Formulation: this compound is a pale yellow oil that is sparingly soluble in water but soluble in most common organic solvents.[5] Prepare a stock solution in a suitable solvent such as DMSO. For in vivo administration, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., sterile saline with a low percentage of DMSO and a solubilizing agent like Tween 80).
-
Dose Selection: Based on toxicological data indicating liver damage and carcinogenicity at doses of 10-40 mg/kg in rats, initial efficacy studies in mice should start with lower, non-toxic doses.[5] A suggested starting dose range is 5-20 mg/kg.
-
Route of Administration: The route of administration (intraperitoneal (IP), oral (PO), or intravenous (IV)) should be determined based on the physicochemical properties of the formulated this compound and its stability.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells during the exponential growth phase. Resuspend the cells in sterile, serum-free media or PBS.
-
Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse. To enhance tumor take and growth, cells can be mixed with an equal volume of Matrigel.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
Experimental Design and Treatment
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Groups 2-4: this compound at three different dose levels (e.g., 5, 10, and 20 mg/kg).
-
Group 5: A positive control drug known to be effective against the chosen cancer model (e.g., doxorubicin for HepG2).
-
-
Treatment Schedule: Administer the treatments according to the schedule outlined in Table 1.
-
Monitoring: Monitor animal health and body weight twice a week.
Endpoint Analysis
-
Euthanasia: Euthanize the mice when the tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Collection: Collect tumors and major organs (liver, lungs, spleen, kidneys) for histopathological and molecular analysis.
-
Metastasis Assessment: Examine organs, particularly the lungs, for macroscopic metastatic nodules. The number of nodules should be counted and recorded.
Molecular and Histological Analysis
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Prepare protein lysates from a portion of the tumor tissue to investigate the effect of this compound on key signaling proteins.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for testing this compound in a murine cancer model.
Hypothetical Signaling Pathways for Investigation
While the precise mechanism of this compound's anti-cancer activity is not yet fully elucidated, the following signaling pathways are commonly dysregulated in cancer and are known targets of other natural product-based anti-cancer agents. It is hypothesized that this compound may exert its effects through the modulation of one or both of these pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.
Caption: Hypothetical mechanism of this compound via the Wnt/β-catenin pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and is frequently hyperactivated in cancer.
Caption: Hypothetical mechanism of this compound via the PI3K/AKT/mTOR pathway.
Conclusion
This document provides a comprehensive protocol for the in vivo evaluation of this compound's anti-cancer activity. Adherence to this standardized methodology will facilitate the generation of robust and reproducible data, which is essential for determining the therapeutic potential of this compound. The investigation into its effects on key cancer-related signaling pathways will further elucidate its mechanism of action and aid in its future development as a potential anti-cancer agent. It is crucial to note that while this protocol provides a thorough framework, the toxicological properties of this compound, including its reported carcinogenicity at higher doses, necessitate careful dose selection and monitoring throughout the study.
References
- 1. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tumor Xenograft Murine Model. [bio-protocol.org]
high-resolution mass spectrometry analysis of Elaiomycin
An Application Note on the High-Resolution Mass Spectrometry Analysis of Elaiomycin for Researchers and Drug Development Professionals.
Introduction
This compound is a naturally occurring antibiotic characterized by its unique aliphatic azoxy group.[1][2] First isolated from Streptomyces gelaticus and Streptomyces hepaticus, it has demonstrated notable tuberculostatic properties, inhibiting the in vitro growth of Mycobacterium tuberculosis.[3][4] The this compound family includes several related compounds, such as Elaiomycins B, C, K, and L, which have been isolated from various Streptomyces species.[1][5] Given its biological activity and potential therapeutic applications, precise and sensitive analytical methods are crucial for its detection, characterization, and quantification in complex biological matrices.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for identifying and elucidating the structures of novel natural products and their analogues.[6] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, focusing on sample preparation, instrumental parameters, and data interpretation.
Principle
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) to separate this compound from other components in a sample matrix, such as a fermentation broth. The separated analyte is then introduced into a high-resolution mass spectrometer, like an Orbitrap, via electrospray ionization (ESI). The HRMS instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition and confirmation of the molecular formula.[1] Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, providing structural information for unambiguous identification.
Experimental Protocols
Sample Preparation (from Streptomyces Culture Broth)
This protocol is adapted from standard methods for extracting antibiotics from fermentation media.[7]
-
Culture Centrifugation : Centrifuge 10 mL of the Streptomyces culture broth at 5,000 x g for 15 minutes to pellet the mycelium.
-
Supernatant Collection : Carefully collect the supernatant, which contains the secreted this compound.
-
Liquid-Liquid Extraction :
-
Adjust the pH of the supernatant to ~7.0.
-
Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer. Repeat the extraction process two more times.
-
-
Drying and Reconstitution :
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of 50:50 acetonitrile/water for LC-HRMS analysis.
-
UHPLC-HRMS Analysis
-
Chromatographic Conditions :
-
Instrument : Vanquish UHPLC system or equivalent.
-
Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B in 0.1 min; hold for 2.9 min to re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
-
High-Resolution Mass Spectrometry Conditions :
-
Instrument : Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 100-1000.
-
Resolution : 70,000 (Full Scan), 17,500 (MS/MS).
-
Spray Voltage : 3.5 kV.
-
Capillary Temperature : 320 °C.
-
Data Acquisition : Full scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions.
-
Collision Energy : Stepped normalized collision energy (NCE) of 20, 30, 40.
-
Data Presentation and Results
HRMS analysis allows for the accurate mass measurement of this compound and its related compounds, facilitating their identification. The molecular formula of this compound is C13H26N2O3.[2] High-resolution mass spectrometry can confirm this by providing an exact mass measurement of the protonated molecule [M+H]+.[1]
Table 1: Molecular Information of this compound and its Analogs
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Reference |
| This compound | C13H26N2O3 | 258.19434 | 259.20077 | [1][2] |
| This compound D | C13H24N2O4 | 272.17361 | Not Reported | [8] |
| This compound K | C12H24N2O3 | 246.17869 | 247.16578 (Calculated) | [6] |
| This compound L | C13H26N2O3 | 258.19434 | 260 (from ESI-MS) | [3] |
Table 2: Key HR-MS/MS Fragmentation Data for this compound B
Tandem MS provides structural details by fragmenting the parent ion. For instance, the analysis of this compound B revealed characteristic fragment ions that helped confirm the length of its decanoyl chain.[1]
| Parent Ion [M+H]+ (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Loss | Reference |
| 287.2380 (for this compound B) | 183.148 | 1-oxo-decane-1-diazonium ion | [1] |
| 287.2380 (for this compound B) | 155.154 | Decanoyl ion | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis from culture to identification.
Regulatory Pathway for Antibiotic Production in Streptomyces
The production of antibiotics like this compound in Streptomyces is tightly regulated by complex signaling cascades, often initiated by small, hormone-like signaling molecules.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound D | C13H24N2O4 | CID 71453066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Application Notes and Protocols: Bioactivity-Guided Fractionation for Novel Elaiomycin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery of novel antibiotics.[1] Natural products, particularly those from microorganisms like Streptomyces, have historically been a rich source of antimicrobial agents.[2][3] Elaiomycin, an azoxy-containing compound first isolated from Streptomyces in 1954, exhibits antimicrobial properties.[4] The discovery of its analogs, with potentially improved efficacy or novel bioactivities, is a promising avenue for drug development.
Bioassay-guided fractionation is a classic and effective strategy for isolating bioactive natural products.[5][6] This method involves a systematic, iterative process of separating a complex mixture, such as a microbial extract, into simpler fractions and testing the biological activity of each fraction.[7] The most active fractions are then subjected to further separation, guiding researchers toward the isolation of pure, bioactive compounds.[8] This application note provides detailed protocols for the bioactivity-guided fractionation of a microbial culture to discover novel this compound analogs, from initial extraction to purification and bioactivity assessment.
Experimental Protocols
Protocol 1: Microbial Cultivation and Metabolite Extraction
This protocol details the cultivation of a Streptomyces species and the subsequent extraction of its secondary metabolites.
-
Inoculation and Culture:
-
Prepare a seed culture by inoculating 50 mL of a suitable liquid medium (e.g., Tryptic Soy Broth) with a loopful of Streptomyces sp. spores from an agar plate.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.
-
Use the seed culture to inoculate a larger production culture (e.g., 1 L of production medium) at a 5% (v/v) ratio.
-
Incubate the production culture for 5-7 days under the same conditions.
-
-
Extraction of Metabolites:
-
Separate the culture broth from the mycelial biomass by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Extract the supernatant (culture filtrate) three times with an equal volume of ethyl acetate.
-
Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Dry the mycelial biomass (e.g., by lyophilization), grind it into a powder, and extract it with methanol.
-
Evaporate the methanol to yield a second crude extract. Keep both extracts for bioassay screening.
-
Protocol 2: Bioactivity-Guided Chromatographic Fractionation
This protocol describes the multi-step fractionation process to isolate active compounds.
-
Initial Fractionation (Column Chromatography):
-
Pre-treat the most active crude extract (e.g., the ethyl acetate extract) by dissolving it in a minimal amount of methanol and adsorbing it onto silica gel.
-
Load the dried, adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate and methanol (from 100:0 to 0:100).[9]
-
Collect fractions of a fixed volume (e.g., 20 mL) and combine them based on their Thin Layer Chromatography (TLC) profiles.
-
Evaporate the solvent from each combined fraction and test for bioactivity using the protocol described below.
-
-
Purification of Active Fractions (HPLC):
-
Select the fraction(s) exhibiting the highest bioactivity for further purification.
-
Dissolve the active fraction in a suitable solvent (e.g., methanol).
-
Purify the sample using High-Performance Liquid Chromatography (HPLC), preferably with a semi-preparative column (e.g., C18).[6]
-
Use a gradient elution method, for example, with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 10% B to 95% B over 40 minutes.
-
Monitor the elution profile using a UV-Vis detector (this compound and its analogs often have a characteristic UV absorbance).
-
Collect individual peaks as separate fractions.
-
Test each purified compound for bioactivity to confirm which is responsible for the observed effect.
-
Protocol 3: Bioassay - Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the antibacterial activity of extracts, fractions, and pure compounds.
-
Preparation:
-
Prepare a stock solution of the test sample (extract, fraction, or pure compound) in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum of a test strain (e.g., Bacillus subtilis, Staphylococcus aureus) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the sample that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
-
Protocol 4: Structure Elucidation
Once a pure, bioactive compound is isolated, its chemical structure must be determined.
-
Mass Spectrometry (MS):
-
Determine the molecular weight and elemental formula of the compound using High-Resolution Mass Spectrometry (HR-MS).[10]
-
Analyze fragmentation patterns from tandem MS (MS/MS) to gain initial structural insights.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a series of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) to determine the complete chemical structure, including stereochemistry.[10] These experiments reveal the connectivity of atoms within the molecule.
-
Data Presentation: Bioactivity of Known this compound Analogs
The following tables summarize published quantitative data for known this compound analogs, providing a benchmark for newly discovered compounds.
Table 1: Antibacterial Activity (MIC) of this compound and Related Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound (1) | Methicillin-resistant S. aureus (MRSA) | 1–4 | [11] |
| This compound (1) | Vancomycin-resistant Enterococci (VRE) | 1–4 | [11] |
| 11-O-methylelaiophylin (2) | Methicillin-resistant S. aureus (MRSA) | 1–4 | [11] |
| 11-O-methylelaiophylin (2) | Vancomycin-resistant Enterococci (VRE) | 1–4 | [11] |
| Efomycin G (9) | Methicillin-resistant S. aureus (MRSA) | 1–4 | [11] |
| This compound K | Bacillus subtilis | Weak Activity | [10][12] |
| This compound K | Staphylococcus lentus | Weak Activity | [10][12] |
| This compound L | Bacillus subtilis | Weak Activity | [10][12] |
| this compound L | Staphylococcus lentus | Weak Activity |[10][12] |
Table 2: Cytotoxic Activity (IC₅₀) of this compound Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (Liver Cancer) | 16.3 | [12] |
| this compound H | Multiple Cell Lines | 4.86 |[12] |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug discovery.
Caption: Workflow for bioactivity-guided fractionation.
Caption: Potential inhibition of the bacterial protein secretion pathway.
References
- 1. Antibiotic Discovery: Extracting and Isolating a Novel Natural Product from Herbaspirillum sp. | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 2. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Elaiomycin Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the low fermentation yield of Elaiomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary producing organism of this compound?
A1: this compound is a natural product primarily isolated from various species of the genus Streptomyces, with Streptomyces hygroscopicus being a notable producer.
Q2: What are the major factors influencing the yield of this compound in fermentation?
A2: The yield of this compound is influenced by a combination of factors, including the genetic stability of the producing strain, the composition of the culture medium (carbon and nitrogen sources, minerals), and physical fermentation parameters (pH, temperature, aeration, and agitation).
Q3: What is the known biosynthetic precursor for this compound?
A3: L-serine is a known biosynthetic precursor for the this compound molecule.[1] Understanding the supply of this precursor is crucial for optimizing fermentation yields.
Troubleshooting Guide for Low Fermentation Yield
This guide addresses common issues encountered during this compound fermentation that can lead to suboptimal yields.
Issue 1: Poor or Inconsistent Growth of Streptomyces Strain
Possible Causes:
-
Contamination: Contamination with other microorganisms can inhibit the growth of the Streptomyces strain and compete for nutrients.
-
Strain Viability: The initial inoculum may have low viability due to improper storage or handling.
-
Inappropriate Culture Medium: The growth medium may lack essential nutrients or have an incorrect pH.
Troubleshooting Steps:
-
Verify Culture Purity: Streak the culture on an appropriate agar medium to check for contaminants.
-
Assess Inoculum Quality: Prepare fresh inoculum from a well-preserved stock culture.
-
Optimize Growth Medium:
-
Ensure the medium contains a suitable carbon source (e.g., glucose, starch) and nitrogen source (e.g., soybean meal, yeast extract).
-
Adjust the initial pH of the medium to a neutral range (around 7.0), which is generally optimal for Streptomyces growth.[2]
-
Refer to the table below for recommended media compositions.
-
Issue 2: Good Growth but Low this compound Titer
Possible Causes:
-
Suboptimal Fermentation Parameters: The physical conditions of the fermentation (temperature, pH, aeration) may not be conducive to secondary metabolite production.
-
Nutrient Limitation or Repression: The concentration of certain nutrients, such as phosphate or rapidly metabolized carbon sources, can affect antibiotic production.
-
Feedback Inhibition: Accumulation of this compound or other metabolic byproducts may inhibit its own biosynthesis.
Troubleshooting Steps:
-
Optimize Fermentation Parameters:
-
Temperature: Maintain the fermentation temperature between 28-35°C. Studies on other Streptomyces species have shown that the optimal temperature for antibiotic production can be higher than the optimal temperature for growth.[2]
-
pH: Monitor and control the pH of the culture throughout the fermentation process. A pH shift can significantly impact enzyme activity and secondary metabolite production.
-
Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing the agitation speed and aeration rate.
-
-
Refine Medium Composition for Production:
-
Carbon Source: Experiment with different carbon sources and concentrations. A slower-metabolized carbon source might be beneficial for sustained production.
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly influence secondary metabolism.
-
Phosphate Levels: High concentrations of phosphate can sometimes suppress antibiotic production in Streptomyces. Consider optimizing the phosphate concentration in your medium.
-
-
Implement Fed-Batch or Continuous Fermentation: To alleviate feedback inhibition and nutrient limitation, consider a fed-batch or continuous fermentation strategy.
Data Presentation
Table 1: Comparison of Media Components for Streptomyces Fermentation
| Component | Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Glucose | 10 - 40 | A readily available carbon source. Higher concentrations may lead to catabolite repression. |
| Soluble Starch | 10 - 30 | A complex carbohydrate that can support sustained growth and production. |
| Glycerol | 10 - 20 | Another commonly used carbon source. |
| Nitrogen Source | ||
| Soybean Meal | 15 - 30 | A complex nitrogen source rich in amino acids. |
| Yeast Extract | 1 - 5 | Provides vitamins and other growth factors. |
| Peptone | 5 - 10 | A source of amino acids and peptides. |
| Minerals | ||
| K2HPO4 | 0.5 - 2.0 | Source of phosphate. Concentration should be optimized. |
| MgSO4·7H2O | 0.5 - 1.0 | Provides essential magnesium ions. |
| NaCl | 1.0 - 5.0 | Important for maintaining osmotic balance. |
| CaCO3 | 1.0 - 3.0 | Acts as a pH buffer. |
Table 2: Optimal Fermentation Parameters for Antibiotic Production by a Streptomyces sp. [2]
| Parameter | Optimal Value |
| Temperature | 35°C |
| Initial pH | 7.0 |
| Agitation Rate | 200 rpm |
| Incubation Period | 7 days |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component
This protocol is designed to determine the optimal concentration of a single medium component (e.g., glucose) for this compound production.
Materials:
-
Streptomyces hygroscopicus seed culture
-
Basal fermentation medium (with all components except the one being tested)
-
Sterile flasks
-
Shaking incubator
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Prepare a series of fermentation flasks, each containing the basal medium.
-
Add the component to be tested (e.g., glucose) to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L). Keep one flask with the original concentration as a control.
-
Inoculate each flask with the same volume of seed culture.
-
Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).
-
At the end of the fermentation, harvest the broth from each flask.
-
Extract this compound from the broth and quantify the yield using a validated analytical method.
-
Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.
Protocol 2: Seed Culture Preparation
A healthy and active seed culture is critical for successful fermentation.
Materials:
-
Well-sporulated plate of Streptomyces hygroscopicus
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Aseptically transfer a loopful of spores from the agar plate to a flask containing the seed culture medium.
-
Incubate the flask at 28°C with agitation (e.g., 200 rpm) for 48-72 hours, or until a dense and uniform mycelial growth is observed.
-
This seed culture is now ready to be used to inoculate the production fermentation.
Visualizations
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates a proposed biosynthetic pathway for this compound, starting from the known precursor L-serine. This pathway is hypothesized based on the known biosynthesis of structurally similar compounds like alaremycin.[3][4]
Caption: A proposed biosynthetic pathway for this compound.
Experimental Workflow for Fermentation Optimization
This diagram outlines a systematic approach to optimizing this compound fermentation yield.
Caption: A workflow for optimizing this compound fermentation.
Logical Relationship of Factors Affecting Yield
This diagram illustrates the interplay of various factors that collectively determine the final this compound yield.
Caption: Key factors influencing this compound fermentation yield.
References
- 1. An essential role for de novo biosynthesis of L-serine in CNS development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elaiomycin Analysis with LC-MS
Welcome to the technical support center for the LC-MS analysis of Elaiomycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. The matrix can include various components from the sample, such as salts, proteins, lipids, and other endogenous or exogenous substances.[1][2]
Q2: I am observing a significantly lower than expected signal for this compound. How can I confirm if this is due to ion suppression?
A2: To determine if ion suppression is the cause of a low signal, you can perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix sample (a sample without this compound but containing all other matrix components) onto the LC column. A drop in the constant signal of the infused this compound at the retention time of interfering matrix components indicates ion suppression.
Another approach is the post-extraction spike method. Here, you compare the signal of this compound in a clean solvent to the signal of the same amount of this compound spiked into a blank matrix extract. A lower signal in the matrix extract confirms the presence of ion suppression.
Q3: What are the common causes of ion suppression when analyzing this compound in biological samples?
A3: Common causes of ion suppression in the analysis of this compound, particularly in complex biological matrices like plasma, urine, or tissue homogenates, include:
-
High concentrations of salts: Buffers and salts from sample collection and preparation can significantly suppress the ionization of this compound.
-
Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Proteins and peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[3]
-
Co-eluting metabolites: Endogenous metabolites in the biological matrix can compete with this compound for ionization.
-
Mobile phase additives: Non-volatile buffers or high concentrations of certain additives can interfere with the ionization process.
Q4: What are the first troubleshooting steps I should take to minimize ion suppression for this compound?
A4: Here are the initial steps to address ion suppression:
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[4]
-
Chromatographic Separation: Modify your LC method to achieve better separation between this compound and the interfering components. This can be done by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Dilution: A simple approach is to dilute the sample. This reduces the concentration of both this compound and the interfering matrix components. This is a viable option if the sensitivity of your assay is sufficient.
-
Change Ionization Mode or Source: If you are using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to ion suppression.[4] Alternatively, if applicable for this compound, switching from positive to negative ionization mode (or vice-versa) might help, as fewer matrix components may ionize in the chosen polarity.[4]
Troubleshooting Guide: A Systematic Approach
If initial troubleshooting steps are not sufficient, a more systematic approach is required. The following table summarizes common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Low this compound signal in all samples | General ion suppression from the matrix | - Enhance sample cleanup using SPE with a suitable sorbent. - Optimize the LC gradient for better separation. - Dilute the sample extract before injection. |
| Poor reproducibility of this compound signal | Variable matrix effects between samples | - Use a stable isotope-labeled internal standard for this compound to compensate for variations. - Ensure consistent sample preparation across all samples. |
| This compound peak shape is poor (e.g., tailing, fronting) | Co-elution with interfering substances | - Adjust the mobile phase pH or organic solvent composition. - Try a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Signal intensity decreases over a sequence of injections | Ion source contamination | - Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components. - Clean the ion source of the mass spectrometer. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting this compound from a plasma matrix, which can be adapted based on the specific properties of the SPE sorbent and the LC-MS system.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., a mixed-mode cation exchange or a reversed-phase sorbent)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Generic LC-MS/MS Method for this compound Analysis
This protocol outlines a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.
LC Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For this compound (C13H26N2O3, MW: 258.36), the precursor ion would likely be [M+H]+ at m/z 259.4. Product ions would need to be identified.
Visualizing Workflows and Concepts
To aid in understanding the processes involved in minimizing ion suppression, the following diagrams illustrate key workflows and logical relationships.
Caption: A workflow for troubleshooting ion suppression in LC-MS analysis.
Caption: Causes and effects of ion suppression in the ESI source.
By following these guidelines and protocols, researchers can effectively minimize ion suppression and achieve reliable, high-quality data in the LC-MS analysis of this compound. For further assistance, please contact our technical support team.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. providiongroup.com [providiongroup.com]
troubleshooting variability in Elaiomycin antimicrobial assays
Technical Support Center: Elaiomycin Antimicrobial Assays
Welcome to the technical support center for this compound antimicrobial assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antimicrobial compound belonging to the conjugated azoxyalkene class, first isolated from Streptomyces hepaticus.[1][2] It is known primarily for its tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis.[2][3] It also shows weak to moderate activity against other bacteria like Bacillus subtilis and Staphylococcus lentus.[4][5] Key properties are summarized in the table below.
Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results. What are the common causes?
Variability in MIC assays is a common issue and can stem from several factors. The most frequent culprits include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variation. A higher bacterial load can lead to an artificially high MIC, a phenomenon known as the "inoculum effect".[6]
-
This compound Stock Solution: Errors in weighing, improper solubilization, or degradation of the stock solution can lead to incorrect final concentrations in the assay.
-
Serial Dilutions: Inaccurate pipetting during the serial dilution process can introduce significant errors.
-
Incubation Conditions: Fluctuations in temperature or incubation time can affect bacterial growth rates and, consequently, the MIC reading.
-
Endpoint Reading: Subjectivity in determining "no visible growth" can lead to inter-person and intra-person variability.
Q3: My zones of inhibition in the disk diffusion assay are inconsistent. Why?
Inconsistency in disk diffusion assays often relates to the physical parameters of the test. Key factors to check are:
-
Agar Depth: The depth of the Mueller-Hinton agar in the petri dish must be uniform. Variations in depth will affect the rate of antibiotic diffusion.
-
Inoculum Swabbing: The bacterial lawn must be swabbed evenly across the entire plate. A non-uniform lawn will result in irregular and non-reproducible zones.[7]
-
Disk Placement: Disks must be placed firmly on the agar to ensure complete contact.
-
Incubation Time: Reading the zones too early or too late can lead to incorrect measurements as diffusion and bacterial growth are time-dependent processes.
Q4: What is the best way to prepare and store this compound stock solutions?
Given this compound's properties, proper handling is crucial for reproducible results.
-
Solvent Selection: this compound is sparingly soluble in water but soluble in most common organic solvents.[3] For stock solutions, use a suitable organic solvent like DMSO or ethanol, and make further dilutions in the appropriate culture medium.
-
Storage: The compound is stable in air and in neutral or slightly acidic aqueous solutions.[3] However, for long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light where possible.
-
Preparation: Prepare stock solutions at a high concentration (e.g., 10 mg/mL) to minimize the volume of organic solvent added to the assay medium, as the solvent itself can have antimicrobial properties at higher concentrations.
Q5: Could the growth medium be affecting my results?
Absolutely. The composition of the culture medium can significantly influence the outcome of an antimicrobial assay.[8] Factors such as pH, cation concentration, and the presence of certain nutrients can affect both the growth of the microorganism and the activity of this compound.[9] For standardization and comparability, it is highly recommended to use standard media such as Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) for susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]
Data & Properties Summary
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| Appearance | Pale yellow oil | [3] |
| Chemical Class | Conjugated azoxyalkene | [1] |
| Solubility | Sparingly soluble in water; Soluble in most common organic solvents. | [3] |
| Stability | Stable in air; Stable in neutral or slightly acidic aqueous solutions. | [3] |
| Source Organism | Streptomyces hepaticus | [2][3] |
| Primary Activity | Tuberculostatic (inhibits Mycobacterium tuberculosis) | [2][3] |
Table 2: Common Factors Influencing Antimicrobial Assay Variability
| Factor | Potential Impact on Assay Results | Recommendations for Control |
| Inoculum Size | High inoculum can increase the apparent MIC (Inoculum Effect).[6] | Standardize inoculum to 0.5 McFarland turbidity. Prepare within 15 minutes of use.[10] |
| Growth Medium | pH, nutrient, and ion content can alter bacterial growth and antibiotic activity.[8][9] | Use standardized Mueller-Hinton Agar/Broth. Ensure consistent batch and preparation. |
| Incubation Time | Insufficient time may not allow for full bacterial growth. Excessive time may lead to antibiotic degradation or resistant mutants. | Adhere to standardized incubation times (e.g., 16-20 hours for non-fastidious bacteria). |
| Incubation Temp. | Sub-optimal temperatures slow growth; high temperatures can stress organisms or degrade the compound. | Maintain a constant, calibrated temperature (e.g., 35 ± 2 °C).[10] |
| Antibiotic Prep. | Inaccurate weighing, poor solubility, or degradation leads to incorrect concentrations. | Calibrate balances. Ensure complete dissolution. Store stock solutions properly as aliquots. |
| Plate/Tube Purity | Contamination with other organisms will produce invalid results. | Use aseptic techniques and perform purity checks on cultures.[11] |
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in this compound Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No activity observed (MIC > highest concentration tested) | 1. This compound degradation (improper storage).2. Inaccurate stock concentration.3. Bacterial strain is resistant.4. Inoculum is too dense. | 1. Prepare fresh stock solution from powder. Verify storage conditions.2. Re-weigh and prepare a new stock solution.3. Verify the identity and expected susceptibility of the test strain. Include a known susceptible quality control strain.4. Ensure inoculum is standardized to a 0.5 McFarland standard. |
| MIC values are consistently higher or lower than expected | 1. Systematic error in stock solution preparation or serial dilution.2. Consistent error in inoculum preparation.3. Change in media batch or preparation. | 1. Review calculations and pipetting technique. Use calibrated pipettes.2. Re-standardize McFarland turbidity standards. Review dilution procedures.3. Test the new batch of media with quality control strains to ensure performance. |
| Poor reproducibility between experiments (high standard deviation) | 1. Inconsistent inoculum preparation.2. Variability in incubation time or temperature.3. Subjectivity in endpoint determination.4. Freeze-thaw cycles of this compound stock. | 1. Strictly adhere to the 0.5 McFarland standard protocol.2. Use a calibrated incubator and a consistent timer.3. Have a second person read the results, or use a plate reader for OD measurements.4. Aliquot stock solutions to avoid repeated freezing and thawing. |
| Irregular or fuzzy zone edges in disk diffusion assay | 1. Contaminated culture.2. Uneven inoculation of the agar plate.3. Moisture on the agar surface at the time of inoculation. | 1. Streak the culture for isolation and check for purity.2. Improve swabbing technique to ensure a uniform, confluent lawn.3. Ensure plates are properly dried before inoculation. |
| "Skipped" wells in broth microdilution (growth in higher concentration wells but not lower ones) | 1. Pipetting error during dilution or inoculation.2. Contamination of a single well.3. Presence of a resistant subpopulation. | 1. Carefully review and practice pipetting technique.2. Check for contamination by plating the contents of the anomalous well.3. Plate the well contents to check for resistant colonies. |
Experimental Protocols & Workflows
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in broth.[10]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test microorganism culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Calibrated pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Methodology:
-
Prepare this compound Dilutions: In the 96-well plate, perform a two-fold serial dilution of this compound in MHB. Typically, add 100 µL of MHB to wells 2-12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from the second to last well. Well 11 should serve as a positive control (inoculum, no drug) and well 12 as a negative control (broth only).
-
Prepare Inoculum: From a fresh culture (18-24h), select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add the appropriate volume (based on the dilution factor) of the diluted inoculum to each well (except the negative control), bringing the final volume in each well to 200 µL.
-
Incubate: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[10][12]
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test microorganism culture
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2 °C)
-
Ruler or caliper
Methodology:
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Impregnate Disks: Aseptically apply a precise volume of the this compound solution to sterile paper disks and allow the solvent to evaporate completely. The amount of this compound per disk must be standardized.
-
Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Apply Disks: Place the this compound-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubate: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
Measure Zones: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Troubleshooting Logic
When encountering variability, a systematic approach is essential. The following diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound antimicrobial assays.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elaiomycin Purification from Culture Broth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Elaiomycin from Streptomyces culture broth. It includes frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antibiotic with an azoxy group, first isolated from Streptomyces hepaticus. It is a pale yellow oil and is sparingly soluble in water but soluble in most common organic solvents. It is stable in neutral or slightly acidic aqueous solutions but decomposes in alkaline conditions (e.g., 0.1N NaOH).
Q2: What are the main challenges in purifying this compound from a culture broth?
The primary challenges include:
-
Low concentration: this compound is often produced at low titers in fermentation broths.
-
Presence of analogs: Streptomyces species often co-produce structurally similar analogs, such as this compound B and C, which can be difficult to separate.
-
Complex matrix: The culture broth is a complex mixture of media components, proteins, pigments, and other metabolites that can interfere with purification.
-
Compound stability: this compound is sensitive to alkaline pH, which can lead to degradation during extraction and purification if not properly controlled.
Q3: What is a general overview of the purification process for this compound?
A typical purification workflow for this compound involves several stages:
-
Solid Phase Extraction: Initial capture of this compound and its analogs from the clarified culture filtrate using a hydrophobic adsorbent resin like Amberlite XAD-16.
-
Solvent Extraction: Liquid-liquid extraction of the crude extract from the resin eluate to further concentrate the target compounds.
-
Chromatographic Separations: A multi-step chromatography process, often including:
-
Normal-phase chromatography (e.g., on diol-modified silica gel) for initial fractionation.
-
Size-exclusion chromatography (e.g., Sephadex LH-20) to remove high molecular weight impurities.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification and separation of analogs.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Amberlite XAD-16 Adsorption & Elution
| Problem | Possible Cause(s) | Solution(s) |
| Low binding of this compound to the resin. | Incorrect pH of the culture filtrate: The binding of hydrophobic compounds to XAD-16 can be pH-dependent. | Adjust the pH of the clarified culture broth to a neutral or slightly acidic range (pH 6-7) before loading onto the column. |
| High flow rate during loading: Insufficient contact time between the culture filtrate and the resin. | Reduce the loading flow rate to allow for adequate adsorption (e.g., 1-2 bed volumes per hour). | |
| Resin deactivation: The resin may not have been properly activated before use. | Ensure the resin is thoroughly washed with methanol and then water to remove preservatives and activate the hydrophobic surface. | |
| Co-adsorption of many impurities. | Nature of the resin: XAD-16 is a non-specific hydrophobic adsorbent and will bind other hydrophobic molecules from the broth. | This is expected. Subsequent purification steps are designed to remove these impurities. Ensure the column is not overloaded. |
| Poor elution of this compound from the resin. | Inappropriate elution solvent: The solvent may not be strong enough to desorb the compound. | Use a strong organic solvent like methanol or ethanol for elution. Ensure complete elution by using a sufficient volume of solvent (e.g., 3-5 bed volumes). |
| Low temperature: Lower temperatures can decrease the efficiency of elution. | Perform the elution at room temperature. |
Silica Gel Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| This compound decomposes on the column. | Acidic nature of silica gel: The acidic surface of silica can cause degradation of acid-sensitive compounds. | Deactivate the silica gel by pre-washing the column with a solvent system containing a small amount of a base like triethylamine (1-3%). Alternatively, use a less acidic stationary phase like florisil or alumina if the separation is not complex. |
| Poor separation of this compound from other compounds. | Inappropriate solvent system: The polarity of the mobile phase is not optimized for the separation. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of dichloromethane and methanol) to find the optimal mobile phase that provides good separation (Rf value of this compound around 0.3-0.4). |
| Column overloading: Too much crude extract was loaded onto the column. | Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the weight of the stationary phase. | |
| Compound is not eluting from the column. | Solvent polarity is too low: The mobile phase is not strong enough to move the compound through the column. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% dichloromethane and gradually increase the percentage of methanol. |
| Compound degradation: The compound may have degraded on the column. | Test the stability of this compound on a small amount of silica gel using 2D TLC before running the column. |
Preparative RP-HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks. | Column overloading: Injecting too much sample for the column dimensions. | Reduce the injection volume or the concentration of the sample. For preparative HPLC, concentration overloading is often preferred over volume overloading. |
| Secondary interactions with the stationary phase: The oily nature of this compound might lead to non-ideal interactions. | Optimize the mobile phase. Adding a small amount of an organic modifier or adjusting the pH might improve peak shape. Ensure the sample is fully dissolved in the mobile phase before injection. | |
| Poor resolution between this compound and its analogs (e.g., this compound B and C). | Suboptimal mobile phase composition: The solvent system is not providing enough selectivity. | Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to water. A shallower gradient or isocratic elution might be necessary for separating closely related compounds. |
| Inappropriate stationary phase: The column chemistry is not suitable for the separation. | Experiment with different C18 columns from various manufacturers as they can have different selectivities. A column with a different stationary phase (e.g., C8 or phenyl) could also be tested. | |
| Low recovery of this compound. | Compound precipitation on the column: The sample may not be fully soluble in the mobile phase at the head of the column. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. It is best to dissolve the sample in the mobile phase itself. |
| Compound degradation: Although less common in RP-HPLC, pH or temperature instability could be a factor. | Ensure the mobile phase pH is in a stable range for this compound (neutral to slightly acidic). Control the column temperature. |
Data Presentation
Table 1: Physico-chemical Properties of this compound and its Analogs
| Property | This compound | This compound B | This compound C |
| Appearance | Colorless oil | White powder | White powder |
| Molecular Mass ( g/mol ) | 258.1 | 478.5 | 476.5 |
| UV λmax (in Methanol) | 233 nm | 214 nm | 217 nm |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, and cyclohexane. Sparingly soluble in water. | Soluble in methanol, ethyl acetate, dichloromethane, and cyclohexane. | Soluble in methanol, ethyl acetate, dichloromethane, and cyclohexane. |
Data sourced from Kim et al. (2011). The Journal of Antibiotics.
Table 2: Example Yields from a Published this compound Purification Protocol
| Purification Stage | Starting Material | Product | Yield |
| Fermentation | 20 L culture of Streptomyces sp. BK 190 | This compound in culture filtrate | 24 mg/L |
| This compound B in culture filtrate | 15 mg/L | ||
| This compound C in culture filtrate | 9.5 mg/L | ||
| Initial Extraction | Culture filtrate and mycelium | Crude extract | 7.36 g (total from filtrate and mycelium) |
| Final Purified Products | Crude extract | Pure this compound | Not specified |
| Pure this compound B | Not specified | ||
| Pure this compound C | Not specified |
Data sourced from Kim et al. (2011). The Journal of Antibiotics.
Experimental Protocols
Protocol 1: Initial Extraction of this compound from Culture Broth
-
Fermentation and Biomass Separation:
-
Culture Streptomyces sp. in a suitable medium (e.g., oatmeal medium) for an optimized duration (e.g., 96 hours).
-
Separate the mycelium from the culture broth by centrifugation or filtration. The supernatant is the culture filtrate.
-
-
Adsorption to Amberlite XAD-16 Resin:
-
Pass the culture filtrate through a column packed with pre-activated Amberlite XAD-16 resin at a slow flow rate (1-2 bed volumes/hour).
-
After loading, wash the column with deionized water (2-3 bed volumes) to remove polar impurities.
-
-
Elution and Solvent Extraction of Filtrate:
-
Elute the adsorbed compounds from the resin with methanol (3-5 bed volumes).
-
Concentrate the methanol eluate in vacuo to an aqueous residue.
-
Perform liquid-liquid extraction on the aqueous residue with ethyl acetate (3 times with equal volumes).
-
Combine the ethyl acetate fractions and concentrate in vacuo to dryness to obtain the crude extract from the filtrate.
-
-
Extraction from Mycelium (for analogs like this compound B and C):
-
Extract the separated mycelium with a mixture of methanol and acetone (1:1, v/v) twice.
-
Combine the solvent extracts and concentrate in vacuo to an aqueous residue.
-
Perform liquid-liquid extraction on the aqueous residue with ethyl acetate (3 times with equal volumes).
-
Combine the ethyl acetate fractions and concentrate in vacuo to dryness to obtain the crude extract from the mycelium.
-
Protocol 2: Chromatographic Purification of this compound
-
Diol-Modified Silica Gel Chromatography:
-
Dissolve the combined crude extract in a minimal amount of dichloromethane.
-
Apply the dissolved extract to a diol-modified silica gel column equilibrated with dichloromethane.
-
Elute the column with a linear gradient of increasing methanol in dichloromethane (e.g., from 0% to 10% methanol).
-
Collect fractions and monitor by TLC to pool fractions containing this compound and its analogs.
-
-
Sephadex LH-20 Size-Exclusion Chromatography:
-
Concentrate the pooled fractions from the silica gel chromatography.
-
Dissolve the residue in methanol and apply to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC or HPLC to pool fractions containing the target compounds, which will be separated from high molecular weight impurities.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Concentrate the pooled fractions from the Sephadex LH-20 chromatography.
-
Dissolve the sample in the HPLC mobile phase.
-
Purify the sample using a preparative RP-HPLC system with a C18 column.
-
Use an appropriate mobile phase, for example, a gradient of methanol in water (e.g., starting from 50% methanol and increasing to 95% methanol).
-
Monitor the elution profile with a UV detector at the λmax of this compound (233 nm).
-
Collect the peaks corresponding to this compound and its analogs separately.
-
Concentrate the collected fractions in vacuo to obtain the pure compounds.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
addressing Elaiomycin degradation during storage
Welcome to the Technical Support Center for Elaiomycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. Is it still usable?
A yellow discoloration of your this compound solution is a common indicator of degradation. This compound is a pale yellow oil in its pure form, but significant color change, especially in solution, suggests the formation of degradation products.[1] We recommend preparing fresh solutions for your experiments to ensure accurate and reproducible results. For critical applications, the purity of the discolored solution should be assessed using a stability-indicating method like HPLC before use.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on available data and general best practices for unstable small molecules, we recommend the following:
-
Temperature: Store this compound at -20°C for long-term storage.[2]
-
Form: Store in its solid (oil) form or as a stock solution in a suitable anhydrous organic solvent.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Azoxy compounds can be susceptible to photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: this compound is reported to be moisture-sensitive.[2] Ensure storage in a tightly sealed container in a dry environment.
Q3: Which solvents are recommended for preparing this compound stock solutions?
This compound is sparingly soluble in water but soluble in most common organic solvents.[1] For stock solutions, anhydrous grade solvents are recommended to minimize hydrolysis. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
When preparing aqueous solutions for experiments, it is advisable to prepare them fresh from a concentrated stock in an organic solvent. The stability of this compound is reported to be better in neutral or slightly acidic aqueous solutions.[1]
Q4: How can I check the purity of my stored this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your this compound sample. This method should be able to separate the intact this compound from its potential degradation products. A well-developed method will allow you to quantify the amount of remaining active compound and detect the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the stock solution using HPLC. |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Prepare working solutions immediately before use. Assess the stability of this compound in your specific experimental buffer and conditions (e.g., temperature, light exposure). Consider performing a time-course experiment to determine the window of stability. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to generate and identify potential degradation products. Use a mass spectrometer (MS) coupled with HPLC to identify the mass of the unknown peaks and elucidate their structures. |
| Precipitation in aqueous solution | Poor solubility of this compound. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer. Use a co-solvent if necessary, ensuring it does not affect your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Milli-Q water
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- HPLC vials
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 24 hours. Also, prepare a solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile) and incubate at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Control Sample: Prepare a solution of this compound (1 mg/mL) in acetonitrile and store it at -20°C, protected from light.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze all samples by a stability-indicating HPLC-MS method.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
1. Instrumentation:
- HPLC system with a UV detector or a Diode Array Detector (DAD)
- Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
- 0-5 min: 30% B
- 5-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 30% B
- 26-30 min: 30% B
- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 238 nm (based on the known UV absorption maximum of this compound)
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive ESI
- Capillary Voltage: 3.5 kV
- Drying Gas Flow: 8 L/min
- Drying Gas Temperature: 325°C
- Fragmentor Voltage: 120 V
- Mass Range: m/z 100-1000
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | Slight increase in yellow color. |
| 0.1 M NaOH, 60°C, 24h | 45% | 3 | Significant yellowing of the solution. |
| 3% H₂O₂, RT, 24h | 60% | 4 | Solution turned a deep yellow. |
| Heat (60°C, 24h) | 10% | 1 | Minor discoloration. |
| Photodegradation | 35% | 2 | Noticeable color change. |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for the forced degradation study of this compound.
References
Technical Support Center: Elaiomycin Cytotoxicity Assay Interference
Welcome to the technical support center for researchers utilizing Elaiomycin in cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential experimental challenges and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity research?
This compound is a natural product isolated from Streptomyces species, belonging to the class of azoxy compounds.[1] It has demonstrated cytotoxic and antimicrobial activities, making it a compound of interest for cancer research and drug development.[1][2] Different variants of this compound, such as this compound D, E, and F, have shown specific cytotoxic activities against various cell lines.[1]
Q2: Which cytotoxicity assays are commonly used to evaluate this compound's effects?
Standard colorimetric and fluorometric cytotoxicity assays are employed to determine the cytotoxic potential of this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, it assesses cell viability through metabolic activity.
-
LDH (Lactate Dehydrogenase) Assay: Quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[4]
Q3: Can this compound interfere with standard cytotoxicity assays?
While direct interference of this compound with cytotoxicity assays has not been extensively documented, its chemical properties as an azoxy compound and its potential color could lead to interactions with assay reagents. It is crucial to perform proper controls to rule out any artefactual results.[5]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound and its analogs can vary depending on the cell line. For instance, some studies have reported IC50 values in the micromolar range against various cancer cell lines.[2] It is essential to determine the IC50 value for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when performing cytotoxicity assays with this compound.
Issue 1: High Background or False Positive/Negative Results in MTT/XTT Assays
Possible Cause:
-
Direct Reduction of Tetrazolium Salts: this compound, due to its chemical structure, might directly reduce the MTT or XTT reagent to formazan, leading to a false-positive signal for cell viability.
-
Color Interference: If this compound solutions are colored, they can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.[5]
-
Alteration of Cellular Metabolism: this compound could alter the metabolic state of the cells without necessarily causing cell death, leading to a discrepancy between viability and metabolic activity.[6]
Solutions:
-
Compound-Only Control: Incubate this compound in cell-free media with the MTT or XTT reagent to check for direct reduction. Subtract this background absorbance from your experimental values.[7]
-
Wavelength Scanning: Scan the absorbance spectrum of this compound in your assay medium to identify any overlap with the formazan absorbance wavelength (typically 570 nm for MTT).[5] If there is an overlap, consider using a different assay.
-
Use a Non-Metabolic Assay: Complement your MTT/XTT data with an assay that does not rely on metabolic activity, such as the LDH assay (measuring membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion).
Issue 2: Inconsistent or Unexpected Results with the LDH Assay
Possible Cause:
-
Inhibition of LDH Enzyme Activity: this compound might directly inhibit the activity of the released LDH enzyme, leading to an underestimation of cytotoxicity.[4]
-
Interaction with Assay Reagents: The compound could interfere with the chemical reactions of the LDH assay kit.
Solutions:
-
Spike-in Control: Add a known amount of LDH to wells containing this compound (without cells) and measure the activity. A lower-than-expected reading would indicate enzyme inhibition.
-
Alternative Membrane Integrity Assay: Consider using a different dye-based assay that measures membrane integrity, such as Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
Quantitative Data Summary
The following table summarizes published IC50 values for this compound and its analogs against various cell lines. Note that these values are cell-line and condition-specific and should be used as a reference.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound H | Multiple Cell Lines | 4.86 | [2] |
| This compound | Multiple Cell Lines | 12.26 | [2] |
| This compound | HepG-2 (Liver Cancer) | 16.3 | [2] |
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from the readings and calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Control for this compound Interference in MTT Assay
-
Prepare a 96-well plate with cell-free media.
-
Add the same serial dilutions of this compound used in the main experiment.
-
Follow steps 4-6 of the MTT Assay protocol.
-
Any absorbance measured in these wells represents direct MTT reduction by this compound and should be subtracted from the corresponding experimental wells.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity and controlling for interference.
Postulated Signaling Pathway for Cytotoxicity
Caption: A postulated pathway for this compound-induced cell death.
References
- 1. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Enhancing the Selectivity of Elaiomycin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of Elaiomycin derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in developing this compound derivatives as therapeutic agents?
A1: The primary challenge is to enhance their selective toxicity. This means increasing their potency against pathogenic microbes (like bacteria and fungi) while minimizing their harmful effects on mammalian cells. A lack of selectivity can lead to significant side effects, hindering their clinical utility.
Q2: How can I measure the selectivity of my this compound derivatives?
A2: Selectivity is typically quantified using the Selectivity Index (SI). The SI is the ratio of the cytotoxic concentration (the concentration that harms mammalian cells) to the antimicrobial concentration (the concentration that inhibits microbial growth). A higher SI value indicates greater selectivity for the microbe over mammalian cells.
Q3: What are some common reasons for inconsistent results in cytotoxicity assays?
A3: Inconsistent results in cytotoxicity assays, such as the MTT or LDH assays, can arise from several factors. These include variations in cell seeding density, contamination of cell cultures, interference from components in the culture medium (like phenol red or serum), and improper solubilization of the formazan crystals in MTT assays. It is crucial to maintain consistent cell culture conditions and follow assay protocols precisely.
Q4: My this compound derivative is not showing any activity against the target microbe. What could be the issue?
A4: A lack of antimicrobial activity could be due to several reasons. The derivative might be unstable under the assay conditions, it may not be able to penetrate the microbial cell wall, or the specific structural modifications may have abolished its interaction with the molecular target. It is also possible that the chosen microbial strain is resistant to this class of compounds.
Q5: Are there known off-target effects of this compound derivatives in mammalian cells?
A5: The specific off-target effects of most this compound derivatives are not well-characterized in publicly available literature. However, like many natural products, they have the potential to interact with multiple cellular components. Identifying these off-targets is a critical step in drug development to understand and mitigate potential toxicities.
Troubleshooting Guides
Troubleshooting Common Issues in Differential Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High background in MTT/XTT assay | Contamination of media or reagents. Phenol red or serum in the media can interfere with absorbance readings. | Use sterile techniques. Prepare fresh reagents. Use serum-free and phenol red-free media during the assay incubation period. |
| Low absorbance values | Insufficient number of viable cells. Incorrect wavelength used for measurement. Incomplete solubilization of formazan crystals. | Optimize initial cell seeding density. Ensure the microplate reader is set to the correct wavelength (e.g., ~570 nm for MTT). Increase incubation time with the solubilization buffer and ensure thorough mixing. |
| High variability between replicate wells | Uneven cell distribution in the wells. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and be consistent with pipetting technique. Avoid using the outer wells of the plate, or ensure they are filled with a buffer to maintain humidity. |
| Derivative appears to be cytotoxic to all cell types (low selectivity) | The compound may have a general mechanism of toxicity that affects fundamental cellular processes in both prokaryotes and eukaryotes. The concentrations tested may be too high. | Synthesize and screen a wider range of analogs with diverse structural modifications to identify features that confer selectivity. Test a broader range of concentrations to determine if a therapeutic window exists. |
| No antimicrobial activity observed | The derivative may be unable to penetrate the bacterial cell wall. The target microbe may have resistance mechanisms. The compound may be unstable in the assay medium. | Test against a panel of different bacterial strains, including those with known permeability characteristics. Assess the stability of the compound in the assay medium over the incubation period using methods like HPLC. |
Comparative Activity of this compound Derivatives
The following tables summarize the available data on the cytotoxic and antimicrobial activities of various this compound derivatives. This information is crucial for understanding the structure-activity relationships (SAR) and for calculating the Selectivity Index (SI) to guide the development of more selective compounds.
| This compound Derivative | Cell Line | IC₅₀ (µM) [1][2] |
| This compound (Compound 5) | A-498 (Renal Cancer) | 12.0 |
| A-549 (Lung Cancer) | 10.0 | |
| HT-29 (Colon Cancer) | 14.0 | |
| LNCaP (Prostate Cancer) | 12.0 | |
| MCF-7 (Breast Cancer) | 13.0 | |
| MDA-MB-231 (Breast Cancer) | 11.0 | |
| OVCAR-3 (Ovarian Cancer) | 12.0 | |
| PC-3 (Prostate Cancer) | 11.0 | |
| PANC-1 (Pancreatic Cancer) | 13.0 | |
| SNB-19 (CNS Cancer) | 12.0 | |
| UO-31 (Renal Cancer) | 13.0 | |
| 786-0 (Renal Cancer) | 15.0 | |
| Geometric Mean | 12.26 | |
| This compound H (Compound 10) | A-498 (Renal Cancer) | 4.8 |
| A-549 (Lung Cancer) | 4.4 | |
| HT-29 (Colon Cancer) | 5.3 | |
| LNCaP (Prostate Cancer) | 4.8 | |
| MCF-7 (Breast Cancer) | 5.0 | |
| MDA-MB-231 (Breast Cancer) | 4.6 | |
| OVCAR-3 (Ovarian Cancer) | 4.9 | |
| PC-3 (Prostate Cancer) | 4.7 | |
| PANC-1 (Pancreatic Cancer) | 5.1 | |
| SNB-19 (CNS Cancer) | 4.8 | |
| UO-31 (Renal Cancer) | 5.0 | |
| 786-0 (Renal Cancer) | 5.5 | |
| Geometric Mean | 4.86 |
| This compound Derivative | Bacterial Strain | IC₅₀ (µM) [3] |
| This compound K | Bacillus subtilis | 30.05 (± 2.45) |
| Staphylococcus lentus | 54.15 (± 0.75) | |
| Xanthomonas campestris | 47.5 (± 1.5) | |
| This compound L | Bacillus subtilis | 22.9 (± 1.2) |
| Staphylococcus lentus | 41.7 (± 1.9) | |
| Xanthomonas campestris | 51.3 (± 8.3) |
Experimental Protocols
Protocol: Differential Cytotoxicity Screening using MTT Assay
This protocol outlines a method for comparing the cytotoxicity of this compound derivatives against a mammalian cell line and a bacterial strain.
1. Preparation of Cell Cultures:
-
Mammalian Cells (e.g., HeLa, HepG2):
-
Culture cells in appropriate medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Bacterial Cells (e.g., Bacillus subtilis, E. coli):
-
Inoculate a single colony into a suitable broth (e.g., LB broth) and grow overnight at 37°C with shaking.
-
Measure the optical density (OD₆₀₀) of the overnight culture and dilute to a standardized starting concentration in fresh broth.
-
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the respective cell culture media to achieve a range of final concentrations.
-
For mammalian cells, replace the existing media with the media containing the compound dilutions.
-
For bacterial cells, add the compound dilutions to the wells of a 96-well plate containing the diluted bacterial culture.
-
Include appropriate controls: vehicle control (solvent only), positive control (a known cytotoxic agent or antibiotic), and a negative control (untreated cells).
-
Incubate the plates for the desired exposure time (e.g., 24-72 hours for mammalian cells, 18-24 hours for bacteria).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Calculate the Selectivity Index (SI) = IC₅₀ (mammalian cells) / IC₅₀ (bacterial cells).
Visualizations
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for screening and optimizing the selectivity of this compound derivatives.
Caption: Workflow for improving the selectivity of this compound derivatives.
Hypothetical Signaling Pathway for Selective Toxicity
While the precise molecular targets of this compound are not yet fully elucidated, a common strategy for achieving selective toxicity is to target cellular components that differ significantly between prokaryotic and eukaryotic cells, such as the ribosome. The following diagram illustrates this general principle.
Caption: Targeting ribosomal differences for selective toxicity.
References
Technical Support Center: Strategies to Reduce Elaiomycin Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elaiomycin. Given the limited specific research on reducing this compound's toxicity, this guide synthesizes information on its known toxicities with established strategies for mitigating drug-induced toxicities of other xenobiotics, particularly those causing liver injury and oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo toxicities associated with this compound?
A1: Early studies in animal models have identified significant toxicity associated with this compound administration. The primary reported toxicities include hepatotoxicity (liver damage) and carcinogenicity. In young rats, doses greater than 40 mg/kg were reported to cause liver necrosis and death.[1] At doses between 10-40 mg/kg, administered intragastrically, subcutaneously, or intraperitoneally, this compound induced a range of tumors, including papillary adenocarcinoma of the kidney, sarcoma of the liver, adenocarcinoma of the upper jejunum, and oligodendroglioma of the brain.[1][2] Other observed toxicities at doses above 40 mg/kg in surviving rats included testicular atrophy and gastric ulcers.[1]
Q2: What is the proposed mechanism of this compound toxicity?
A2: The precise molecular mechanism of this compound's toxicity has not been fully elucidated in the available literature.[1] However, based on the observed hepatotoxicity and the general mechanisms of toxicity for many xenobiotics, it is plausible that this compound induces significant oxidative stress. This can lead to the overproduction of reactive oxygen species (ROS), which damage cellular macromolecules like lipids, proteins, and DNA, ultimately causing cytotoxicity and contributing to carcinogenesis.[3] The liver is a primary site for drug metabolism and is particularly susceptible to this type of injury.[4]
Q3: Are there general strategies to mitigate drug-induced liver injury (DILI) that could be applied to this compound?
A3: Yes, several general strategies for managing DILI could be adapted for this compound-induced hepatotoxicity. The cornerstone of management is the immediate discontinuation of the suspected causative agent.[5][6] For specific types of DILI, certain antidotes or supportive therapies have shown efficacy. For instance, N-acetylcysteine (NAC) is a standard antidote for acetaminophen-induced liver injury and may have benefits in other forms of DILI due to its antioxidant properties.[7] Ursodeoxycholic acid may be considered for cholestatic patterns of liver injury.[5][7] Close monitoring of liver function tests is critical to assess the progression of injury.[5]
Q4: Can co-administration of other agents reduce this compound's toxicity?
A4: While not specifically studied for this compound, co-administration of antioxidants is a widely explored strategy to mitigate drug-induced toxicity.[3][8] Natural antioxidants such as silymarin, resveratrol, and vitamins C and E have demonstrated hepatoprotective effects in various experimental models of drug-induced liver damage.[4][8] These agents are thought to work by scavenging free radicals and reducing oxidative stress.[4] Any such co-administration strategy with this compound would require empirical validation through in vivo studies.
Q5: Have less toxic analogs of this compound been developed?
A5: The synthesis of less toxic analogs is a common strategy in drug development to improve the therapeutic index of a lead compound.[9][10][11] Several natural congeners of this compound have been isolated, such as Elaiomycins B, C, D-F, K, and L, which exhibit varying degrees of antimicrobial and cytotoxic activities.[12][13][14][15] For example, this compound showed moderate inhibition of the HepG2 human liver cancer cell line, while Elaiomycins B and C did not show cytotoxic activity against this cell line.[14] This suggests that structural modifications to the this compound scaffold could potentially reduce its toxicity. However, a systematic effort to synthesize and screen this compound analogs with the specific aim of reducing in vivo toxicity while retaining therapeutic efficacy is not extensively reported in the literature.
Troubleshooting Guides
Guide 1: Managing Observed Hepatotoxicity in Animal Models
Issue: Elevated liver enzymes (e.g., ALT, AST), jaundice, or other signs of liver injury are observed in animals treated with this compound.
Recommended Actions:
-
Immediate Cessation: The first and most critical step is to cease administration of this compound to the affected cohort.[5][6]
-
Monitor Liver Function: Conduct frequent monitoring of serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin to track the progression or resolution of the liver injury.[5]
-
Supportive Care: Ensure the animals have adequate hydration and nutrition.
-
Consider Hepatoprotective Agents: For new experimental cohorts, consider the prophylactic co-administration of a hepatoprotective agent. N-acetylcysteine (NAC) is a well-established antioxidant and can be a starting point for investigation.[7]
-
Histopathological Analysis: Perform histopathological examination of liver tissue from affected animals to characterize the nature and extent of the liver damage (e.g., necrosis, steatosis, cholestasis).
-
Dose De-escalation: In future studies, use a lower dose of this compound to determine if a therapeutic window with acceptable toxicity can be established.
Guide 2: Addressing High Systemic Toxicity and Off-Target Effects
Issue: Experiments with this compound show a narrow therapeutic window, with significant toxicity occurring at or near the effective dose, suggesting poor bioavailability at the target site and high systemic exposure.
Recommended Actions:
-
Explore Advanced Drug Delivery Systems: Encapsulating this compound in a nano-delivery system is a promising strategy to improve its therapeutic index.[16][17]
-
Liposomes: These lipid-based nanoparticles can encapsulate drugs, potentially reducing systemic toxicity and improving drug accumulation at the site of infection or tumor.[17]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled and sustained release of the encapsulated drug.[18]
-
-
Surface Functionalization: Nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in specific tissues or cells, thereby reducing exposure to healthy tissues.[16]
-
Proof-of-Concept Study: Initiate a pilot study to formulate this compound into a nanoparticle delivery system and compare its in vivo efficacy and toxicity profile against the free drug.
Quantitative Data Summary
The following table summarizes the reported in vivo toxicity data for this compound in rats. Note that this data is from older studies and should be re-evaluated using current standards.
| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Toxicities | Reference(s) |
| Young Rats | Not specified | > 40 | Liver necrosis, death, testicular atrophy, gastric ulcers. | [1] |
| Rats | Intragastric, Subcutaneous (SC), or Intraperitoneal (IP) | 10 - 40 | Induction of various tumors: papillary adenocarcinoma of the kidney, sarcoma of the liver, adenocarcinoma of the upper jejunum, oligodendroglioma of the brain, lymphoid tumors. | [1][2] |
Experimental Protocols
Protocol 1: Acute In Vivo Toxicity Assessment of this compound
This protocol provides a general framework for determining the maximum tolerated dose (MTD) of this compound in a rodent model.
-
Animal Model: Use healthy, young adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old). Use at least 3-5 animals per dose group.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary). Ensure the vehicle itself is non-toxic at the administered volume.
-
Dose Range Finding:
-
Based on historical data, start with a wide range of doses. For this compound, a starting range could be 5, 10, 20, 40, and 80 mg/kg.
-
Administer a single dose via the intended experimental route (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-administration, and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily. A weight loss of more than 20% is often considered a humane endpoint.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize the surviving animals.
-
Perform gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis (especially liver and kidney function markers).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of life-threatening toxicity.
Protocol 2: Evaluating the Efficacy of an Antioxidant in Reducing this compound-Induced Hepatotoxicity
-
Animal Grouping:
-
Group 1: Vehicle control.
-
Group 2: Antioxidant control (e.g., N-acetylcysteine, 150 mg/kg).
-
Group 3: this compound only (at a known hepatotoxic dose, e.g., 40 mg/kg).
-
Group 4: this compound + Antioxidant.
-
-
Dosing Regimen:
-
Administer the antioxidant (or its vehicle) to Groups 2 and 4, typically 1-2 hours before this compound administration.
-
Administer this compound (or its vehicle) to Groups 3 and 4.
-
Repeat the dosing daily for a set period (e.g., 7 or 14 days).
-
-
Monitoring:
-
Monitor animal health and body weight daily as described in Protocol 1.
-
-
Endpoint Analysis (at the end of the study):
-
Collect blood via cardiac puncture for serum analysis of ALT, AST, ALP, and bilirubin.
-
Euthanize animals and harvest the liver.
-
Use a portion of the liver for histopathological analysis (H&E staining).
-
Homogenize another portion of the liver to measure markers of oxidative stress (e.g., malondialdehyde (MDA) levels, glutathione (GSH) levels, and activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase).
-
-
Data Interpretation: Compare the liver enzyme levels, histopathology scores, and oxidative stress markers between Group 3 (this compound only) and Group 4 (this compound + Antioxidant). A significant reduction in these parameters in Group 4 would indicate a protective effect of the antioxidant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway of this compound-induced liver injury via oxidative stress.
Caption: Experimental workflow for evaluating a toxicity mitigation strategy.
Caption: Key strategies for mitigating this compound toxicity in vivo.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenic action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Current and future directions in the treatment and prevention of drug-induced liver injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacotherapies for Drug-Induced Liver Injury: A Current Literature Review [frontiersin.org]
- 8. imedpub.com [imedpub.com]
- 9. Non-toxic antimicrobials that evade drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Elaiomycin Formulations
Welcome to the technical support center for Elaiomycin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in enhancing the bioavailability of this compound and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for enhanced bioavailability?
A1: this compound is a pale yellow oil that is sparingly soluble in water.[1] This inherent hydrophobicity poses significant challenges for its dissolution and absorption in aqueous biological environments, which can lead to low and variable oral bioavailability. Key challenges include:
-
Poor aqueous solubility: Limits the dissolution rate in gastrointestinal fluids.
-
Physical instability of formulations: As an oily substance, this compound can be prone to phase separation, crystallization, or sweating in solid formulations.[2]
-
Limited permeability: While not explicitly documented for this compound, hydrophobic compounds can sometimes exhibit poor membrane permeability.
Q2: Which formulation strategies are most promising for this compound?
A2: Given this compound's lipophilic nature, formulation strategies that enhance solubility and dissolution are paramount. Promising approaches include:
-
Lipid-based drug delivery systems (LBDDS): Such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs). These systems can keep the drug in a solubilized state in the gastrointestinal tract.[3][4]
-
Nanoparticle-based formulations: Encapsulating this compound in polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[5][6][7]
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[8][9]
Q3: What is the proposed mechanism of action for this compound's cytotoxic effects?
A3: While the exact signaling pathway is not fully elucidated, evidence suggests that this compound and similar natural product antibiotics exert their cytotoxic effects through the induction of DNA damage.[10][11][12] This can trigger a cellular response leading to the production of reactive oxygen species (ROS), which further contributes to cellular stress and can initiate programmed cell death (apoptosis).[13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Step |
| This compound precipitates out of solution during in vitro dissolution testing. | Insufficient solubilization by the formulation. | 1. Increase surfactant concentration: In lipid-based formulations, a higher surfactant-to-oil ratio can improve emulsification and solubilization. 2. Optimize the vehicle: For preclinical studies, consider using co-solvents or cyclodextrins to enhance aqueous solubility. 3. Reduce particle size: For nanoparticle formulations, smaller particles have a larger surface area, which can lead to faster dissolution.[9][15] |
| Inconsistent dissolution profiles between batches. | Variability in the formulation preparation process. | 1. Standardize mixing parameters: Ensure consistent homogenization speed, time, and temperature. 2. Control particle size distribution: Implement particle size analysis as a quality control step for each batch. |
Issue 2: Physical Instability of Lipid-Based Formulations
| Symptom | Possible Cause | Troubleshooting Step |
| Phase separation (creaming or sedimentation) in nanoemulsions over time. | Inadequate emulsifier concentration or inappropriate HLB (Hydrophilic-Lipophilic Balance) of the surfactant system. | 1. Screen different surfactants: Test a range of non-ionic surfactants with varying HLB values to find the optimal system for this compound.[3] 2. Incorporate a co-surfactant: The addition of a co-surfactant can improve the stability of the emulsion. 3. Optimize the oil-to-water ratio: A well-balanced ratio is crucial for long-term stability.[4] |
| Drug crystallization or precipitation upon storage. | The drug concentration exceeds the saturation solubility in the lipid vehicle. | 1. Determine the saturation solubility: Accurately measure the maximum amount of this compound that can be dissolved in the chosen lipid excipients. 2. Incorporate crystallization inhibitors: Certain polymers can be added to the formulation to inhibit drug crystallization. |
Issue 3: Low Encapsulation Efficiency in Nanoparticle Formulations
| Symptom | Possible Cause | Troubleshooting Step |
| A significant amount of free this compound is detected after nanoparticle preparation. | Poor affinity of the drug for the polymer matrix. | 1. Polymer screening: Evaluate different types of biodegradable polymers (e.g., PLGA, PCL) to find one with better compatibility with this compound. 2. Modify the preparation method: Techniques like the solvent evaporation method can be optimized by adjusting the solvent evaporation rate to improve drug entrapment.[5] |
| Inconsistent drug loading between batches. | Variability in the nanoprecipitation or emulsification process. | 1. Precise control over process parameters: Factors such as stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase must be strictly controlled.[6][7] 2. Ensure complete dissolution of the drug and polymer: Before the emulsification step, confirm that both this compound and the polymer are fully dissolved in the organic solvent. |
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Nanoemulsion by High-Pressure Homogenization
This protocol describes a method for preparing an oil-in-water (O/W) nanoemulsion, a suitable formulation for enhancing the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve a predetermined amount of this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil phase.
-
Gently heat the mixture to 40-50°C under constant stirring until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Heat the purified water to the same temperature as the oil phase.
-
-
Formation of the Pre-emulsion:
-
Slowly add the aqueous phase to the oil phase while stirring at a moderate speed (e.g., 500 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Evaporation
This protocol outlines the preparation of biodegradable polymeric nanoparticles to encapsulate this compound, which can improve its stability and provide controlled release.
Materials:
-
This compound
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion. The energy input and duration of emulsification are critical parameters to control the final particle size.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate completely. This leads to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with purified water to remove excess PVA and any unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Analyze the surface morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Type | Typical Particle/Droplet Size | Advantages | Disadvantages |
| Nanoemulsion | 20-200 nm | High drug loading capacity for oily drugs, improved physical stability, ease of scale-up. | Potential for Ostwald ripening, surfactant-related toxicity concerns.[6][7] |
| Polymeric Nanoparticles | 50-500 nm | Controlled drug release, protection of the drug from degradation, potential for surface modification for targeting. | Lower drug loading compared to nanoemulsions, use of organic solvents in preparation.[5] |
| Solid Lipid Nanoparticles | 50-1000 nm | Biocompatible and biodegradable lipid matrix, controlled release. | Lower drug loading, potential for drug expulsion during storage due to lipid crystallization. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms emulsions of < 5 µm upon dilution | Spontaneously forms an emulsion in the GI tract, enhances drug solubilization and absorption.[4] | High surfactant concentrations can cause GI irritation, potential for drug precipitation upon dilution. |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Nanoemulsion preparation [protocols.io]
- 6. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-resistance mechanisms to DNA-damaging antitumor antibiotics in actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The major contribution of the DNA damage-triggered reactive oxygen species production to cell death: implications for antimicrobial and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsm.com [ijpsm.com]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. nanomedicine-rj.com [nanomedicine-rj.com]
dealing with resistance development to Elaiomycin in bacteria
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Elaiomycin and encountering or investigating resistance development in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
This compound is a natural product isolated from Streptomyces species, characterized by an unusual azoxy functional group.[1] It has demonstrated in vitro activity against a range of bacteria, including Mycobacterium tuberculosis, Bacillus subtilis, Staphylococcus lentus, and the phytopathogen Xanthomonas campestris.[1][2]
Q2: What is the mechanism of action of this compound?
The precise molecular mechanism of action of this compound has not been fully elucidated and is cited in some literature as unknown.[3] Its unique azoxy structure suggests a potentially novel mode of action that differentiates it from many existing classes of antibiotics.
Q3: Have any specific mechanisms of resistance to this compound been identified in bacteria?
To date, there are no published studies that specifically identify and characterize mechanisms of resistance to this compound in any bacterial species. Therefore, researchers should anticipate that resistance could arise through various general mechanisms.
Q4: What are the general mechanisms by which bacteria can develop resistance to antibiotics?
Bacteria can develop resistance through several primary mechanisms:
-
Target modification: Alterations in the bacterial target of the antibiotic can prevent the drug from binding effectively.[4]
-
Enzymatic inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic, rendering it inactive.[5]
-
Efflux pumps: Bacteria can acquire or upregulate pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.[5]
-
Reduced permeability: Changes in the bacterial cell envelope can limit the uptake of the antibiotic.[4]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during research on this compound resistance.
Problem 1: Difficulty in determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Question: My MIC assay for this compound is giving inconsistent results. What could be the cause?
-
Answer: Inconsistent MIC results can arise from several factors. Ensure that your this compound stock solution is properly prepared and stored, as the compound's stability may affect its activity. Use a standardized bacterial inoculum and carefully control incubation conditions (time, temperature, aeration). Consider the possibility that this compound may bind to components of the culture medium, which could affect its bioavailability. It may be beneficial to test different types of broth media.
Problem 2: Failure to induce this compound resistance in the laboratory.
-
Question: I am unable to generate this compound-resistant mutants using standard laboratory methods. What should I try next?
-
Answer: Inducing resistance can be challenging, especially for compounds with novel mechanisms of action. Consider the following strategies:
-
Gradual exposure: Instead of a single high-dose exposure, try serially passaging the bacteria in sub-lethal concentrations of this compound, gradually increasing the concentration over time.
-
Mutagenesis: If spontaneous resistance is rare, consider using a mutagenic agent (e.g., ethyl methanesulfonate or UV irradiation) to increase the mutation rate. However, be aware that this may induce multiple mutations, complicating downstream analysis.
-
Different bacterial strains: Some bacterial species or strains may have a higher intrinsic capacity to develop resistance. Consider testing a panel of different bacteria.
-
Problem 3: Difficulty identifying the genetic basis of this compound resistance.
-
Question: I have an this compound-resistant mutant, but I am struggling to identify the causative mutation(s). What are the recommended approaches?
-
Answer: Identifying the genetic basis of resistance requires a systematic approach.
-
Whole-genome sequencing: This is the most comprehensive method to identify all mutations in a resistant strain compared to its susceptible parent.
-
Transcriptomics (RNA-Seq): Analyzing the gene expression profile of the resistant mutant can reveal upregulated genes, such as those encoding efflux pumps or drug-modifying enzymes.
-
Proteomics: Comparing the protein profiles of the resistant and susceptible strains can identify changes in protein expression that may contribute to resistance.
-
Quantitative Data Summary
The following table summarizes the available in vitro activity data for this compound and its derivatives against various bacterial species.
| Compound | Bacterial Species | IC50 (µM) | Reference |
| This compound K | Bacillus subtilis | 30.05 (± 2.45) | [1] |
| This compound L | Bacillus subtilis | 22.9 (± 1.2) | [1] |
| This compound K | Staphylococcus lentus | 54.15 (± 0.75) | [1] |
| This compound L | Staphylococcus lentus | 41.7 (± 1.9) | [1] |
| This compound K | Xanthomonas campestris | 47.5 (± 1.5) | [1] |
| This compound L | Xanthomonas campestris | 51.3 (± 8.3) | [1] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (or another suitable medium).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Laboratory Evolution of this compound Resistance
This protocol describes a method for generating antibiotic-resistant mutants in the laboratory.
-
Initial MIC Determination: Determine the MIC of this compound for the susceptible parent strain.
-
Sub-lethal Exposure: Inoculate a culture of the parent strain into a broth medium containing a sub-lethal concentration of this compound (e.g., 0.5x MIC).
-
Serial Passage: Incubate the culture until it reaches stationary phase. Then, dilute the culture into fresh medium containing the same or a slightly increased concentration of this compound.
-
Increasing Concentration: Repeat the serial passage, gradually increasing the concentration of this compound in the medium as the bacteria adapt and show growth at higher concentrations.
-
Isolation of Resistant Mutants: After several passages, plate the culture onto agar containing a high concentration of this compound to isolate individual resistant colonies.
-
Confirmation of Resistance: Confirm the resistance of the isolated colonies by re-determining their MIC and comparing it to the parent strain.
Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Technical Support Center: Optimizing Reaction Conditions for Elaiomycin Analog Synthesis
Welcome to the technical support center for the synthesis of Elaiomycin analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of natural product analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogs, providing potential causes and recommended solutions in a question-and-answer format.
1. Low Yield in the Azoxy Formation Step
-
Question: I am observing a low yield during the formation of the characteristic azoxy bond. What are the potential causes and how can I improve the yield?
-
Answer: The formation of the azoxy moiety is a critical step in this compound analog synthesis and can be influenced by several factors. Low yields are often attributed to incomplete reaction, side reactions, or degradation of the product.
-
Potential Causes & Solutions:
Potential Cause Recommended Solution Incomplete Oxidation of the Hydrazine Precursor: The oxidation of the hydrazine intermediate to the diazene oxide (azoxy) may be sluggish. Ensure the complete consumption of the starting hydrazine by monitoring the reaction closely using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a fresh portion of the oxidizing agent. Common oxidizing agents for this transformation include peroxy acids (e.g., m-CPBA) or other selective oxidants. Over-oxidation to Undesired Byproducts: The azoxy group can be sensitive to strong oxidizing conditions, leading to the formation of undesired oxidized byproducts. Use a stoichiometric amount of a mild oxidizing agent. Running the reaction at a lower temperature can also help to control the reaction rate and minimize over-oxidation. Instability of the Azoxy Product: The azoxyalkene functional group in this compound analogs can be sensitive to acidic or basic conditions, as well as prolonged heating. Maintain a neutral pH throughout the reaction and workup. Use buffered solutions if necessary. Avoid high temperatures during the reaction and purification steps. It is advisable to purify the product quickly after the reaction is complete. Sub-optimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Screen a variety of aprotic solvents of differing polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). The choice of solvent may need to be optimized for each specific analog being synthesized.
-
2. Formation of Diastereomers and Purification Challenges
-
Question: My reaction is producing a mixture of diastereomers that are difficult to separate by column chromatography. How can I improve the stereoselectivity of the reaction or facilitate the separation?
-
Answer: The stereocenters in the this compound core, particularly at the C2' and C3' positions of the amino alcohol moiety, can lead to the formation of diastereomers if the stereoselectivity of the reactions is not well-controlled.
-
Strategies for Improving Stereoselectivity and Separation:
-
| Strategy | Detailed Approach |
| Use of Chiral Catalysts or Reagents: | For key bond-forming reactions, such as the formation of the amino alcohol backbone, employ chiral catalysts or reagents to induce facial selectivity and favor the formation of the desired diastereomer. |
| Substrate-Controlled Diastereoselection: | The inherent chirality of the starting materials can be leveraged to direct the stereochemical outcome of subsequent reactions. Careful selection of protecting groups and reaction conditions can enhance this substrate-controlled diastereoselectivity. |
| Optimization of Reaction Temperature: | Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. |
| Chromatographic Separation: | If diastereomers are still formed, explore different stationary and mobile phases for column chromatography. Chiral chromatography can be a powerful tool for separating diastereomers. High-Performance Liquid Chromatography (HPLC) with a chiral column may be necessary for analytical and small-scale preparative separations. |
| Derivatization: | In some cases, derivatizing the mixture of diastereomers with a chiral auxiliary can lead to derivatives that are more easily separable by standard chromatographic techniques. The auxiliary can then be removed after separation. |
3. Protecting Group Issues: Incomplete Deprotection or Side Reactions
-
Question: I am encountering problems with the removal of protecting groups, such as incomplete deprotection or the formation of side products. What are the best practices for protecting group strategies in this compound analog synthesis?
-
Answer: Protecting group management is crucial for the successful synthesis of complex molecules like this compound analogs. The choice of protecting groups and the deprotection conditions must be carefully considered to avoid unwanted side reactions.
-
Protecting Group Strategies and Troubleshooting:
-
| Issue | Recommended Strategies |
| Incomplete Deprotection: | Ensure you are using the appropriate deprotection conditions for the specific protecting group. Monitor the reaction by TLC to confirm the complete removal of the protecting group. If the reaction is slow, you may need to increase the reaction time, temperature (cautiously), or the concentration of the deprotection reagent. |
| Side Reactions during Deprotection: | The choice of protecting groups should be orthogonal, meaning that one group can be removed without affecting others. For acid-labile protecting groups, use scavengers (e.g., triethylsilane) to trap carbocations and prevent side reactions. For base-labile groups, ensure the conditions are mild enough to avoid epimerization or other base-catalyzed side reactions. |
| Protecting the Hydroxyl and Amine Functionalities: | For the amino alcohol moiety, common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amine and silyl ethers (e.g., TBS, TIPS) or benzyl ethers for the hydroxyl groups. The choice will depend on the planned subsequent reaction steps and the required stability. |
Experimental Protocols
Detailed methodologies for key experimental steps are crucial for reproducibility. Below are generalized protocols for two critical stages in a potential synthetic route to an this compound analog. Note: These are illustrative protocols and may require optimization for specific analogs.
Protocol 1: Stereoselective Aldol Addition for Amino Alcohol Backbone Construction
This protocol outlines a general procedure for the stereoselective synthesis of a key intermediate for the amino alcohol portion of an this compound analog.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of a chiral auxiliary-bearing acetate equivalent (e.g., an N-acyloxazolidinone) in a suitable aprotic solvent (e.g., dry DCM or THF).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a Lewis acid (e.g., titanium(IV) chloride or boron trifluoride diethyl etherate) followed by a tertiary amine base (e.g., diisopropylethylamine) to generate the corresponding enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Aldol Addition: To the enolate solution, add a solution of the desired aldehyde precursor for the side chain of the amino alcohol at -78 °C. Stir the reaction mixture at this temperature until the starting materials are consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
Protocol 2: Azoxy Formation via Oxidation of a Hydrazine Intermediate
This protocol describes a general method for the formation of the azoxyalkene moiety from a corresponding hydrazine precursor.
-
Preparation: Dissolve the hydrazine precursor in a suitable aprotic solvent (e.g., DCM) in a round-bottom flask.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of a mild oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting hydrazine and the appearance of the product spot. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench any excess oxidant by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate). Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel, using a non-polar eluent system to minimize degradation of the product on the silica.
Visualizing Synthetic Workflows
Diagrams can help clarify complex experimental procedures and logical relationships in troubleshooting.
Caption: A troubleshooting workflow for addressing low yields in the azoxy formation step.
This technical support guide provides a starting point for researchers working on the synthesis of this compound analogs. By systematically addressing common issues and carefully optimizing reaction conditions, the challenges associated with the synthesis of these complex and valuable molecules can be overcome.
Validation & Comparative
A Comparative Analysis of Elaiomycin and Doxorubicin Cytotoxicity in HepG2 Liver Cancer Cells
A head-to-head comparison reveals distinct cytotoxic profiles for the antibiotic Elaiomycin and the chemotherapy stalwart Doxorubicin against the human liver cancer cell line, HepG2. While Doxorubicin exhibits a broad range of potent cytotoxic effects documented across numerous studies, this compound's activity, though less characterized, presents a specific inhibitory concentration. This guide provides a comprehensive overview of their cytotoxic effects, supported by available experimental data and an exploration of their underlying mechanisms of action.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for this compound and Doxorubicin on HepG2 cells. It is important to note that the IC50 for Doxorubicin can vary significantly depending on the specific experimental conditions, such as incubation time and the assay used.
| Compound | IC50 Value on HepG2 Cells | Source |
| This compound | 16.3 µM | [1][2] |
| Doxorubicin | 0.45 µg/mL (~0.83 µM) | [3] |
| Doxorubicin | 1.1 µM | |
| Doxorubicin | 7.98 µg/mL (~14.6 µM) | |
| Doxorubicin | 28.70 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are representative protocols for assessing the cytotoxicity of chemical compounds on HepG2 cells.
This compound Cytotoxicity Assay (Inferred)
While the specific protocol for the reported this compound IC50 value of 16.3 µM is not explicitly detailed in the available literature, it was likely determined using a standard cell viability assay such as the MTT or SRB assay, following a general procedure similar to the one described for Doxorubicin. A typical protocol would involve:
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A range of this compound concentrations is prepared and added to the wells.
-
Incubation: The treated cells are incubated for a specific period, typically 24, 48, or 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, SRB) is added to the wells, and the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Doxorubicin Cytotoxicity Assay (MTT Assay)
The following is a common protocol for determining the cytotoxicity of Doxorubicin on HepG2 cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
Doxorubicin Treatment: Cells are treated with various concentrations of Doxorubicin (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) for 24 hours.
-
MTT Incubation: The treatment medium is removed, and MTT solution is added to each well, followed by a 4-hour incubation.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Mandatory Visualizations
To better understand the experimental process and the molecular mechanisms involved, the following diagrams have been generated.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and Doxorubicin on HepG2 cells.
Caption: Known and proposed signaling pathways for Doxorubicin and this compound leading to cell death in cancer cells.
Signaling Pathways and Mechanisms of Action
Doxorubicin:
Doxorubicin is a well-established anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action in cancer cells include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which results in the production of ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions collectively trigger a cascade of events that lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). In HepG2 cells, Doxorubicin has been shown to induce apoptosis through both caspase-dependent and independent pathways.
This compound:
The precise molecular mechanism of this compound's antitumor activity in HepG2 cells is not yet fully elucidated. As an antimicrobial agent, its primary targets in prokaryotic cells are known. However, its effects on eukaryotic cancer cells are less understood. The available data on related compounds, such as Ilamycin E and Elaiophylin, suggest potential mechanisms that may be shared by this compound. These include the induction of apoptosis and the modulation of autophagy. Further research is required to specifically delineate the signaling pathways that this compound perturbs in HepG2 cells to exert its cytotoxic effects. The current understanding points towards an induction of a general cell death program, but the specific molecular players and pathways remain to be identified.
References
A Comparative Guide to the Structure-Activity Relationship of Elaiomycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elaiomycin and its analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to support research and development efforts in the fields of oncology and infectious diseases by offering a consolidated overview of the biological activities of these compounds, supported by experimental data and detailed methodologies.
Introduction to this compound and its Analogs
This compound is a natural product first isolated from Streptomyces hepaticus and is characterized by a unique azoxy moiety.[1] It has demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[2] A variety of natural and synthetic analogs of this compound have been identified and synthesized, providing a valuable platform for studying the impact of structural modifications on biological function. This guide will compare the activities of this compound and its key analogs: this compound B, C, D, F, K, L, and other reported derivatives.
Comparative Biological Activity of this compound Analogs
The biological activities of this compound and its analogs have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data to facilitate a clear comparison of their potency.
Antibacterial Activity
The antibacterial activity of this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial species.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| This compound K | Bacillus subtilis | 30.05 (± 2.45) | [3] |
| Staphylococcus lentus | 54.15 (± 0.75) | [3] | |
| Xanthomonas campestris | 47.5 (± 1.5) | [3] | |
| This compound L | Bacillus subtilis | 22.9 (± 1.2) | [3] |
| Staphylococcus lentus | 41.7 (± 1.9) | [3] | |
| Xanthomonas campestris | 51.3 (± 8.3) | [3] | |
| This compound B & C | Bacillus subtilis DSM 347 | No activity | |
| Propionibacterium acnes DSM 1897T | No activity | ||
| Xanthomonas campestris DSM 2405 | No activity |
Cytotoxic Activity
The cytotoxic effects of this compound analogs have been investigated in several human cancer cell lines, with their potency typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Carcinoma) | 16.3 | [2] |
| HT-29 (Colon Carcinoma) | No activity | [2] | |
| "this compound 212" | HepG2 (Liver Carcinoma) | 16.3 | [2] |
| HT-29 (Colon Carcinoma) | No activity | [2] | |
| Various Cell Lines | 12.26 | [2] | |
| "this compound H" | Various Cell Lines | 4.86 | [2] |
| This compound B | HepG2 (Liver Carcinoma) | No activity (at 50 µM) | |
| HT-29 (Colon Carcinoma) | No activity (at 50 µM) | ||
| This compound C | HepG2 (Liver Carcinoma) | No activity (at 50 µM) | |
| HT-29 (Colon Carcinoma) | No activity (at 50 µM) |
Enzyme Inhibitory Activity
Certain this compound analogs have also been screened for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE).
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound B | Acetylcholinesterase (AChE) | 1.0 | |
| This compound C | Acetylcholinesterase (AChE) | 2.0 | |
| This compound | Acetylcholinesterase (AChE) | No activity |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key structural features that influence the biological activity of this compound analogs.
-
The Azoxy Group: The presence of the azoxy functional group appears to be crucial for both antibacterial and cytotoxic activities. Elaiomycins B and C, which are alkylhydrazides lacking the azoxy moiety, do not exhibit antibacterial or significant cytotoxic effects.
-
The Alkyl Chain: Modifications to the alkyl chain can modulate potency. Elaiomycins K and L, which have variations in the alkyl side chain compared to the parent this compound, show weak antibacterial activity.[4]
-
The Hydroxylated Butyl Moiety: The stereochemistry and functional groups on the butanol-derived side chain are likely important for target binding and activity, as is common with many natural product antibiotics.
The following diagram illustrates the core structure of this compound and highlights the key areas of modification in its analogs.
Caption: Core structure of this compound and key modification sites.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to enable reproducibility and further investigation.
Resazurin Microtiter Assay (REMA) for Antibacterial Activity
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium species.
Materials:
-
7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water).
-
96-well microtiter plates.
-
Bacterial culture adjusted to a McFarland standard of 1.0 and then diluted 1:20.
Procedure:
-
Add 100 µL of supplemented 7H9 broth to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds directly in the plate.
-
Inoculate each well with 100 µL of the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7 days.
-
Add 30 µL of the resazurin solution to each well and re-incubate overnight.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method.
Materials:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Phosphate buffer (pH 8.0).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of the AChE solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Potential Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound and its analogs are not fully elucidated, their cytotoxic effects against cancer cells suggest the involvement of common pathways activated by other anti-tumor antibiotics. These pathways often converge on the induction of apoptosis (programmed cell death) and cell cycle arrest.
The following diagram illustrates a plausible, generalized signaling pathway for the cytotoxic action of this compound analogs based on the known effects of similar compounds.
Caption: Proposed cytotoxic mechanism of this compound analogs.
This proposed pathway suggests that this compound analogs may induce DNA damage and increase reactive oxygen species (ROS) production within cancer cells. This cellular stress can activate tumor suppressor proteins like p53 and trigger cell cycle checkpoints, leading to a halt in cell proliferation (cell cycle arrest) and ultimately, programmed cell death (apoptosis). Further research is required to identify the specific molecular interactions and validate this proposed mechanism for this compound and its derivatives.
References
Elaiomycin: A Potent Tuberculostatic Agent Derailed by Toxicity
For Immediate Release
Jena, Germany – November 10, 2025 – While the global fight against tuberculosis (TB) continues to necessitate novel therapeutic strategies, a look back at early antibiotic research reveals Elaiomycin, a compound with potent in vitro activity against Mycobacterium tuberculosis. Despite its initial promise, severe toxicity issues have relegated it to a historical footnote in the annals of TB drug discovery. This comparison guide provides a detailed analysis of this compound's efficacy relative to the current standard first-line TB antibiotics, supported by available experimental data and a review of its toxicological profile.
Executive Summary
This compound, an azoxy antibiotic isolated from Streptomyces hepaticus in 1954, demonstrated significant promise in early laboratory studies, effectively inhibiting the growth of M. tuberculosis. However, subsequent in vivo studies in animal models revealed severe toxicity, including carcinogenicity, rendering it unsuitable for therapeutic use in humans. In contrast, the standard first-line anti-TB drug regimen—comprising isoniazid, rifampicin, pyrazinamide, and ethambutol (RIPE)—has a well-established safety and efficacy profile for treating drug-susceptible TB. This guide will delve into the quantitative data available for this compound and the RIPE drugs, detail the experimental methodologies used to assess their efficacy, and explore their mechanisms of action.
Data Presentation: Efficacy Against Mycobacterium tuberculosis
A direct quantitative comparison of the Minimum Inhibitory Concentration (MIC) of this compound with the standard RIPE regimen is challenging due to the limited publicly available data for this compound from the early studies. Early reports emphasized its "strong in vitro inhibition" of virulent and avirulent strains of M. tuberculosis, but specific MIC values are not consistently cited in modern databases. However, based on historical literature, the following table summarizes the known efficacy of this compound and the typical MIC ranges for the first-line TB antibiotics against drug-susceptible M. tuberculosis.
| Antibiotic | Class | Minimum Inhibitory Concentration (MIC) against M. tuberculosis (μg/mL) | Notes |
| This compound | Azoxy | Not consistently reported, but described as having "strong in vitro inhibition" | Discovered in 1954; further development halted due to toxicity. |
| Isoniazid (INH) | Hydrazide | 0.02 - 0.2 | A cornerstone of TB therapy, highly effective against actively dividing bacilli. |
| Rifampicin (RIF) | Rifamycin | 0.05 - 0.5 | A key sterilizing drug, active against both actively dividing and persistent bacteria. |
| Pyrazinamide (PZA) | Carboxamide | 12.5 - 100 (at acidic pH) | Crucial for its sterilizing activity against semi-dormant bacilli in acidic environments. |
| Ethambutol (EMB) | Ethylenediamine | 0.5 - 2.0 | Primarily used to prevent the emergence of drug resistance. |
Experimental Protocols
The determination of the in vitro efficacy of anti-TB agents is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol representative of the methods used during the period of this compound's discovery and for the ongoing surveillance of standard TB drugs.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium suitable for M. tuberculosis, such as Middlebrook 7H9 broth. Each dilution is then inoculated with a standardized suspension of the bacteria. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria after a defined incubation period.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to create a range of concentrations.
-
Inoculum Preparation: A pure culture of M. tuberculosis (e.g., the H37Rv strain) is grown to a specific turbidity, and the bacterial suspension is standardized to a defined cell density (e.g., McFarland standard).
-
Inoculation: The antibiotic dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates or tubes are incubated at 37°C for a period of 7 to 21 days.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action
The mechanisms of action for the standard first-line TB drugs are well-characterized. In contrast, the precise molecular target of this compound in M. tuberculosis remains largely unknown.
This compound
This compound is an azoxy compound. While the exact mechanism is not fully elucidated for M. tuberculosis, some azoxy compounds are known to interfere with cellular respiration. It is hypothesized that this compound may disrupt essential enzymatic processes within the bacterium.
Standard TB Antibiotics
-
Isoniazid: A prodrug activated by the mycobacterial enzyme KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.
-
Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pncA. Pyrazinoic acid disrupts membrane potential and interferes with energy production in an acidic environment.
-
Ethambutol: Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for this compound and standard first-line TB antibiotics.
Experimental Workflow for MIC Determination
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound stands as a compelling example of a natural product with potent antimicrobial activity that ultimately failed to translate into a clinical candidate due to an unacceptable toxicity profile. While its in vitro efficacy against M. tuberculosis was notable, the severe adverse effects observed in animal studies, including carcinogenicity, presented an insurmountable barrier to its development.[1] In stark contrast, the standard first-line anti-TB drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—have undergone rigorous clinical evaluation and remain the cornerstone of TB treatment, despite challenges such as drug resistance and the need for long treatment durations. The story of this compound underscores the critical importance of a thorough toxicological assessment in the drug development pipeline and highlights the ongoing need for new, effective, and safe anti-TB agents.
References
Validating the Molecular Target of Elaiomycin in Bacteria: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the molecular target validation of the natural product antibiotic, Elaiomycin. While this compound has demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis, its precise molecular target within bacteria remains an area of active investigation.
This guide outlines a comprehensive strategy for identifying and validating the molecular target of this compound. It also presents a comparative overview of established antibiotic classes and their validated targets to provide a broader context for target discovery.
This compound: An Antibiotic with Unconfirmed Action
This compound is a natural product first isolated from Streptomyces hepaticus. Structurally, it is classified as a conjugated azoxyalkene and has been shown to inhibit the growth of various bacteria, most notably Mycobacterium tuberculosis. Despite its long history, the specific biochemical pathway or cellular component that this compound disrupts has not been definitively identified. The elucidation of its molecular target is a critical step towards understanding its mechanism of action, potential resistance mechanisms, and for the development of optimized derivatives.
Proposed Workflow for this compound Target Validation
To uncover the molecular target of this compound, a multi-pronged approach combining genetic, proteomic, and biochemical methods is recommended. The following workflow outlines a potential strategy for researchers.
Caption: Proposed workflow for the identification and validation of this compound's molecular target.
Comparative Data of Known Antibiotic Classes
To provide a reference for the types of molecular targets found in bacteria, the following table summarizes major antibiotic classes, their mechanisms of action, and specific examples.
| Antibiotic Class | Molecular Target | Mechanism of Action | Example(s) | Bacterial Spectrum |
| β-Lactams | Penicillin-Binding Proteins (PBPs) | Inhibit cell wall synthesis | Penicillin, Methicillin | Broad (Gram-positive and Gram-negative) |
| Glycopeptides | Peptidoglycan precursors (D-Ala-D-Ala) | Inhibit cell wall synthesis | Vancomycin | Primarily Gram-positive |
| Aminoglycosides | 30S ribosomal subunit | Inhibit protein synthesis | Streptomycin, Gentamicin | Broad (primarily aerobic Gram-negative) |
| Macrolides | 50S ribosomal subunit | Inhibit protein synthesis | Erythromycin, Azithromycin | Primarily Gram-positive |
| Quinolones | DNA gyrase, Topoisomerase IV | Inhibit DNA replication and repair | Ciprofloxacin, Levofloxacin | Broad |
| Rifamycins | RNA polymerase | Inhibit transcription | Rifampicin | Broad (including Mycobacteria) |
| Sulfonamides | Dihydropteroate synthase | Inhibit folic acid synthesis | Sulfamethoxazole | Broad |
Key Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments proposed in the target validation workflow.
Generation and Sequencing of this compound-Resistant Mutants
Objective: To identify potential target genes through spontaneous mutations that confer resistance to this compound.
Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a sensitive strain of E. coli) to mid-log phase in appropriate liquid media.
-
Plating on this compound: Plate a high density of bacterial cells (e.g., 10⁸ to 10¹⁰ CFU) onto solid agar plates containing a concentration of this compound that is 4-8 times the Minimum Inhibitory Concentration (MIC).
-
Incubation: Incubate the plates at the optimal growth temperature until resistant colonies appear.
-
Isolation and MIC Confirmation: Isolate individual resistant colonies and re-streak them on fresh this compound-containing plates. Confirm the increased MIC of the resistant isolates compared to the wild-type strain using a broth microdilution assay.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain.
-
Whole Genome Sequencing: Perform next-generation sequencing on the extracted genomic DNA.
-
Variant Analysis: Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are common among the resistant isolates. Genes harboring these mutations are potential candidates for the molecular target of this compound.
Affinity Chromatography-Mass Spectrometry
Objective: To identify bacterial proteins that physically interact with this compound.
Protocol:
-
Synthesis of this compound Affinity Probe: Chemically modify this compound to incorporate a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the antimicrobial activity of this compound. A control, inactive analog should also be synthesized if possible.
-
Immobilization: Immobilize the biotinylated this compound probe onto streptavidin-coated agarose or magnetic beads.
-
Cell Lysate Preparation: Grow the susceptible bacterial strain to mid-log phase, harvest the cells, and prepare a total cell lysate under non-denaturing conditions.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-coated beads. Also, include control incubations with beads alone and beads coated with the inactive analog (if available).
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to the this compound probe. This can be done by competitive elution with free this compound, or by using a denaturing elution buffer.
-
Protein Identification by Mass Spectrometry: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are specifically enriched in the this compound pulldown compared to the controls are potential binding partners.
Elaiomycin's In Vivo Performance: A Comparative Analysis with Established Natural Product Antibiotics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of elaiomycin against other well-established natural product antibiotics. Experimental data and methodologies are presented to offer a clear perspective on their therapeutic potential.
While this compound, a natural product from Streptomyces hepaticus, has demonstrated in vitro activity against Mycobacterium tuberculosis, it has consistently proven to be ineffective and toxic in in vivo studies. This guide will first detail the available data on this compound's lack of in vivo efficacy and its associated toxicities. Subsequently, it will present a comparative analysis with the in vivo performance of three clinically successful natural product antibiotics: daptomycin, vancomycin, and rifampicin. This comparison will highlight the key differences in their therapeutic windows and efficacy in animal models, providing valuable context for researchers in the field of antibiotic drug discovery.
This compound: A Case of In Vitro Promise Unfulfilled In Vivo
Initial studies on this compound showed promising tuberculostatic activity in laboratory settings. However, these findings did not translate to animal models.
Lack of Therapeutic Efficacy: Reports indicate that this compound is "devoid of therapeutic action when tested in vivo"[1]. This lack of efficacy has been a significant barrier to its development as a therapeutic agent.
Significant Toxicity: Compounding its ineffectiveness, this compound has demonstrated considerable toxicity in animal studies. Key findings include:
-
Hepatotoxicity: this compound caused liver damage in mice and guinea pigs, with doses greater than 40 mg/kg leading to liver necrosis and death in young rats[1].
-
Carcinogenicity: The compound has been reported to have carcinogenic activity[1]. Studies in rats have shown that administration of this compound can induce various tumors, including papillary adenocarcinoma of the kidney, sarcoma of the liver, and oligodendroglioma of the brain[1][2].
Due to this established lack of in vivo efficacy and significant toxicity, further development of this compound as an antibiotic has not been pursued.
Comparative In Vivo Efficacy of Other Natural Product Antibiotics
To provide a clear contrast with this compound's in vivo profile, this section details the efficacy of daptomycin, vancomycin, and rifampicin in various animal models. These examples serve as benchmarks for successful in vivo performance of natural product antibiotics.
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Summary of Daptomycin In Vivo Efficacy Data
| Animal Model | Pathogen | Dosage | Efficacy Outcome | Reference |
| Mouse (ddY) | MRSA (NUMR101) | 50 mg/kg, intraperitoneally, every 24h | 94% survival rate at day 10 (compared to 0% in control) | [3] |
| Mouse (ddY) | MRSA (NUMR101) | 50 mg/kg, intraperitoneally, every 24h | Significant decrease in the number of lung abscesses and bacterial load | [4] |
| Neutropenic Mouse | S. aureus (ATCC 29213) | 7.1 mg/kg, intraperitoneally | Stasis (no change in bacterial load) | [5] |
| Neutropenic Mouse | MRSA & MSSA | 50 mg/kg, subcutaneously (single dose) | 100% survival at 24 hours | [6] |
-
Animal Model: Male ddY mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) NUMR101.
-
Infection Model: Mice were inoculated intravenously with MRSA enclosed in small agar beads to establish a hematogenous pulmonary infection. The inoculum size was 0.25 × 10⁸ to 1 × 10⁸ CFU/mouse.
-
Treatment: Treatment commenced 24 hours after inoculation. Daptomycin was administered intraperitoneally at a dose of 50 mg/kg every 24 hours.
-
Efficacy Assessment: Survival was monitored for 10 days. For bacterial load and histological analysis, lungs were harvested on day 3, homogenized, and plated for colony-forming unit (CFU) counting. The number of lung abscesses was also quantified.
Vancomycin
Vancomycin is a glycopeptide antibiotic used for serious infections caused by Gram-positive bacteria.
Table 2: Summary of Vancomycin In Vivo Efficacy Data
| Animal Model | Pathogen | Dosage | Efficacy Outcome | Reference |
| Mouse (ddY) | MRSA (NUMR101) | 50 mg/kg, intraperitoneally, every 12h | 52.9% survival rate at day 10 (compared to 0% in control) | [3] |
| Neutropenic Mouse | S. aureus | 25-400 mg/kg per day, subcutaneously | Dose-dependent reduction in bacterial load in a thigh infection model | [7] |
| Mouse | S. aureus | 4 mg (intrawound) | Significantly less bacterial bioluminescent signal compared to no treatment in a spine implant infection model | [8] |
-
Animal Model: Neutropenic male ICR mice. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Bacterial Strain: Staphylococcus aureus ATCC 29213 or Mu3.
-
Infection Model: Both thighs of the mice were inoculated with 100 µL of a log-phase bacterial culture.
-
Treatment: Two hours after inoculation, vancomycin was administered subcutaneously at doses ranging from 25 to 400 mg/kg of body weight, repeated at 6-hour intervals for a total of four doses.
-
Efficacy Assessment: After 24 hours, mice were euthanized, and the thighs were homogenized to determine the bacterial load (CFU/thigh).
Rifampicin
Rifampicin is a key antibiotic in the treatment of mycobacterial infections, including tuberculosis.
Table 3: Summary of Rifampicin In Vivo Efficacy Data
| Animal Model | Pathogen | Dosage | Efficacy Outcome | Reference |
| Mouse (BALB/c) | M. tuberculosis H37Rv | 10, 15, 20, 30, 50 mg/kg, orally, 5 days/week | Dose-dependent eradication of M. tuberculosis from lungs and spleens | [9][10] |
| Mouse (BALB/c) | M. tuberculosis H37Rv | 5, 10, 20 mg/kg/day, orally | 0.42, 1.7, and 1.8 log10 reduction in lung CFUs, respectively, after 26 days | [11] |
| Mouse (C57BL/6) | M. tuberculosis H37Rv | 3 mg/kg, orally (in combination with another agent) | 0.5 log10 reduction in lung CFUs compared to the other agent alone | [12] |
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection Model: Mice were infected intravenously with 1.2 × 10⁵ CFU of M. tuberculosis.
-
Treatment: Treatment began 2 weeks after infection. Rifampicin was administered orally by gavage at doses of 10, 15, 20, 30, and 50 mg/kg, 5 days a week for 12 weeks.
-
Efficacy Assessment: At various time points post-treatment, mice were sacrificed, and their lungs and spleens were homogenized and plated on selective 7H11 medium to determine the bacterial load (CFU).
Mechanisms of Action and Signaling Pathways
The disparate in vivo outcomes of this compound and the comparator antibiotics are rooted in their distinct mechanisms of action and their interactions with host systems.
This compound
The precise molecular target and mechanism of action of this compound are not well-defined, which may contribute to its off-target effects and toxicity.
Daptomycin: Membrane Disruption
Daptomycin's efficacy is derived from its unique, calcium-dependent mechanism of action that targets the bacterial cell membrane.
Caption: Daptomycin's calcium-dependent membrane insertion and disruption pathway.
Vancomycin: Cell Wall Synthesis Inhibition
Vancomycin acts by inhibiting a critical step in bacterial cell wall synthesis.
Caption: Vancomycin's inhibition of peptidoglycan synthesis.
Rifampicin: RNA Synthesis Inhibition
Rifampicin targets a key enzyme in bacterial transcription, thereby halting protein synthesis.
Caption: Rifampicin's mechanism of inhibiting bacterial RNA synthesis.
Conclusion
The case of this compound serves as a critical reminder that potent in vitro antimicrobial activity does not always predict in vivo success. Its lack of therapeutic efficacy and significant toxicity in animal models stand in stark contrast to the profiles of established natural product antibiotics like daptomycin, vancomycin, and rifampicin. These successful antibiotics demonstrate clear, dose-dependent efficacy in relevant animal models of infection and possess well-defined mechanisms of action that are selective for bacterial targets. For researchers in the field, the lessons from this compound underscore the importance of early and thorough in vivo evaluation of both efficacy and toxicity for any promising new antimicrobial compound. The data and protocols presented for the comparator antibiotics provide a valuable framework for designing and interpreting such crucial preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress not panacea: vancomycin powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Potentiation of rifampin activity in a mouse model of tuberculosis by activation of host transcription factor EB - PMC [pmc.ncbi.nlm.nih.gov]
validation of Elaiomycin's anticancer activity in preclinical models
An In-depth Look at the Preclinical Data of the Natural Product Elaiomycin and its Analogs in Cancer Research
This compound, a natural product first identified for its antimicrobial properties, has also been investigated for its potential as an anticancer agent. This guide provides a comprehensive comparison of the preclinical validation of this compound's anticancer activity, drawing on available in vitro data, and placing it in context with established chemotherapeutic agents and related natural products. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical landscape of this compound.
In Vitro Cytotoxicity: Gauging this compound's Potency
The primary method for assessing the direct anticancer activity of a compound in preclinical research is through in vitro cytotoxicity assays on various cancer cell lines. Studies have reported the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against a limited number of cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | HepG2 (Liver Cancer) | 16.3[1] |
| This compound | HT-29 (Colon Cancer) | Inactive[1] |
| This compound Derivative 1 | Not Specified | 4.86[1] |
| This compound Derivative 2 | Not Specified | 12.26[1] |
Table 1: Reported IC50 Values for this compound and its Derivatives. This table summarizes the available data on the cytotoxic activity of this compound and its analogs against specific cancer cell lines.
For comparison, the well-established chemotherapeutic agent Doxorubicin typically exhibits IC50 values in the low micromolar to nanomolar range across a broad spectrum of cancer cell lines. For instance, in a study on the AMJ13 breast cancer cell line, Doxorubicin's IC50 was determined to be 223.6 µg/ml after 72 hours of treatment[2]. Another study reported an IC50 of 1.2009 µM for Doxorubicin in the MCF7 breast cancer cell line[3]. It is important to note that direct comparisons are challenging due to variations in experimental conditions, such as incubation time and the specific assay used.
Unraveling the Mechanism of Action: A Look at Signaling Pathways
While direct studies on this compound's mechanism of anticancer action are limited, research on a structurally related compound, Elaiophylin, offers valuable insights. A recent study demonstrated that Elaiophylin exerts potent anti-tumor effects in pancreatic cancer cells by inhibiting the Wnt/β-catenin signaling pathway. The inhibition of this pathway is a promising strategy in cancer therapy as its aberrant activation is implicated in the development and progression of many cancers[4][5].
In Vivo Preclinical Models: A Critical Data Gap
A thorough evaluation of an anticancer agent's potential requires in vivo studies in animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice. These models allow for the assessment of a drug's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.
Despite the in vitro data, there is a notable absence of publicly available studies demonstrating the in vivo anticancer efficacy of this compound in xenograft models. This represents a significant gap in its preclinical validation and is a crucial step for any further development.
A Note of Caution: Historical Carcinogenicity Data
An important consideration in the preclinical assessment of this compound is a historical study from 1969 that reported a carcinogenic action of the compound in rats[6]. Further toxicological data indicates that this compound induced various tumors in rats at doses between 10-40 mg/kg[7]. While the standards and methodologies of carcinogenicity studies have evolved since then[3][8][9], this finding necessitates a cautious approach and highlights the importance of thorough toxicological evaluation for any natural product being considered for clinical development.
Experimental Protocols
To ensure the reproducibility and comparability of preclinical data, detailed experimental protocols are essential. Below are standardized protocols for the key assays discussed in this guide.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Detailed Steps for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value[2][10].
In Vivo Xenograft Model Protocol
Subcutaneous xenograft models are a standard for evaluating the in vivo efficacy of anticancer compounds.
Detailed Steps for Xenograft Study:
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice)[1][11].
-
Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups, including a vehicle control, a positive control, and one or more doses of this compound. Administer the treatments according to a predefined schedule (e.g., daily, weekly).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (determined by tumor size limits or a set time point), euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histopathology, biomarker analysis)[5].
Conclusion and Future Directions
The available preclinical data on this compound suggests some in vitro anticancer activity against specific cell lines. The potential link to the Wnt/β-catenin signaling pathway, inferred from the related compound Elaiophylin, provides a plausible mechanism of action that warrants further investigation. However, the current body of evidence is limited by the lack of comprehensive comparative studies and, most critically, the absence of in vivo efficacy data in preclinical cancer models.
Furthermore, the historical data on this compound's carcinogenicity in rats is a significant concern that must be thoroughly addressed and contextualized in any future research. Modern, standardized carcinogenicity studies would be necessary to clarify this risk.
For this compound to be considered a viable anticancer candidate, future research should focus on:
-
Broad-spectrum in vitro screening: Testing this compound and its analogs against a large panel of cancer cell lines with diverse genetic backgrounds, directly comparing its potency to standard-of-care chemotherapeutics.
-
In vivo efficacy studies: Conducting well-designed xenograft studies in various cancer models to determine if the in vitro activity translates to tumor growth inhibition in a living organism.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its anticancer effects and identify potential biomarkers of response.
-
Toxicology and safety assessment: Performing comprehensive toxicology studies, including modern carcinogenicity assessments, to establish a clear safety profile.
Without these crucial data, the potential of this compound as a therapeutic agent in oncology remains largely unvalidated.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 2. advetresearch.com [advetresearch.com]
- 3. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 4. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 6. Carcinogenic action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antitussive Benzonatate Is Not Tumorigenic in Rodent Carcinogenicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The utility of two rodent species in carcinogenic risk assessment of pharmaceuticals in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Elaiomycin: A Methodological Guide
Absence of Publicly Available Data: As of late 2025, a comprehensive search of peer-reviewed scientific literature has revealed no publicly available datasets on the comparative transcriptomics of bacteria treated with Elaiomycin. Researchers in antibiotic development and microbial pathogenesis are encouraged to undertake such studies to elucidate the mechanism of action and potential resistance pathways associated with this natural product. This guide provides a robust framework and detailed protocols for conducting such an investigation, using a well-characterized antibiotic, Tetracycline, as a comparative standard.
Experimental Design and Rationale
This compound, an azoxy antibiotic produced by Streptomyces species, has demonstrated weak antibacterial activity[1][2]. However, its precise mechanism of action remains unelucidated. Transcriptomic analysis, such as RNA sequencing (RNA-seq), offers a powerful, unbiased approach to understanding the global changes in gene expression within a bacterium upon antibiotic exposure. By comparing the transcriptomic profile of this compound-treated bacteria to that of bacteria treated with a known antibiotic, such as Tetracycline (a protein synthesis inhibitor), we can infer this compound's potential mode of action. This guide outlines the necessary protocols and data analysis workflows for such a study.
Detailed Experimental Protocols
A successful comparative transcriptomics experiment requires meticulous attention to detail to ensure reproducibility and the generation of high-quality data.
1. Bacterial Strain and Culture Conditions:
-
Bacterial Strain: Escherichia coli K-12 MG1655 is recommended as a model organism due to its well-annotated genome and established protocols for genetic manipulation and physiological studies.
-
Culture Medium: Mueller-Hinton Broth (MHB) is a standard medium for antibiotic susceptibility testing and provides a consistent growth environment.
-
Growth Conditions: Cultures should be grown aerobically at 37°C with shaking at 200 rpm to ensure uniform aeration and growth.
2. Antibiotic Treatment:
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC of this compound and Tetracycline against E. coli K-12 MG1655 should be determined using the broth microdilution method according to CLSI guidelines prior to the transcriptomics experiment.
-
Sub-inhibitory Concentration Treatment: For the RNA-seq experiment, bacterial cultures in the mid-logarithmic growth phase (OD600 of ~0.5) should be treated with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound and Tetracycline. An untreated control culture (vehicle only) must be included.
-
Time Course: Samples for RNA extraction should be collected at multiple time points post-treatment (e.g., 30, 60, and 120 minutes) to capture both early and late transcriptional responses.
3. RNA Extraction and Sequencing:
-
RNA Stabilization: Immediately upon sample collection, bacterial cells should be treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Extraction: Total RNA should be extracted using a commercially available kit (e.g., RNeasy Mini Kit) that includes a DNase I treatment step to remove contaminating genomic DNA. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Ribosomal RNA (rRNA) Depletion: Bacterial rRNA should be depleted from the total RNA samples using a rRNA removal kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA).
-
Library Preparation and Sequencing: Strand-specific RNA-seq libraries should be prepared using a standard library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). The libraries should be sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of paired-end reads (e.g., 2 x 150 bp) for robust statistical analysis.
Data Presentation: Comparative Gene Expression Analysis
The primary output of an RNA-seq experiment is a list of differentially expressed genes (DEGs). This data should be presented in a clear and organized manner to facilitate comparison between the different treatment conditions.
Table 1: Top 10 Upregulated Genes in E. coli Treated with this compound vs. Tetracycline (Hypothetical Data)
| Gene | This compound Fold Change (log2) | This compound p-value | Tetracycline Fold Change (log2) | Tetracycline p-value | Gene Function |
| marA | 4.5 | <0.001 | 2.1 | <0.01 | Multiple antibiotic resistance regulator |
| soxS | 4.2 | <0.001 | 1.8 | <0.01 | Superoxide response regulator |
| acrA | 3.8 | <0.001 | 2.5 | <0.001 | AcrAB-TolC efflux pump component |
| acrB | 3.7 | <0.001 | 2.4 | <0.001 | AcrAB-TolC efflux pump component |
| tolC | 3.5 | <0.001 | 2.2 | <0.001 | Outer membrane channel |
| gadA | 3.2 | <0.01 | 0.5 | >0.05 | Glutamate decarboxylase |
| gadB | 3.1 | <0.01 | 0.4 | >0.05 | Glutamate decarboxylase |
| hdeA | 2.9 | <0.01 | 0.2 | >0.05 | Acid resistance chaperone |
| ycfR | 2.8 | <0.01 | 1.5 | <0.05 | Putative stress response protein |
| uspA | 2.5 | <0.05 | 1.2 | >0.05 | Universal stress protein |
Table 2: Top 10 Downregulated Genes in E. coli Treated with this compound vs. Tetracycline (Hypothetical Data)
| Gene | This compound Fold Change (log2) | This compound p-value | Tetracycline Fold Change (log2) | Tetracycline p-value | Gene Function |
| rplB | -4.8 | <0.001 | -5.2 | <0.001 | 50S ribosomal protein L2 |
| rpsC | -4.5 | <0.001 | -4.9 | <0.001 | 30S ribosomal protein S3 |
| rplD | -4.2 | <0.001 | -4.8 | <0.001 | 50S ribosomal protein L4 |
| rpsG | -4.1 | <0.001 | -4.5 | <0.001 | 30S ribosomal protein S7 |
| fusA | -3.9 | <0.001 | -4.2 | <0.001 | Elongation factor G |
| tufA | -3.8 | <0.001 | -4.1 | <0.001 | Elongation factor Tu |
| atpA | -3.5 | <0.01 | -1.5 | >0.05 | ATP synthase subunit alpha |
| atpD | -3.4 | <0.01 | -1.4 | >0.05 | ATP synthase subunit beta |
| sdhC | -3.2 | <0.01 | -1.2 | >0.05 | Succinate dehydrogenase subunit C |
| cyoA | -3.1 | <0.01 | -1.1 | >0.05 | Cytochrome o ubiquinol oxidase subunit II |
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical activation of the MarA regulon by this compound.
References
A Head-to-Head Comparison of Elaiomycin and Tunicamycin on Endoplasmic Reticulum Stress
In the landscape of cellular stress research, the endoplasmic reticulum (ER) has emerged as a critical organelle orchestrating protein folding and cellular homeostasis. Perturbations in ER function lead to a state of "ER stress," activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring balance but capable of triggering cell death if the stress is prolonged or severe. Researchers frequently employ chemical inducers to study this process, with Tunicamycin being the gold standard. This guide provides a head-to-head comparison of Tunicamycin with another microbial-derived compound, Elaiomycin, in the context of ER stress induction.
While Tunicamycin is a well-characterized and widely used tool to elicit ER stress through a specific mechanism, the effects of this compound on this pathway are not well-documented in publicly available scientific literature. This comparison, therefore, juxtaposes a thoroughly understood ER stress inducer with a compound whose actions at the level of the ER are largely unknown, highlighting a significant knowledge gap and potential area for future investigation.
Tunicamycin: A Potent Inducer of the Unfolded Protein Response
Tunicamycin is a nucleoside antibiotic produced by various Streptomyces species. It is a potent inhibitor of N-linked glycosylation in eukaryotic cells.[1][2] This inhibition leads to the accumulation of unfolded and misfolded glycoproteins in the ER lumen, thereby inducing a robust ER stress response.[1]
Mechanism of Action
Tunicamycin specifically blocks the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the first step in the biosynthesis of the dolichol-phosphate-linked oligosaccharide precursor required for N-linked glycosylation.[1] Without this precursor, newly synthesized glycoproteins fail to be properly glycosylated, leading to their misfolding and aggregation within the ER. This accumulation of unfolded proteins is the primary trigger for the UPR.
Impact on ER Stress Signaling Pathways
The accumulation of unfolded proteins in the ER activates the three canonical branches of the UPR, mediated by the ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[1][3]
-
PERK Pathway: Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP.[4][5]
-
IRE1α Pathway: Upon activation, IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This unconventional splicing event produces a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[6][7]
-
ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This cleaved ATF6 fragment acts as a transcription factor to upregulate ER chaperones such as GRP78 (BiP) and GRP94.[3][8]
Quantitative Data on Tunicamycin-Induced ER Stress
The following table summarizes representative quantitative data on the effects of Tunicamycin on key ER stress markers in various cell types.
| Cell Line | Tunicamycin Concentration | Treatment Duration | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | 1-10 µg/ml | Up to 96 h | Dose- and time-dependent decrease in cell viability (up to 61.5% cell death).[9] | [9] |
| Head and Neck Squamous Carcinoma (HN4, CAL27) | Not specified | Not specified | Increased expression of ER stress markers BIP, Ero1-Lα, and calnexin.[1] | [1] |
| A549 (Lung Carcinoma) | 30 µM | 3 h and 12 h | Increased protein levels of IRE1α, XBP1s, and p-eIF2α.[6] | [6] |
| MDA-MB-231 & MCF-7 (Breast Cancer) | 1.0 µg/mL | 24 h | Increased GRP78 protein and mRNA expression; ~33% reduction in MCF-7 cell proliferation.[10] | [10] |
| Glioma-Initiating Cells (SHG44) | Not specified | 7 days | Significant induction of CHOP expression and reduction in neurosphere formation.[4] | [4] |
Experimental Protocol: Induction of ER Stress with Tunicamycin
The following is a generalized protocol for inducing ER stress in cultured cells using Tunicamycin, based on common practices reported in the literature.[1][6][9][10]
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Tunicamycin (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA isolation kit for qPCR)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and reach approximately 70-80% confluency.
-
Tunicamycin Preparation: Dilute the Tunicamycin stock solution to the final desired concentration in fresh, pre-warmed complete cell culture medium. A vehicle control (medium with an equivalent concentration of DMSO) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the Tunicamycin-containing medium or the vehicle control medium to the respective wells/flasks.
-
Incubation: Incubate the cells for the desired period (typically ranging from a few hours to 48 hours, depending on the specific markers and cellular outcomes being investigated).
-
Harvesting and Analysis: After incubation, harvest the cells. For protein analysis (e.g., Western blot for GRP78, p-eIF2α, CHOP), lyse the cells in an appropriate buffer. For gene expression analysis (e.g., qPCR for XBP1s, CHOP), isolate total RNA.
Tunicamycin-Induced ER Stress Signaling Pathway
Caption: Tunicamycin-induced ER stress and the Unfolded Protein Response.
This compound: An Azoxy Antibiotic with Cytotoxic Properties
This compound is an antibiotic first isolated from Streptomyces hepaticus in 1954.[11] It belongs to the class of azoxy compounds and has demonstrated antimicrobial and cytotoxic activities.[9][12] Unlike Tunicamycin, there is a significant lack of research into its specific mechanism of action at the cellular level, and no direct evidence in the searched literature links it to the induction of ER stress.
Known Biological Activities
The primary reported activities of this compound and its congeners are antimicrobial and cytotoxic.[9][12] It has been shown to inhibit the growth of Mycobacterium tuberculosis. Various derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[2] Notably, this compound is also reported to be a carcinogen and can cause significant toxicity in vivo, including liver damage and testicular atrophy in rats. The precise molecular targets and pathways responsible for these effects, particularly its cytotoxicity, remain largely uncharacterized.
Cytotoxicity Data for this compound Congeners
The following table presents available cytotoxicity data for different forms of this compound.
| Compound | Cell Line | IC50 | Reference |
| This compound H | Panel of 12 human tumor cell lines | 4.86 µM (geometric mean) | [2] |
| This compound | Panel of 12 human tumor cell lines | 12.26 µM (geometric mean) | [2] |
| This compound | HepG-2 (Liver Cancer) | 16.3 µM | [1] |
Postulated Mechanisms and Knowledge Gaps
The mechanism of action for many carcinogenic antibiotics, including this compound, is still unknown. While its cytotoxicity is established, it is unclear if this is due to interference with protein synthesis, DNA damage, or other cellular processes that might secondarily impact the ER. Without studies investigating markers of the UPR (e.g., GRP78, CHOP, XBP1 splicing) following this compound treatment, a direct comparison to Tunicamycin on the grounds of ER stress is not possible.
Known Biological Activities of this compound
Caption: Known biological activities of this compound.
Conclusion
This comparative guide highlights the distinct differences in our understanding of Tunicamycin and this compound concerning ER stress. Tunicamycin stands as a cornerstone tool for researchers in this field, with a well-defined mechanism of action and a predictable, robust induction of all three UPR pathways. The wealth of available data makes it an invaluable reagent for dissecting the complexities of ER stress signaling in health and disease.
In stark contrast, this compound remains an enigma in the context of ER stress. While its cytotoxic properties are evident, the underlying molecular mechanisms are yet to be elucidated. There is currently no scientific evidence to suggest that this compound is a direct or specific inducer of the unfolded protein response. Therefore, for researchers, scientists, and drug development professionals seeking to study ER stress, Tunicamycin is the unequivocally appropriate choice. The significant gaps in our knowledge of this compound's cellular effects present an opportunity for future research to explore its mechanism of cytotoxicity and determine if it converges on the ER or other cellular stress pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectors Targeting the Unfolded Protein Response during Intracellular Bacterial Infection [mdpi.com]
- 6. Item - Elaiomycins DâF, Antimicrobial and Cytotoxic Azoxides from Streptomyces sp. Strain HKI0708 - figshare - Figshare [figshare.com]
- 7. EFFECT OF ANTIBIOTICS AND INHIBITORS ON M PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Elaiomycin: Unraveling its Impact on Cellular Signaling Pathways
A comprehensive review of existing literature reveals a notable gap in the understanding of Elaiomycin's specific effects on mammalian signaling pathways. While recognized for its antimicrobial and cytotoxic properties, detailed experimental validation of its mechanism of action at the cellular signaling level remains largely uncharted territory.
This compound, a natural product isolated from Streptomyces, has demonstrated cytotoxic effects against various cancer cell lines, including liver cancer (HepG2). However, the precise molecular pathways that this compound hijacks to exert these effects are not yet fully elucidated. Current research offers limited and often indirect insights, pointing towards potential but unconfirmed interactions with several key signaling enzymes.
Potential, Yet Unconfirmed, Molecular Targets
In silico and comparative studies of related compounds have suggested that this compound or its derivatives might interact with enzymes such as phosphodiesterase (PDE), glycogen synthase kinase-3β (GSK-3β), and acetylcholinesterase (AChE). Inhibition of these enzymes is known to modulate critical signaling cascades like the Wnt/β-catenin and PI3K/Akt pathways, which are frequently dysregulated in cancer. However, direct experimental evidence demonstrating this compound's potent and specific inhibition of these enzymes and the consequential impact on their signaling pathways is currently lacking in the scientific literature.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. A hypothetical mechanism of action for a Wnt/β-catenin pathway inhibitor is depicted below. While some natural products are known to inhibit this pathway, there is no direct evidence to definitively place this compound in this category.
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway.
Future Research Directions
To validate the effect of this compound on specific signaling pathways, a structured experimental approach is necessary. The following workflow outlines the key steps researchers could take to elucidate its mechanism of action.
Caption: Proposed experimental workflow for validating this compound's effects.
Data Summary and Comparison
Currently, there is a lack of quantitative data from peer-reviewed studies to populate a comparative table on this compound's effects on signaling pathways. For a meaningful comparison, data points such as the half-maximal inhibitory concentration (IC50) for specific kinases or pathway readouts would be required. The table below is presented as a template for future research findings.
| Compound | Target Pathway | Key Protein Target | IC50 (nM) | Cell Line | Reference |
| This compound | To be determined | To be determined | Data not available | HepG2, etc. | - |
| Alternative 1 | e.g., Wnt/β-catenin | e.g., GSK-3β | Value | Cell Line | Citation |
| Alternative 2 | e.g., PI3K/Akt | e.g., PI3K | Value | Cell Line | Citation |
Experimental Protocols
Detailed experimental protocols for assessing the impact of a compound on a signaling pathway are crucial for reproducibility and validation. Below is a generalized protocol for Western blot analysis to detect changes in protein phosphorylation, a common method for studying signaling pathway activation.
Western Blot Protocol for Phosphorylated Protein Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a known inhibitor (positive control) and a vehicle control (e.g., DMSO) for a specified time course.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
A Comparative Analysis of Elaiomycin and Other Prominent Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces stands as a cornerstone in the history of antibiotic discovery, yielding a vast arsenal of therapeutic agents that have revolutionized modern medicine. Among the myriad of compounds isolated from these filamentous bacteria is Elaiomycin, a distinctive azoxy-containing antibiotic. This guide provides a comprehensive comparative study of this compound and other well-established Streptomyces-derived antibiotics, namely Streptomycin, Tetracycline, and Erythromycin. By examining their mechanisms of action, antimicrobial spectra, and cytotoxic profiles, supported by experimental data and detailed protocols, this document aims to offer a valuable resource for researchers engaged in antibiotic research and development.
Overview of Compared Antibiotics
This compound, first isolated from Streptomyces hepaticus, belongs to the rare class of natural products characterized by an azoxy functional group. While its broad-spectrum antimicrobial activity has been noted, its clinical development has been hampered by toxicity concerns. In contrast, Streptomycin, Tetracycline, and Erythromycin have achieved widespread clinical use and represent major classes of antibiotics, each with a distinct mode of action and therapeutic application.
Comparative Antimicrobial and Cytotoxic Performance
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and the selected comparative antibiotics. This data provides a basis for an objective comparison of their potency and therapeutic potential.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Bacillus subtilis | Staphylococcus lentus | Xanthomonas campestris | Mycobacterium tuberculosis | Other Notable Activity |
| This compound K | ~5,650[1] | ~13,400[1] | ~11,750[1] | - | Weak activity reported[1] |
| This compound L | ~4,500[1] | ~10,300[1] | ~12,700[1] | - | Weak activity reported[1] |
| Streptomycin | - | - | - | 0.5 - 2 | Broad-spectrum activity against Gram-negative and some Gram-positive bacteria[2] |
| Tetracycline | - | - | - | - | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as atypical bacteria like Chlamydia and Rickettsia[3] |
| Erythromycin | - | - | - | - | Primarily active against Gram-positive bacteria and some Gram-negative bacteria[4] |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Antibiotic | HepG2 (Liver Cancer) | HT-29 (Colon Cancer) | Other Notable Activity |
| This compound H | 4.86 | - | - |
| This compound derivative | 16.3 | No activity reported | - |
| Streptomycin | - | - | Ototoxicity and nephrotoxicity are known side effects. |
| Tetracycline | - | - | Can be hepatotoxic and affect developing teeth and bones. |
| Erythromycin | - | - | Generally considered to have low cytotoxicity, but can cause gastrointestinal upset. |
Note: Cytotoxicity data for Streptomycin, Tetracycline, and Erythromycin against these specific cell lines is not available in the same context as for the this compound derivatives.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an antibiotic is intrinsically linked to its mechanism of action. This compound and the comparator antibiotics exhibit distinct modes of inhibiting bacterial growth.
This compound: The precise molecular mechanism of this compound's antimicrobial and cytotoxic action is not yet fully elucidated. Its unique azoxy structure is believed to be crucial for its biological activity.
Streptomycin: As an aminoglycoside antibiotic, Streptomycin acts by binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional proteins and ultimately bacterial cell death.
Tetracycline: Tetracycline is a protein synthesis inhibitor that also targets the 30S ribosomal subunit. It prevents the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the elongation of the polypeptide chain.
Erythromycin: Erythromycin, a macrolide antibiotic, binds to the 50S ribosomal subunit. It inhibits the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site of the ribosome.
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solution of the antibiotic to be tested
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Determination of Cytotoxicity via MTT Assay
Objective: To assess the cytotoxic effect of a compound on a cell line by measuring metabolic activity.
Materials:
-
96-well cell culture plates
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile pipette tips
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined by plotting a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Experimental Workflow for Antibiotic Discovery from Streptomyces
The following diagram illustrates a typical workflow for the isolation and screening of antibiotic-producing Streptomyces from soil samples.
Wnt/β-catenin Signaling Pathway: A Target for Streptomyces-Derived Compounds
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, other Streptomyces-derived compounds have been shown to interact with key cellular signaling cascades. The Wnt/β-catenin pathway, crucial for cell proliferation, differentiation, and survival, is a known target. Its dysregulation is implicated in various cancers. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.
Conclusion
This comparative guide highlights the distinct characteristics of this compound in relation to the well-established Streptomyces-derived antibiotics: Streptomycin, Tetracycline, and Erythromycin. While this compound exhibits interesting biological activities, further research is required to fully understand its therapeutic potential and to address its associated toxicity. The provided experimental protocols and workflow diagrams serve as practical resources for researchers in the field. Continued exploration of the vast chemical diversity within Streptomyces holds immense promise for the discovery of novel antibiotics and therapeutic agents to combat the growing challenge of antimicrobial resistance.
References
Safety Operating Guide
Personal protective equipment for handling Elaiomycin
Essential Safety and Handling Guide for Elaiomycin
This compound is an antimicrobial compound with known carcinogenic properties, necessitating stringent safety protocols to minimize exposure. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, necessary personal protective equipment (PPE), and proper disposal.
Hazard Summary & Quantitative Data
This compound is a pale yellow oil that is sparingly soluble in water but soluble in most common organic solvents. It is stable in air and in neutral or slightly acidic aqueous solutions[1]. Crucially, studies have demonstrated its carcinogenicity and toxicity. In animal studies, this compound has been shown to cause liver damage in mice and guinea pigs[1]. In rats, doses greater than 40 mg/kg resulted in liver necrosis, death, and the development of various tumors[1][2].
| Property | Data | Reference |
| Chemical Formula | C₁₃H₂₆N₂O₃ | [3][4] |
| Molar Mass | 258.362 g·mol⁻¹ | [4] |
| Appearance | Pale yellow oil | [1] |
| Solubility | Sparingly soluble in water; Soluble in most common organic solvents | [1] |
| Stability | Stable to air; Stable in neutral or slightly acidic aqueous solutions | [1] |
| Toxicity | - Carcinogenic activity reported.[1][2]- Caused liver damage in mice and guinea pigs.[1]- Doses >40 mg/kg caused liver necrosis and death in young rats.[1]- Induced various tumors (kidney, liver, brain, etc.) in rats at doses of 10-40 mg/kg.[1] | [1][2] |
Operational and Disposal Plans
A meticulous, step-by-step approach is critical to ensure safety when handling this compound.
I. Personal Protective Equipment (PPE)
Given the carcinogenic nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
-
Lab Coat/Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential. Cuffs should be tucked under the outer pair of gloves.
-
Eye/Face Protection: ANSI Z87-rated safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, a full-face shield worn over safety glasses is mandatory.
-
Respiratory Protection: All work with solid or concentrated this compound must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) may be required, subject to a risk assessment and approval by your institution's EHS.
II. Step-by-Step Handling Protocol
1. Preparation and Weighing:
- Designate a specific area within a chemical fume hood for handling this compound.
- Before starting, assemble all necessary equipment (e.g., vials, spatulas, solvents, waste containers).
- When weighing, do so within the fume hood. Use a disposable weigh boat or tare the final container directly to minimize transfer.
2. Dissolving and Diluting:
- Add solvent to the powdered compound slowly to avoid aerosolization.
- If sonication is required, ensure the vial is securely capped and sealed with paraffin film.
- All dilutions should be performed within the fume hood.
3. Experimental Use:
- Keep all containers of this compound sealed when not in immediate use.
- Conduct all procedures involving this compound within the designated area of the fume hood.
- Clearly label all solutions containing this compound with "Hazardous: Carcinogen."
4. Decontamination:
- All non-disposable equipment that comes into contact with this compound must be decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol) followed by a thorough rinse with soap and water. All cleaning materials must be disposed of as hazardous waste.
- Wipe down the work surface in the fume hood with an appropriate decontaminating solution after each use.
III. Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.
-
Solid Waste: This includes used gloves, gowns, weigh boats, pipette tips, and any other contaminated disposable items. Collect this waste in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental media, and the first rinse from decontaminating glassware should be collected in a sealed, properly labeled hazardous waste container. Do not pour any this compound-containing solution down the drain[5][6].
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenic action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jmatonline.com [jmatonline.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
